molecular formula C31H30INO2 B12378957 Near-IR fluorescent probe-1

Near-IR fluorescent probe-1

Cat. No.: B12378957
M. Wt: 575.5 g/mol
InChI Key: SNAMEWBWEPEJHS-UHFFFAOYSA-N
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Description

Near-IR fluorescent probe-1 is a useful research compound. Its molecular formula is C31H30INO2 and its molecular weight is 575.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H30INO2

Molecular Weight

575.5 g/mol

IUPAC Name

5-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-ol iodide

InChI

InChI=1S/C31H29NO2.HI/c1-4-32-26-16-13-20-8-5-6-11-25(20)29(26)31(2,3)28(32)17-14-21-9-7-10-23-18-22-12-15-24(33)19-27(22)34-30(21)23;/h5-6,8,11-19H,4,7,9-10H2,1-3H3;1H

InChI Key

SNAMEWBWEPEJHS-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)/C=C/C4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-]

Canonical SMILES

CC[N+]1=C(C(C2=C1C=CC3=CC=CC=C32)(C)C)C=CC4=C5C(=CC6=C(O5)C=C(C=C6)O)CCC4.[I-]

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Near-Infrared Fluorescent Probe-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and application of a representative near-infrared (NIR) fluorescent probe, herein designated as "Near-IR Fluorescent Probe-1." This guide is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge and detailed protocols to effectively utilize this class of molecules in their work. NIR fluorescent probes are powerful tools in biomedical imaging and diagnostics due to their ability to penetrate deeper into biological tissues with reduced autofluorescence compared to probes in the visible spectrum.[1][2]

Introduction to this compound

This compound is a heptamethine cyanine (B1664457) dye designed for robust performance in biological imaging applications.[3][4] This class of dyes is characterized by its strong absorption and fluorescence in the near-infrared region, typically between 700 and 900 nm. The specific probe detailed in this guide is structurally analogous to widely used cyanine dyes and is functionalized for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS) involved in numerous cellular signaling pathways.[5][6][7] The probe, in its "off" state, is non-fluorescent. Upon reaction with H₂O₂, a recognition moiety is cleaved, releasing the fluorophore and switching the probe to its fluorescent "on" state.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of an indolenium salt followed by a condensation reaction to form the cyanine backbone, and finally, the introduction of the H₂O₂-reactive moiety.

Synthesis of the Indolenium Salt

The synthesis begins with the Fischer indole (B1671886) synthesis to create a substituted indolenium salt.[3]

Experimental Protocol:

  • A substituted hydrazine (B178648) is condensed with methyl isopropyl ketone.

  • The resulting indole is then N-alkylated using an appropriate alkyl halide in a solvent such as acetonitrile (B52724) under reflux conditions.[8]

  • The crude product is purified by recrystallization to yield the pure indolenium salt.

Synthesis of the Heptamethine Cyanine Backbone

The core of the probe is a heptamethine cyanine dye, synthesized by the condensation of the indolenium salt with a polymethine bridge precursor.[8][9][10]

Experimental Protocol:

  • Two equivalents of the synthesized indolenium salt are reacted with a pentamethine salt in a mixture of pyridine (B92270) and acetic anhydride.[8]

  • The reaction mixture is heated to reflux and the progress is monitored by UV-Vis spectroscopy.

  • The resulting crude cyanine dye is purified by column chromatography on silica (B1680970) gel.

Functionalization with H₂O₂-Reactive Moiety

The final step involves the functionalization of the cyanine backbone with a boronic acid pinacol (B44631) ester group, which serves as the H₂O₂ recognition site.[5][7]

Experimental Protocol:

  • The heptamethine cyanine backbone is reacted with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like acetonitrile.[7][8]

  • The reaction is carried out under an inert atmosphere and protected from light.

  • The final product, this compound, is purified by column chromatography.

Characterization of this compound

Thorough characterization is crucial to ensure the purity, identity, and performance of the synthesized probe.

Structural Characterization

The chemical structure of this compound is confirmed using standard analytical techniques.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the proton and carbon framework of the molecule.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the synthesized probe, confirming its elemental composition.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[3]

Photophysical Characterization

The key performance metrics of a fluorescent probe are its photophysical properties.

Experimental Protocols:

  • UV-Vis Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded in various solvents to determine the maximum absorption (λabs) and emission (λem) wavelengths.[11][12]

  • Molar Extinction Coefficient Determination: The molar extinction coefficient (ε) is determined using the Beer-Lambert law by measuring the absorbance of solutions of known concentrations.

  • Fluorescence Quantum Yield Measurement: The fluorescence quantum yield (Φ) is determined relative to a standard dye with a known quantum yield in the same solvent.

  • Photostability Assessment: The photostability of the probe is evaluated by measuring the decrease in fluorescence intensity upon continuous excitation over time.

  • Selectivity and Sensitivity towards H₂O₂: The fluorescence response of the probe is measured in the presence of H₂O₂ and other biologically relevant reactive oxygen species and metal ions to assess its selectivity.[13][14] The detection limit for H₂O₂ is determined from a concentration-dependent fluorescence titration.[7]

Table 1: Summary of Quantitative Data for this compound

ParameterValue
Maximum Absorption (λabs)~780 nm
Maximum Emission (λem)~800 nm
Molar Extinction Coefficient (ε)> 150,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) (in "on" state)~0.15
Detection Limit for H₂O₂< 0.1 µM

Application in Live Cell Imaging

This compound can be used to visualize intracellular H₂O₂ levels in living cells.

Experimental Protocol for Live-Cell Imaging: [15]

  • Cell Culture: Plate cells (e.g., HeLa cells) in a glass-bottom dish and culture overnight.

  • Probe Loading: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free cell culture medium to a final working concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specified period (e.g., 30 minutes) at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with warm phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Acquire fluorescence images using a confocal microscope equipped with a NIR laser and detector.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, created using the DOT language, illustrate the mechanism of probe activation and the experimental workflows.

G Mechanism of H₂O₂ Detection Probe_Off This compound (Non-Fluorescent) Probe_On Activated Probe (Fluorescent) Probe_Off->Probe_On Oxidative Cleavage H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Probe_On Byproduct Boronic Acid Byproduct Probe_On->Byproduct

Mechanism of an activatable NIR probe for H₂O₂ detection.

G Experimental Workflow for Live-Cell Imaging Start Start Cell_Culture Plate and Culture Cells Start->Cell_Culture Probe_Loading Incubate with This compound Cell_Culture->Probe_Loading Washing Wash Cells with PBS Probe_Loading->Washing Imaging Acquire NIR Fluorescence Images Washing->Imaging End End Imaging->End

Workflow for live-cell imaging with a NIR fluorescent probe.

G Signaling Pathway Leading to H₂O₂ Production Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt) Receptor->Signaling_Cascade NOX NADPH Oxidase (NOX) Activation Signaling_Cascade->NOX H2O2_Production H₂O₂ Production NOX->H2O2_Production Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) H2O2_Production->Cellular_Response

A representative signaling pathway involving H₂O₂ production.

References

A Technical Guide to the Photophysical Properties of Near-Infrared Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of near-infrared (NIR) fluorescent probes, exemplified by a representative probe designated as "NIR-FP1." It details the essential experimental protocols for their characterization and illustrates key workflows and mechanisms. The use of NIR probes is a rapidly growing field in bioimaging and diagnostics due to their ability to penetrate tissue deeply with minimal autofluorescence, offering a high signal-to-noise ratio for in vivo applications.[1][2][3]

Core Photophysical Properties of NIR-FP1

The performance of a fluorescent probe is defined by a set of key photophysical parameters. These quantitative metrics determine the probe's brightness, sensitivity, and suitability for specific imaging applications. A summary of the essential photophysical properties for our representative probe, NIR-FP1, is presented below.

PropertySymbolValueUnitSignificance
Absorption Maximumλabs710nmWavelength of maximum photon absorption.
Emission Maximumλem745nmWavelength of maximum fluorescence emission.
Molar Absorptivityε150,000M-1cm-1Efficiency of photon absorption at λabs.
Fluorescence Quantum YieldΦF0.15-Ratio of photons emitted to photons absorbed.[4]
Fluorescence Lifetimeτ1.2nsAverage time the molecule stays in the excited state.[5][6]
Singlet Oxygen Quantum YieldΦΔ0.02-Efficiency of generating cytotoxic singlet oxygen.[7]
Photostability (Half-life)t1/2>600sTime until fluorescence intensity drops to 50% under continuous illumination.

Experimental Protocols for Photophysical Characterization

Accurate characterization of a probe's photophysical properties is critical for its validation and application. The following sections detail the standard experimental methodologies.

General Experimental Workflow

The comprehensive characterization of a novel NIR fluorescent probe involves a series of spectroscopic and analytical measurements. The typical workflow ensures that all critical parameters are determined systematically.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_advanced Advanced Characterization prep Synthesize & Purify NIR-FP1 sol Prepare Stock & Diluted Solutions in Solvent (e.g., PBS, DMSO) prep->sol uv_vis Measure Absorbance Spectra (UV-Vis Spectrophotometer) sol->uv_vis fluor_spec Record Emission Spectra (Spectrofluorometer) sol->fluor_spec lifetime Measure Fluorescence Lifetime (τ) via TCSPC sol->lifetime photostability Assess Photostability (t_1/2) sol->photostability ros Determine Singlet Oxygen Quantum Yield (Φ_Δ) sol->ros abs_max Determine λ_abs uv_vis->abs_max molar_abs Calculate Molar Absorptivity (ε) uv_vis->molar_abs em_max Determine λ_em fluor_spec->em_max qy Calculate Quantum Yield (Φ_F) (Relative Method) fluor_spec->qy

Caption: Workflow for Photophysical Characterization of NIR-FP1.

Determination of Molar Absorptivity (ε)

The molar absorptivity is determined using UV-Vis spectrophotometry by applying the Beer-Lambert law.

Protocol:

  • Preparation: Prepare a stock solution of NIR-FP1 of known concentration in a suitable solvent (e.g., PBS, DMSO). Create a series of dilutions from the stock solution.

  • Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λabs).

  • Analysis: Plot absorbance versus concentration. The data should yield a straight line passing through the origin.

  • Calculation: The molar absorptivity (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'c' is concentration, and 'l' is the cuvette path length (typically 1 cm). The slope of the plot is equal to ε.[8]

Relative Fluorescence Quantum Yield (ΦF) Measurement

The fluorescence quantum yield is often determined using a comparative method, referencing a standard fluorophore with a known quantum yield.[4][9]

Protocol:

  • Standard Selection: Choose a well-characterized reference standard with absorption and emission in a similar spectral region to NIR-FP1 (e.g., Indocyanine Green).

  • Solution Preparation: Prepare a series of five dilutions for both the NIR-FP1 probe and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[10]

  • Absorbance Measurement: Record the absorbance of all solutions at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution under identical instrument settings (e.g., excitation/emission slit widths).

  • Data Analysis: Integrate the area under the corrected emission spectrum for each solution. Plot the integrated fluorescence intensity versus absorbance for both the probe and the standard.[4][11]

  • Calculation: The quantum yield of the unknown probe (ΦX) is calculated using the following equation[4][9]: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    • Where Φ is the quantum yield, Grad is the gradient (slope) from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. Subscripts X and ST denote the test sample and the standard, respectively. If the same solvent is used, the refractive index term (ηX2 / ηST2) becomes 1.[4]

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique for resolving decay times from picoseconds to microseconds.[6][12]

Protocol:

  • Instrumentation: A TCSPC system consists of a high-repetition pulsed light source (e.g., pulsed diode laser or Ti:Sapphire laser), a sensitive single-photon detector (e.g., SPAD or PMT), and timing electronics.[6][12][13]

  • Excitation: The probe solution is excited with short light pulses at a high repetition rate (MHz range).[13]

  • Detection: The system records the time difference between the laser pulse (start signal) and the arrival of the first fluorescence photon (stop signal).[6]

  • Data Acquisition: This process is repeated millions of times, and the time differences are compiled into a histogram representing the probability of photon arrival over time.

  • Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime (τ).

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of a probe to generate singlet oxygen (¹O₂) upon irradiation is a critical parameter for applications in photodynamic therapy. It can be determined via an indirect method using a chemical trap.[7]

Protocol:

  • Reagent Selection: Use a singlet oxygen trapping reagent, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts with ¹O₂ causing its absorbance to decrease. Rose Bengal is often used as a reference photosensitizer with a known ΦΔ.[14]

  • Sample Preparation: Prepare solutions of the NIR probe and the reference standard in an appropriate solvent (e.g., DMSO), each containing DPBF.[15][16] The absorbance values of the probe and standard at the irradiation wavelength should be matched.

  • Irradiation: Irradiate the solutions with a monochromatic light source (e.g., a filtered lamp or laser) at a wavelength absorbed by both the probe and the standard.

  • Monitoring: At regular time intervals, monitor the decrease in DPBF absorbance at its absorption maximum (around 415 nm) using a UV-Vis spectrophotometer.

  • Calculation: The singlet oxygen quantum yield (ΦΔsample) is calculated by comparing the rate of DPBF decomposition (k) to that of the reference: ΦΔsample = ΦΔref * (ksample / kref)

    • Where k represents the rate of absorbance decrease, determined from the slope of a plot of absorbance vs. time.

Application in Cellular Imaging: A Signaling Pathway

NIR probes are frequently designed as "turn-on" sensors that fluoresce upon reacting with a specific analyte within a biological system. A common application is the detection of reactive oxygen species (ROS), which are often overproduced in pathological conditions like cancer and inflammation.

The diagram below illustrates the mechanism of a hypothetical NIR-FP1 designed to detect peroxynitrite (ONOO⁻), a highly reactive ROS.

G cluster_cell Cellular Environment NIR_FP1 NIR-FP1 Probe (Non-fluorescent) Reaction Specific Chemical Reaction NIR_FP1->Reaction ONOO Peroxynitrite (ONOO⁻) (Analyte) ONOO->Reaction Product NIR-FP1 Product (Highly Fluorescent) Reaction->Product Detection NIR Fluorescence Detected Product->Detection λ_ex / λ_em

Caption: Turn-on mechanism of NIR-FP1 for peroxynitrite detection.

In this pathway, the NIR-FP1 probe is initially in a non-fluorescent or weakly fluorescent state. Upon entering a cell and encountering its target analyte, peroxynitrite, it undergoes a specific and irreversible chemical reaction. This reaction transforms the molecular structure of the probe, leading to a product with strong NIR fluorescence, thereby enabling the visualization and quantification of the analyte in living cells.[17]

References

Technical Guide: Photophysical Properties of Near-IR Fluorescent Probe-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Quantum Yield and Extinction Coefficient for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of a representative near-infrared (NIR) fluorescent probe, exemplified by Indocyanine Green (ICG). The focus is on two critical parameters for assessing probe performance: the fluorescence quantum yield (Φf) and the molar extinction coefficient (ε). Understanding these properties is paramount for applications in biomedical imaging, diagnostics, and drug development.

Core Photophysical Data

The performance of a fluorescent probe is quantitatively defined by its quantum yield and extinction coefficient. The quantum yield indicates the efficiency of converting absorbed photons into emitted fluorescent photons, while the molar extinction coefficient measures the probability of light absorption at a specific wavelength.

For our representative Near-IR Fluorescent Probe-1, Indocyanine Green (ICG), the key photophysical parameters are summarized below. It is important to note that these values can be influenced by the solvent environment and probe concentration[1][2].

ParameterValueSolvent/ConditionsSource
Molar Extinction Coefficient (ε) 223,000 M⁻¹cm⁻¹Plasma[3]
194,000 M⁻¹cm⁻¹Ethanol[4]
Fluorescence Quantum Yield (Φf) 0.14Plasma[3]
0.05Ethanol[4]
Absorption Maximum (λabs) ~800 nmBlood Plasma[1]
Emission Maximum (λem) ~830 nmBlood[1]

Experimental Protocols

Accurate determination of the quantum yield and molar extinction coefficient is essential for the characterization of any new fluorescent probe. The following sections detail the standard experimental methodologies for these measurements.

The molar extinction coefficient (ε) is determined by applying the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a small amount of the NIR probe and dissolve it in a known volume of a suitable solvent (e.g., DMSO, water, or ethanol) to create a stock solution of known concentration[5]. The solvent should be chosen based on the probe's solubility and the intended application[6].

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0)[5].

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the probe's absorption maximum (λmax)[7].

    • Use a cuvette with a known path length (l), typically 1 cm[7].

    • Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Analysis:

    • Plot the measured absorbance (A) at λmax versus the molar concentration (c) of the probe for each dilution.

    • Perform a linear regression on the data points. The plot should yield a straight line passing through the origin[7].

    • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl)[7]. Therefore, the slope of the line is equal to ε × l.

The relative method is the most common approach for determining the fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a reference fluorophore (standard) that absorbs and emits in a similar spectral region as the NIR probe under investigation[8]. The quantum yield of the standard in the chosen solvent must be well-documented.

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the NIR probe (sample) and the standard in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects[8].

  • Spectroscopic Measurements:

    • Absorbance Spectra: Measure the UV-Vis absorbance spectra for all solutions of the sample and the standard.

    • Fluorescence Spectra: Using a spectrofluorometer, record the corrected fluorescence emission spectra for all solutions. The excitation wavelength should be the same for both the sample and the standard[8]. It is crucial to keep the spectrometer settings (e.g., excitation and emission slit widths) constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard solutions[8].

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The slopes of the resulting linear plots for the standard (Grad_std) and the sample (Grad_unk) are determined.

  • Quantum Yield Calculation: The quantum yield of the unknown sample (Φf_unk) is calculated using the following equation[8]:

    Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

    • n_unk and n_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term is equal to 1.

Signaling Pathways and Applications

Indocyanine Green (ICG) does not directly participate in specific signaling pathways in the way a targeted molecular probe would. Its utility in a research and clinical context stems from its favorable photophysical properties and pharmacokinetic profile.

Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin, which confines it to the vascular system[9][10]. It is then exclusively taken up by hepatocytes and excreted into the bile without undergoing metabolism[10]. This behavior allows for various applications:

  • Vascular and Tissue Perfusion Imaging: Its confinement within the vasculature and NIR fluorescence make it an excellent agent for angiography, allowing for real-time visualization of blood flow in various tissues[9][11].

  • Hepatic Function Assessment: The rate of ICG clearance from the blood is a direct measure of liver function[9].

  • Cancer Imaging: In oncology, ICG can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Tumors often have leaky blood vessels, which allows the ICG-albumin complex to extravasate and be retained in the tumor microenvironment, enabling fluorescence-guided surgery[12].

The following diagram illustrates the general workflow for characterizing a near-infrared fluorescent probe.

G cluster_synthesis Probe Synthesis & Purification cluster_characterization Photophysical Characterization cluster_extinction Molar Extinction Coefficient cluster_qy Quantum Yield cluster_application Application synthesis Synthesize Probe purification Purify Probe (e.g., HPLC) synthesis->purification stock Prepare Stock Solution purification->stock abs_spec Measure Absorbance vs. Concentration stock->abs_spec fluor_spec Measure Fluorescence vs. Absorbance stock->fluor_spec beer_plot Plot A vs. c (Beer's Law) abs_spec->beer_plot calc_e Calculate ε from Slope beer_plot->calc_e in_vitro In Vitro / In Vivo Imaging calc_e->in_vitro fluor_plot Plot Integrated Intensity vs. A fluor_spec->fluor_plot calc_qy Calculate Φf relative to Standard fluor_plot->calc_qy calc_qy->in_vitro data_analysis Image & Data Analysis in_vitro->data_analysis

Caption: Workflow for the characterization and application of a NIR fluorescent probe.

References

Navigating the Near-Infrared Window: A Technical Guide to the Absorption and Emission Spectra of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of near-infrared (NIR) fluorescent probes has revolutionized our ability to visualize complex biological processes in real-time and with high precision.[1][2] Operating within the NIR window (typically 650-900 nm) allows for deeper tissue penetration, reduced photodamage to living organisms, and a higher signal-to-noise ratio by minimizing autofluorescence from endogenous molecules.[1][2] This guide provides an in-depth overview of the core spectral characteristics of NIR fluorescent probes, detailed experimental protocols for their characterization, and visualizations of their activation mechanisms.

Core Spectral Properties of Representative NIR Fluorescent Probes

The efficacy of a NIR fluorescent probe is fundamentally defined by its absorption and emission spectra. These properties dictate the optimal excitation wavelength and the spectral window for detection. Below is a summary of the spectral data for several illustrative NIR fluorescent probes designed for various biological targets.

Probe Name/ClassTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Solvent/BufferKey Features & References
TP-1 Pyroglutamate aminopeptidase (B13392206) 1 (PGP-1)400564 (initial), 644 (after reaction)Not specifiedRatiometric probe with a large Stokes shift.
NPCu Copper(I) (Cu+)560560 (initial), 710 (after reaction with Cu+)25 mM PBS (pH 7.2) containing 2 mM GSH"Turn-on" response with a significant redshift in emission upon target binding.
IR787 General cellular imaging787826MethanolA novel probe with lower background fluorescence compared to ICG.[3][4]
NTR Probe (Cyanine-based) Nitroreductase (NTR)Not specified708Not specifiedExhibits a dramatic increase in fluorescence intensity upon enzymatic activation.[5]
NIR-HMA (activated form NIR-MAO) Hypoxia (via Nitroreductase)670710Buffer solutionDesigned for real-time visualization of intracellular hypoxia.[6][7]
Probe A NAD(P)HNot specified742.1pH 7.4 phosphate (B84403) buffer with 5% DMSOSenses changes in NAD(P)H levels within a whole organism.[8]

Experimental Protocols

Accurate characterization of the spectral properties of NIR fluorescent probes is paramount for their effective application. The following are generalized experimental protocols for determining the absorption and emission spectra of these probes.

Preparation of Stock and Working Solutions

A crucial first step in spectral analysis is the careful preparation of probe solutions.

  • Probe Stock Solution: Prepare a stock solution of the NIR fluorescent probe, typically in the millimolar (mM) range, using a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (often in the micromolar (µM) range) using the appropriate buffer for the assay (e.g., phosphate-buffered saline (PBS) at a specific pH).[9] For probes targeting specific analytes, the working solution may also contain necessary co-factors or other reagents.[10]

Measurement of Absorption and Fluorescence Spectra

These measurements are typically performed using a spectrophotometer and a spectrofluorometer, respectively.

  • Absorption Spectra:

    • Transfer the working solution of the probe to a quartz cuvette.

    • Use the same buffer as a blank to zero the spectrophotometer.

    • Scan a range of wavelengths (e.g., 600-900 nm) to determine the wavelength of maximum absorbance (λabs).[3]

  • Fluorescence Spectra:

    • To determine the emission spectrum, excite the probe at its absorption maximum (or a suitable wavelength for the instrument) and scan a range of emission wavelengths.

    • To determine the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan a range of excitation wavelengths.

    • For "turn-on" or ratiometric probes, spectra should be recorded both before and after the addition of the target analyte to observe the change in fluorescence intensity and/or the spectral shift.[10]

In Vitro Cellular Imaging

Visualizing the performance of a NIR probe within a cellular context is a key validation step.

  • Cell Culture: Culture the desired cell line overnight in a suitable multi-well plate or on coverslips in a humidified incubator at 37°C with 5% CO₂.[9]

  • Probe Incubation:

    • Remove the culture medium and wash the cells with warm PBS.[9]

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.[9]

  • Washing and Imaging:

    • Remove the probe solution and wash the cells multiple times with warm PBS to eliminate any unbound probe.[9]

    • Add fresh culture medium or a suitable imaging buffer to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a NIR laser and appropriate emission filters.[9]

Signaling Pathways and Experimental Workflows

The functionality of many NIR probes relies on a specific activation mechanism, often involving enzymatic activity or binding to a target molecule. These processes can be visualized as signaling pathways.

enzyme_activation Probe_Off Quenched NIR Probe (Non-fluorescent) Enzyme Target Enzyme Probe_Off->Enzyme Binding Recognition_Site Recognition Moiety Probe_Off->Recognition_Site Probe_On Activated NIR Probe (Fluorescent) Cleavage Enzymatic Cleavage Enzyme->Cleavage Recognition_Site->Cleavage Cleavage->Probe_On Fluorescence ON experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Analysis cluster_validation Cellular Validation Stock Prepare Probe Stock Solution (DMSO) Working Dilute to Working Solution (Buffer) Stock->Working Absorbance Measure Absorbance Spectrum (Spectrophotometer) Working->Absorbance Fluorescence Measure Fluorescence Spectra (Spectrofluorometer) Working->Fluorescence Incubation Incubate Cells with Probe Working->Incubation Cell_Culture Culture Cells Cell_Culture->Incubation Imaging Fluorescence Microscopy Incubation->Imaging

References

A Technical Guide to the Stokes Shift of Near-Infrared Fluorescent Probes and Its Significance in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the Stokes shift, a critical photophysical property of near-infrared (NIR) fluorescent probes, and its implications for researchers, scientists, and professionals in drug development. We will delve into the core principles of the Stokes shift, its significance in biological imaging, and the experimental protocols for its characterization, supported by quantitative data and visual diagrams.

Understanding the Stokes Shift in Near-Infrared Fluorescent Probes

The Stokes shift is the difference between the maximum wavelength of absorption (excitation) and the maximum wavelength of emission of a fluorescent molecule.[1] This phenomenon arises from energy loss between the absorption of a photon and the subsequent emission of a fluorescent photon. After a molecule absorbs a photon and enters an excited electronic state, it rapidly undergoes vibrational relaxation to the lowest vibrational level of the excited state before emitting a photon to return to the ground electronic state.[1] This non-radiative energy loss results in the emitted photon having lower energy (and thus a longer wavelength) than the absorbed photon.

In the context of near-infrared (NIR) fluorescent probes, which typically operate in the 650-900 nm window, a large Stokes shift is a highly desirable characteristic.[2] NIR probes are advantageous for biological imaging due to their ability to penetrate deeper into tissues, minimize photodamage to biological samples, and reduce interference from cellular autofluorescence.[2][3][4] A large Stokes shift further enhances these benefits.

The Significance of a Large Stokes Shift

A substantial Stokes shift is crucial for enhancing the quality and reliability of fluorescence-based assays and imaging, particularly in complex biological environments. The key advantages include:

  • Reduced Spectral Overlap : A large separation between excitation and emission spectra minimizes crosstalk, where the emission signal overlaps with the excitation light.[3][5] This separation ensures that the detected fluorescence is not contaminated by scattered excitation light, leading to a higher signal-to-noise ratio.[3]

  • Minimized Self-Absorption : When the emission and absorption spectra are too close, emitted photons can be re-absorbed by other probe molecules, a phenomenon known as self-absorption. This can reduce the quantum yield and distort the fluorescence signal. A large Stokes shift effectively prevents this, ensuring more accurate quantification.[3]

  • Enhanced Sensitivity : By avoiding errors from excitation light and self-absorption, probes with large Stokes shifts allow for more sensitive detection of the target analyte.[5][6] This is particularly important when visualizing low-abundance biomarkers in cells or tissues.

  • Multiplexing Capabilities : In applications requiring the simultaneous use of multiple fluorescent probes (multiplexed imaging), large Stokes shifts provide a broader spectral window for each probe, reducing spectral bleed-through and enabling clearer differentiation of signals.

Quantitative Data of Representative NIR Probes

Numerous NIR fluorescent probes with large Stokes shifts have been developed for various biological applications. The table below summarizes the photophysical properties of several such probes, showcasing their large Stokes shifts.

Probe Name/TargetExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Application/Target
GPU Series Not Specified747–758111–1250.04–0.34Tumor Hypoxia[7][8]
DCP-H2S 570770200Not SpecifiedHydrogen Sulfide (H₂S)[3][9]
Biothiol Probe 470668198Not SpecifiedBiothiols (Cys, Hcy, GSH)[10]
DDM-R Series Not Specified740–770~200Not SpecifiedPeroxynitrite (ONOO⁻)[11]
CE-1 535665>100Not SpecifiedCarboxylesterases (CEs)[12]
NADH Probe A Not SpecifiedNot Specified144Not SpecifiedNADH[13]
TCF-VIS1 460644184Not SpecifiedViscosity[14]
Styrylquinolines 360-380>500131-1520.034-0.079Cellular Staining[6]

Experimental Protocols

The characterization of a novel NIR fluorescent probe involves several key experiments to determine its photophysical properties, including the Stokes shift.

A. Synthesis and Purification of the NIR Probe

The synthesis protocol is highly specific to the molecular structure of the probe. Generally, it involves the chemical conjugation of a NIR fluorophore (e.g., a cyanine, rhodol, or dicyanoisophorone derivative) with a recognition moiety that selectively interacts with the target analyte.[5][7][10] For example, a probe for biothiols might use a 2,4-dinitrobenzenesulfonyl (DNBS) group as both a quencher and a recognition site that reacts with sulfhydryl groups.[10] After synthesis, the probe is purified using techniques like column chromatography and its structure is confirmed by methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14]

B. Determination of Spectroscopic Properties

This protocol outlines the steps to measure the absorption and emission spectra to calculate the Stokes shift.

  • Preparation of Stock Solution : Prepare a concentrated stock solution (e.g., 1.0 mM) of the purified NIR probe in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[14]

  • Preparation of Working Solutions : Dilute the stock solution in the desired buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration suitable for spectroscopic measurements (e.g., 10.0 µM).[14]

  • Absorption Spectrum Measurement :

    • Use a UV-Vis spectrophotometer to scan the absorbance of the working solution across a relevant wavelength range (e.g., 300-800 nm).

    • The wavelength at which the maximum absorbance is recorded is the excitation maximum (λex).

  • Fluorescence Emission Spectrum Measurement :

    • Use a fluorescence spectrophotometer. Set the excitation wavelength to the determined λex.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λex + 20 nm to 900 nm).

    • The wavelength at which the maximum fluorescence intensity is recorded is the emission maximum (λem).

  • Calculation of Stokes Shift : The Stokes shift is calculated as the difference between the emission and excitation maxima: Stokes Shift (nm) = λem - λex

C. In Vitro and In Vivo Imaging

To validate the probe's utility, experiments are conducted in living cells and animal models.

  • Cell Culture and Imaging :

    • Culture relevant cell lines (e.g., HeLa or HepG2 cells).[12][15]

    • Incubate the cells with the NIR probe at an appropriate concentration and for a specific duration.

    • Image the cells using a confocal fluorescence microscope with the appropriate laser line for excitation and a detector set to capture the emission range of the probe.

  • Animal Model Imaging :

    • For in vivo studies, administer the probe to an animal model (e.g., a tumor-bearing mouse).[3][16]

    • Image the animal using an in vivo imaging system (IVIS) equipped with filters for NIR fluorescence.

    • This allows for real-time monitoring of the probe's biodistribution and its activation in response to the target analyte in a living organism.[15]

Visualizing Key Concepts and Workflows

Diagram 1: The Principle of the Stokes Shift

StokesShift cluster_GroundState Ground State (S0) cluster_ExcitedState Excited State (S1) G0 Vibrational Levels G_line ────────── Absorption E0 Vibrational Levels E_line ────────── Relaxation E_line->Relaxation Vibrational Relaxation Absorption->E_line Absorption (Excitation, λex) Emission Emission->G_line Fluorescence (Emission, λem) caption Jablonski diagram illustrating the Stokes shift. ProbeWorkflow A Probe Design & Synthesis B Purification & Structural Confirmation A->B C Spectroscopic Characterization (λex, λem, Stokes Shift) B->C D Selectivity & Sensitivity Testing C->D E In Vitro Imaging (Living Cells) D->E F In Vivo Imaging (Animal Models) E->F G Data Analysis & Validation F->G caption Workflow for the development and validation of a new NIR probe. ProbeActivation Probe_Off Probe-Quencher (Low Fluorescence) Reaction Specific Reaction (e.g., Nucleophilic Substitution) Probe_Off->Reaction Presence of Analyte Target Analyte (e.g., H₂S, Biothiol) Analyte->Reaction Probe_On Activated Probe (High NIR Fluorescence) Reaction->Probe_On releases Quencher Released Quencher Reaction->Quencher releases caption Signaling pathway for a 'turn-on' NIR fluorescent probe.

References

A Technical Guide to NIR-HS1: A Near-Infrared Fluorescent Probe for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of NIR-HS1, a representative near-infrared (NIR) fluorescent probe designed for the selective detection of hydrogen sulfide (B99878) (H₂S). H₂S is a critical gaseous signaling molecule involved in numerous physiological and pathological processes, making its accurate detection vital for advancing research and therapeutic development.[1][2][3] NIR probes offer significant advantages for biological imaging, including deeper tissue penetration, reduced phototoxicity, and minimal background autofluorescence.[1][4]

Core Detection Mechanism

NIR-HS1 operates on a "turn-on" fluorescence mechanism. The probe consists of a NIR fluorophore scaffold whose fluorescence is initially quenched by a recognition moiety, such as a 2,4-dinitrophenyl ether group.[1] This recognition site is specifically designed to react with hydrogen sulfide. Upon reaction, H₂S triggers the cleavage of this quenching group through thiolysis.[1] This cleavage restores the fluorophore's intramolecular charge transfer (ICT) pathway, resulting in a dramatic increase in fluorescence intensity in the NIR spectrum.[2] This mechanism provides high sensitivity and selectivity for H₂S.[1]

NIR-HS1_Mechanism Signaling Pathway of NIR-HS1 Probe Probe_Off NIR-HS1 Probe (Non-fluorescent) Reaction Thiolysis Reaction Probe_Off->Reaction H2S Analyte (H₂S) H2S->Reaction Probe_On Activated Probe (NIR Fluorescence) Reaction->Probe_On Signal ON Quencher Released Quencher Reaction->Quencher

Signaling Pathway of NIR-HS1 Probe

Quantitative Data Summary

The photophysical and analytical performance characteristics of NIR-HS1 are summarized below. These properties demonstrate its suitability for quantitative and qualitative H₂S detection in biological systems.

ParameterValueDescription
Excitation Wavelength (λex) ~730 nmOptimal wavelength for probe excitation in the NIR window.[4]
Emission Wavelength (λem) ~796 nmNIR emission peak, minimizing background autofluorescence.[4]
Stokes Shift >60 nmA large separation between excitation and emission peaks, enhancing signal-to-noise ratio.[1][5]
Quantum Yield (Φ) > 0.25 (activated)High fluorescence efficiency upon reaction with H₂S.[6]
Response Time < 5 minutesRapid signal development for real-time monitoring.[7]
Limit of Detection (LOD) < 100 nMHigh sensitivity, capable of detecting physiologically relevant H₂S concentrations.[8][9]
Optimal pH Range 6.0 - 9.0Stable and reliable performance across a broad physiological pH range.[9][10][11]
Selectivity HighShows minimal interference from other biological thiols (e.g., Cys, GSH) and reactive species.[1][5]

Experimental Protocols

Detailed methodologies for the application of NIR-HS1 in both solution-based assays and live-cell imaging are provided below.

This protocol outlines the steps for quantifying H₂S in a cell-free system using a fluorescence plate reader.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of NIR-HS1 in DMSO.

    • Prepare a 10 mM stock solution of a H₂S donor (e.g., Sodium Sulfide, Na₂S) in deionized water.

    • Prepare the working buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4.

  • Assay Procedure:

    • To a 96-well plate, add 100 µL of PBS buffer to each well.

    • Add the desired concentrations of the H₂S donor solution to the wells.

    • Add the NIR-HS1 probe to each well to a final concentration of 10 µM.

    • Incubate the plate at 37°C for 20-30 minutes, protected from light.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation set at ~730 nm and emission recorded at ~796 nm.

    • Correlate the fluorescence intensity with the H₂S concentration to generate a calibration curve.

This protocol details the use of NIR-HS1 for visualizing H₂S levels in cultured cells via confocal microscopy.

Cell_Imaging_Workflow Experimental Workflow for Live-Cell Imaging Start Start: Seed Cells Culture Culture Cells on Confocal Dish (24h) Start->Culture Stimulate Induce Endogenous H₂S (Optional: e.g., with D-Cys) Culture->Stimulate LoadProbe Incubate with NIR-HS1 Probe (e.g., 10 µM for 30 min) Stimulate->LoadProbe Wash Wash Cells with PBS (3 times) LoadProbe->Wash Image Acquire Images via Confocal Microscopy (Ex: ~730 nm, Em: >760 nm) Wash->Image End End: Analyze Data Image->End

Experimental Workflow for Live-Cell Imaging
  • Cell Culture:

    • Seed cells (e.g., MCF-7 or HeLa) onto glass-bottom confocal dishes and culture for 24 hours until they reach 60-70% confluency.[12]

  • Endogenous H₂S Stimulation (Optional):

    • To visualize endogenous H₂S production, cells can be co-incubated with a precursor like D-Cysteine (D-Cys).[6]

  • Probe Loading:

    • Remove the culture medium and wash the cells once with PBS (pH 7.4).

    • Incubate the cells with a solution of 10 µM NIR-HS1 in serum-free medium for 30 minutes at 37°C.[6]

  • Imaging:

    • Wash the cells three times with PBS to remove any excess probe.[12]

    • Add fresh PBS or culture medium to the dish.

    • Visualize the cells using a confocal laser scanning microscope equipped with a NIR laser. Capture fluorescence images in the appropriate channel (e.g., excitation at 730 nm, emission collected above 760 nm). Strong intracellular fluorescence indicates the presence of H₂S.[6]

References

Methodological & Application

Application Notes and Protocols for Near-IR Fluorescent Probe-1 in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Near-IR Fluorescent Probe-1 for the real-time imaging of live cells. Near-infrared (NIR) probes offer significant advantages for biological imaging, including deeper tissue penetration, reduced autofluorescence, and minimal photodamage to living samples.[1][2] This document outlines the key characteristics of a representative NIR probe, detailed protocols for its application in live cell imaging, and methods for quantitative analysis.

I. Overview of this compound

This compound is a hypothetical, yet representative, small-molecule fluorescent probe designed for targeting and visualizing specific cellular components or activities in the near-infrared spectrum (650-900 nm).[3][4] These probes can be designed to be "always on" for general cellular labeling or "activatable," where their fluorescence is initiated or enhanced upon interaction with a specific biological target, such as enzymes, reactive oxygen species (ROS), or changes in pH.[1][2] The choice of probe depends on the specific biological question being investigated.

II. Quantitative Data Summary

The following table summarizes the typical quantitative data for a generic this compound, compiled from various representative NIR probes.[1][5][6]

PropertyTypical ValueSignificance in Live Cell Imaging
Excitation Maximum (λex) 650 - 800 nmMinimizes cellular autofluorescence and allows for deeper tissue penetration.[2][3]
Emission Maximum (λem) 670 - 850 nmEnables detection with standard NIR imaging systems and further reduces background noise.[3][6]
Quantum Yield (Φ) 0.1 - 0.6A higher quantum yield indicates a brighter probe, leading to better signal-to-noise ratios in imaging experiments.[6]
Molar Extinction Coefficient (ε) > 50,000 M⁻¹cm⁻¹High molar extinction coefficient allows for efficient light absorption and strong fluorescence signal.
Photostability HighCrucial for long-term imaging experiments and time-lapse studies without significant signal loss.[5]
Cellular Permeability Moderate to HighEssential for labeling intracellular targets in live, intact cells without requiring disruptive loading methods.[7]
Cytotoxicity LowEnsures that the probe does not interfere with normal cellular processes, providing more reliable biological data.[3][8]

III. Experimental Protocols

This section provides detailed protocols for the preparation, labeling, and imaging of live cells using this compound.

A. Reagent and Equipment Preparation

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of the probe in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

  • Cell Culture Medium: Use phenol (B47542) red-free medium to reduce background fluorescence during imaging.

  • Imaging Buffer: A buffered salt solution such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) can be used for washing and during imaging.

  • Live-Cell Imaging System: A fluorescence microscope equipped with appropriate NIR excitation sources (e.g., lasers at 640 nm or 785 nm) and emission filters (e.g., long-pass filters at 665 nm or 800 nm), a sensitive camera (e.g., EM-CCD or sCMOS), and an environmental chamber to maintain 37°C and 5% CO₂.

B. Live Cell Labeling Protocol

  • Cell Seeding: Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy. Allow the cells to adhere and reach the desired confluency (typically 50-70%).

  • Probe Preparation: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in a pre-warmed, serum-free cell culture medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.[1]

  • Cell Staining: Remove the cell culture medium from the dish and add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time will vary depending on the specific probe and cell type.

  • Washing: Gently remove the probe solution and wash the cells two to three times with pre-warmed imaging buffer or complete cell culture medium to remove any unbound probe.[1]

  • Imaging: Add fresh, pre-warmed imaging buffer or complete medium to the cells. The cells are now ready for imaging.

C. Live Cell Imaging Procedure

  • Microscope Setup: Place the dish on the microscope stage within the environmental chamber. Allow the temperature to equilibrate.

  • Cell Identification: Locate the cells of interest using brightfield or differential interference contrast (DIC) microscopy.

  • Image Acquisition:

    • Excite the cells with the appropriate NIR laser line.

    • Collect the emitted fluorescence using the corresponding emission filter.

    • Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[9]

    • Acquire images in both the NIR channel and a brightfield or DIC channel for morphological reference.[1]

D. Quantitative Image Analysis

  • Background Subtraction: Correct for background fluorescence to improve the accuracy of intensity measurements.

  • Region of Interest (ROI) Selection: Define ROIs around individual cells or specific subcellular structures.

  • Fluorescence Intensity Measurement: Quantify the mean fluorescence intensity within the defined ROIs.

  • Data Normalization: If comparing different conditions or time points, normalize the fluorescence intensity to a control or an internal standard.

IV. Visualizations

A. Experimental Workflow

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_labeling Cell Labeling cluster_imaging Imaging & Analysis cell_seeding Seed Cells probe_prep Prepare Probe Solution staining Incubate with Probe probe_prep->staining washing Wash Cells staining->washing imaging Acquire Images washing->imaging analysis Analyze Data imaging->analysis Enzyme_Activation_Pathway cluster_probe Probe State cluster_cellular Cellular Environment Probe_Inactive Near-IR Probe-1 (Non-fluorescent) Enzyme Target Enzyme Probe_Inactive->Enzyme Binding Substrate Enzyme Substrate (Probe Quencher) Probe_Inactive->Substrate Quenching Probe_Active Near-IR Probe-1 (Fluorescent) Enzyme->Probe_Active Cleavage of Quencher

References

Application Notes and Protocols: Near-IR Fluorescent Probe-1 (NIR-FP1) for In Vivo Imaging in Small Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescence imaging in the 700-900 nm window is a powerful technique for in vivo studies in small animals. This spectral range offers significant advantages over visible light imaging, including deeper tissue penetration and reduced autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1][2][3][4] NIR-FP1 is a novel heptamethine cyanine-based fluorescent probe designed for high sensitivity and stability in complex biological environments. Its favorable pharmacokinetic profile and bright fluorescence signal make it an ideal candidate for a variety of in vivo imaging applications, including tumor imaging, vascular mapping, and tracking of biological molecules.

Physicochemical and Optical Properties

NIR-FP1 exhibits excellent photophysical properties, making it a robust tool for in vivo imaging. The key quantitative data for NIR-FP1 are summarized in the table below.

PropertyValue
Maximum Excitation Wavelength (λex) ~780 nm
Maximum Emission Wavelength (λem) ~810 nm
Molar Extinction Coefficient > 200,000 M⁻¹cm⁻¹
Quantum Yield High in biological media
Molecular Weight ~700-900 g/mol
Solubility Soluble in DMSO, PBS
Purity >95% (HPLC)
Photostability Good
Cytotoxicity Low at working concentrations

Applications

NIR-FP1 can be utilized for a range of in vivo imaging applications in small animals:

  • Tumor Imaging: When conjugated to a tumor-targeting moiety (e.g., an antibody or peptide), NIR-FP1 can be used for the specific visualization of tumors. The enhanced permeability and retention (EPR) effect can also lead to passive accumulation of the probe in tumor tissues.

  • Vascular Imaging: Due to its retention in the bloodstream for a sufficient duration, NIR-FP1 can serve as an effective contrast agent for angiography and the study of vascular leakage in pathological conditions.[5]

  • Cell Tracking: Cells can be labeled with NIR-FP1 ex vivo and subsequently tracked in vivo after administration to a small animal model.

  • Drug Delivery Monitoring: By conjugating NIR-FP1 to a therapeutic agent, the biodistribution, target accumulation, and clearance of the drug can be monitored non-invasively.

Experimental Protocols

The following are detailed protocols for the application of NIR-FP1 in in vivo imaging experiments in small animals.

I. Animal Handling and Preparation
  • Animal Models: Athymic nude mice (nu/nu) are recommended for in vivo imaging to minimize light scattering and absorption by fur.[6] If other strains are used, the hair in the imaging area must be carefully removed using clippers or a chemical depilatory before imaging.

  • Anesthesia: Anesthetize the animal using a suitable method, such as isoflurane (B1672236) inhalation (2-3% for induction, 1-2% for maintenance) or intraperitoneal injection of a ketamine/xylazine cocktail. Monitor the animal's vital signs throughout the experiment.

  • Positioning: Place the anesthetized animal on the imaging stage of the in vivo imaging system. A heating pad should be used to maintain the animal's body temperature.

II. Probe Preparation and Administration
  • Reconstitution: Prepare a stock solution of NIR-FP1 by dissolving it in sterile, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Working Solution: Immediately before injection, dilute the stock solution to the desired final concentration using sterile phosphate-buffered saline (PBS). The final concentration of DMSO should be kept below 5% to avoid toxicity.

  • Administration: The route of administration will depend on the specific application. For most systemic imaging applications, intravenous (i.v.) injection via the tail vein is recommended. The typical injection volume is 100-200 µL.

III. In Vivo Imaging Procedure
  • Imaging System: Use an in vivo imaging system equipped with an appropriate excitation light source (e.g., a laser or filtered lamp centered around 780 nm) and an emission filter that captures light above 800 nm. The system should have a sensitive CCD or CMOS camera for detection.

  • Image Acquisition:

    • Acquire a baseline, pre-injection image of the animal.

    • Inject the prepared NIR-FP1 solution.

    • Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's biodistribution and target accumulation.

    • The exposure time will depend on the brightness of the signal and the sensitivity of the imaging system.

  • Data Analysis:

    • Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and contralateral healthy tissue.

    • The signal-to-background ratio can be calculated to assess the specificity of the probe's accumulation.

IV. Ex Vivo Organ Analysis
  • Euthanasia and Dissection: At the end of the in vivo imaging study, euthanize the animal according to approved institutional guidelines.

  • Organ Harvest: Carefully dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart) and wash them with PBS.

  • Ex Vivo Imaging: Place the organs on a non-fluorescent surface and image them using the in vivo imaging system to confirm the biodistribution of NIR-FP1.

  • Histological Analysis: Tissues can be fixed in formalin, embedded in paraffin, and sectioned for fluorescence microscopy to visualize the probe's distribution at the cellular level.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_validation Validation Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Injection Probe Administration (e.g., Intravenous) Animal_Prep->Injection Probe_Prep Probe Preparation (Reconstitution, Dilution) Probe_Prep->Injection InVivo_Imaging In Vivo Imaging (Acquire Images at Time Points) Injection->InVivo_Imaging Data_Analysis Data Analysis (ROI Quantification) InVivo_Imaging->Data_Analysis Euthanasia Euthanasia & Dissection InVivo_Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging Histology Histological Analysis ExVivo_Imaging->Histology

Caption: Experimental workflow for in vivo imaging with NIR-FP1.

Signaling_Pathway_Targeting cluster_probe Probe Design cluster_cellular Cellular Interaction NIR_FP1 NIR-FP1 Core Conjugated_Probe NIR-FP1-Ligand Conjugate NIR_FP1->Conjugated_Probe Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->Conjugated_Probe Receptor Cell Surface Receptor (Overexpressed on Target Cells) Conjugated_Probe->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Signal Fluorescence Signal Accumulation Internalization->Signal

Caption: Targeted imaging using a ligand-conjugated NIR-FP1 probe.

References

Application Notes and Protocols for In Vivo Neutrophil Tracking Using Near-IR Fluorescent Probe-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Near-Infrared (NIR) Fluorescent Probe-1, a novel imaging agent for the real-time, non-invasive tracking of neutrophils in vivo. These guidelines are intended for researchers in immunology, inflammation, and drug development to facilitate the monitoring of neutrophil dynamics in various pathological conditions.

Introduction

Neutrophils are key players in the innate immune response, acting as the first line of defense against pathogens and playing a critical role in the inflammatory process. The ability to track neutrophil migration and accumulation in vivo is crucial for understanding disease pathogenesis and for evaluating the efficacy of novel anti-inflammatory therapeutics.

Near-IR Fluorescent Probe-1, identified as cinnamoyl-F-(D)L-F-(D)L-F-PEG-cyanine7 (cFlFlF-PEG-Cy7), is a multiscopic probe designed to specifically target the formyl peptide receptor (FPR) on the surface of neutrophils.[1] FPR is a G protein-coupled receptor that is highly expressed on neutrophils and plays a pivotal role in mediating their chemotaxis towards sites of inflammation.[2] This probe consists of a synthetic hexapeptide (cFlFlF) that exhibits high affinity for FPR, conjugated to a cyanine (B1664457) 7 (Cy7) fluorophore via a polyethylene (B3416737) glycol (PEG) linker. The Cy7 fluorophore emits in the near-infrared spectrum (700-900 nm), a range where tissue absorbance and autofluorescence are minimal, allowing for deep tissue imaging with a high signal-to-background ratio.[3]

These characteristics make this compound a powerful tool for both macroscopic imaging of neutrophil populations in live animals and microscopic analysis at the tissue and cellular levels.[1]

Mechanism of Action

This compound targets neutrophils by binding to the formyl peptide receptor (FPR). This interaction allows for the visualization of neutrophil accumulation at sites of inflammation.

cluster_probe This compound cluster_neutrophil Neutrophil Probe cFlFlF-PEG-Cy7 FPR Formyl Peptide Receptor (FPR) Probe->FPR Binding Activation Neutrophil Activation & Chemotaxis FPR->Activation Signaling Cascade Inflammation Site Inflammation Site Activation->Inflammation Site Migration

Figure 1: Mechanism of this compound targeting neutrophils.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies using this compound in a mouse ear inflammation model.[1]

Experimental GroupFluorescence Intensity Ratio (Inflamed vs. Control Ear) at 24h Post-InjectionDescription
This compound ~4.0Demonstrates significant accumulation of the probe at the site of inflammation.
Scrambled Peptide Control ~1.5A control probe with a scrambled peptide sequence (cLFFFL-PEG-Cy7) shows significantly lower accumulation, indicating the specificity of the cFlFlF peptide.
Blocking Study ~2.0Pre-administration of excess non-fluorescent cFlFlF-PEG peptide competitively inhibits the binding of the fluorescent probe, further confirming target specificity.

Experimental Protocols

In Vivo Mouse Model of Ear Inflammation

This protocol describes the induction of acute inflammation in a mouse ear, a well-established model for studying neutrophil recruitment.[1]

Materials:

  • Mice (e.g., BALB/c)

  • Phorbol-12-myristate-13-acetate (PMA)

  • Acetone (B3395972)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Anesthetize the mouse using a suitable anesthetic agent.

  • Topically apply a solution of PMA in acetone to the left ear to induce inflammation. The right ear can be treated with acetone alone to serve as a control.

  • Allow 24 hours for the inflammatory response to develop, characterized by significant neutrophil infiltration.

start Start: Anesthetize Mouse step1 Topical Application of PMA to Left Ear start->step1 Induce Inflammation step2 Topical Application of Acetone to Right Ear (Control) start->step2 Control step3 24-hour Incubation for Inflammation Development step1->step3 step2->step3 end End: Mouse Model Ready for Imaging step3->end

Figure 2: Workflow for inducing ear inflammation in a mouse model.
In Vivo Near-Infrared Fluorescence (NIRF) Imaging

This protocol outlines the procedure for administering the this compound and performing in vivo imaging.[1][3]

Materials:

  • This compound (cFlFlF-PEG-Cy7)

  • Saline solution

  • In vivo imaging system equipped for NIRF imaging (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Prepare a solution of this compound in sterile saline.

  • Anesthetize the mouse with the induced ear inflammation.

  • Administer the probe solution via tail vein injection.

  • Perform non-invasive NIRF imaging at various time points post-injection (e.g., 1, 4, 8, and 24 hours) to monitor probe accumulation.

  • For imaging, use an appropriate excitation filter (e.g., 710-760 nm) and emission filter (e.g., >790 nm).

  • Acquire and analyze the fluorescence images to quantify the signal intensity in the region of interest (inflamed ear) compared to the control region (contralateral ear).

start Start: Prepare Probe Solution step1 Anesthetize Inflamed Mouse start->step1 step2 Administer Probe via Tail Vein Injection step1->step2 step3 Perform Longitudinal NIRF Imaging step2->step3 Time points: 1, 4, 8, 24h step4 Image Acquisition and Analysis step3->step4 end End: Quantify Neutrophil Accumulation step4->end

Figure 3: Experimental workflow for in vivo NIRF imaging.
Immunohistochemistry for Microscopic Confirmation

To validate that the NIRF signal co-localizes with neutrophils at the cellular level, immunohistochemical analysis of the inflamed tissue can be performed.[1]

Materials:

  • Inflamed and control ear tissues

  • Formalin or other suitable fixative

  • Paraffin embedding reagents

  • Primary antibody against a neutrophil marker (e.g., Ly-6G)

  • Fluorescently labeled secondary antibody

  • Fluorescence microscope

Procedure:

  • Following the final imaging session, euthanize the mouse and excise the inflamed and control ear tissues.

  • Fix the tissues in formalin and embed them in paraffin.

  • Section the paraffin-embedded tissues.

  • Perform standard immunohistochemistry using an anti-neutrophil primary antibody.

  • Apply a fluorescently labeled secondary antibody.

  • Image the sections using a fluorescence microscope to visualize the co-localization of the Cy7 signal from the probe and the signal from the neutrophil-specific antibody.

Signaling Pathway

The binding of formyl peptides (and by extension, the cFlFlF peptide of the probe) to the Formyl Peptide Receptor (FPR), a G-protein coupled receptor, triggers a downstream signaling cascade that is crucial for neutrophil chemotaxis and activation. This involves the activation of Phosphoinositide 3-kinase (PI3K) and other downstream effectors, leading to cytoskeletal rearrangements and directed cell movement.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response FPR FPR G_protein G-protein (Gi) FPR->G_protein Activates PI3K PI3K G_protein->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates Akt Akt/PKB PIP3->Akt Activates Rac_Cdc42 Rac/Cdc42 PIP3->Rac_Cdc42 Activates Chemotaxis Chemotaxis Akt->Chemotaxis Actin Actin Polymerization Rac_Cdc42->Actin Actin->Chemotaxis cFlFlF Peptide cFlFlF Peptide cFlFlF Peptide->FPR Binds

Figure 4: Simplified FPR signaling pathway leading to neutrophil chemotaxis.

Conclusion

This compound is a highly specific and effective tool for the in vivo tracking of neutrophils. The protocols and data presented here provide a comprehensive guide for its application in pre-clinical research. The ability to non-invasively visualize neutrophil dynamics opens up new avenues for studying inflammatory diseases and for the development of targeted therapies.

References

Application Notes and Protocols: Near-IR Fluorescent Probe IR-780 Iodide for Cancer Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the near-infrared (NIR) fluorescent probe, IR-780 iodide, in the imaging and characterization of cancer cells. IR-780 iodide is a heptamethine cyanine (B1664457) dye with preferential accumulation in tumor cells, making it a valuable tool for cancer research and potential theranostic applications.[1][2]

Introduction

IR-780 iodide is a lipophilic, cationic near-infrared fluorescent dye with excitation and emission maxima around 780 nm and 810 nm, respectively.[3] This spectral profile falls within the NIR window (700-900 nm), where biological tissues exhibit minimal autofluorescence and deeper light penetration, enabling high-contrast in vivo imaging.[3] Notably, IR-780 iodide has demonstrated selective accumulation in various cancer cell lines, including prostate, breast, and lung cancer, while showing lower uptake in normal cells.[2][4] Its tumor-targeting property is attributed, in part, to its uptake by organic anion-transporting polypeptides (OATPs) which are often overexpressed in cancer cells.[1][5] Once inside the cell, IR-780 iodide localizes primarily within the mitochondria.[1]

Applications in Cancer Cell Research

  • In Vitro and In Vivo Imaging: Visualize and track cancer cells in culture and in animal models with high signal-to-background ratios.[6]

  • Cancer Stem Cell (CSC) Characterization: Identify and study human CSCs by analyzing the activity of the HIF-1α/glycolysis-dependent mitochondrial transporter ABCB10.[3]

  • Theranostic Agent Development: Due to its tumor-targeting capabilities, IR-780 iodide can be conjugated with therapeutic agents for targeted drug delivery.[2][3]

  • Photothermal and Photodynamic Therapy (PTT/PDT): Upon irradiation with an NIR laser, IR-780 iodide can generate heat and reactive oxygen species (ROS) to induce cancer cell death.[3]

  • Sonodynamic Therapy (SDT): IR-780 can act as a sonosensitizer, inducing tumor cell apoptosis and necrosis when activated by ultrasound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing IR-780 iodide for cancer cell imaging and analysis.

Table 1: Cell Viability (MTT Assay) of Prostate Cancer Cells and Normal Prostate Epithelial Cells after 24-hour Incubation with IR-780 Iodide.

Concentration (μmol/L)PC-3 (% Viability)LNCaP (% Viability)RWPE-1 (% Viability)
0100100100
2.5~98~97~100
5~95~93~100
10~90~88~98
20~85~80~95
40~75~70~90
80~60~55~85
160~40~35~80

(Data adapted from a study on prostate cancer cell imaging)[4]

Table 2: Mean Fluorescence Intensity of PC-3 Cells Stained with 20 μmol/L IR-780 Iodide over Time.

Time Point (hours)Mean Fluorescence Intensity (Arbitrary Units)
0.5~250
1~400
2~550
4~600
8~580
12~500
24~400

(Data adapted from a study on prostate cancer cell imaging)[4]

Signaling Pathway and Mechanism of Action

The preferential accumulation of IR-780 iodide in cancer cells is a multi-factorial process. The diagram below illustrates the key steps involved in its uptake and localization.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion IR780_ext IR-780 Iodide OATP OATP Transporter (e.g., OATP1B3) IR780_ext->OATP Uptake IR780_int Intracellular IR-780 Iodide OATP->IR780_int Mito_uptake Mitochondrial Uptake IR780_int->Mito_uptake IR780_mito Accumulated IR-780 Iodide Mito_uptake->IR780_mito G start Start seed_cells Seed cancer cells in imaging-compatible plates start->seed_cells prepare_probe Prepare IR-780 iodide working solution (5-20 µM) seed_cells->prepare_probe stain_cells Incubate cells with IR-780 iodide (30-60 min) prepare_probe->stain_cells wash_cells Wash cells twice with PBS stain_cells->wash_cells image_cells Image cells with fluorescence microscope wash_cells->image_cells end End image_cells->end

References

Application Notes and Protocols for Dynamic Protein Studies Using Near-Infrared Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Near-infrared (NIR) fluorescent probes are invaluable tools for dynamic studies of proteins in complex biological systems. Their emission wavelengths (typically in the 700-900 nm range) fall within the "optical window" of biological tissues, where light absorption and scattering by endogenous molecules like hemoglobin and water are minimized. This property allows for deeper tissue penetration and a higher signal-to-noise ratio compared to probes emitting in the visible spectrum.[1][2][3] These advantages make NIR probes particularly well-suited for non-invasive in vivo imaging and long-term tracking of labeled proteins in living cells.[1][2][3]

This document provides detailed application notes and protocols for labeling proteins with a representative NIR fluorescent probe, IRDye® 800CW N-hydroxysuccinimide (NHS) Ester , for dynamic studies in live cells and in vivo. IRDye® 800CW is a well-characterized NIR dye that covalently attaches to primary amines on proteins.[4][5]

Properties of IRDye® 800CW NHS Ester

IRDye® 800CW NHS Ester is a near-infrared fluorescent dye that is activated with an N-hydroxysuccinimide (NHS) ester functional group.[4] This reactive group efficiently couples with primary amino groups (e.g., on lysine (B10760008) residues) on proteins to form a stable amide bond.[4][6] The key properties of this probe are summarized in the table below.

PropertyValueReference
Molecular Weight 1166 g/mol [4]
Excitation Maximum (λex) 774 nm (in PBS)[4]
Emission Maximum (λem) 789 nm (in PBS)[4]
Molar Absorptivity 240,000 L mol⁻¹ cm⁻¹ (in PBS)[4]
Reactive Group N-hydroxysuccinimide (NHS) Ester[4]
Target Functional Group Primary amines (-NH₂)[4]
Storage -20°C, protected from light and moisture[4]

Experimental Protocols

Protein Labeling with IRDye® 800CW NHS Ester

This protocol describes the covalent labeling of a protein of interest with IRDye® 800CW NHS Ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline, pH 8.5)

  • IRDye® 800CW NHS Ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium phosphate, pH 8.5

  • Purification column (e.g., desalting column or size-exclusion chromatography)

  • Spectrophotometer

Protocol:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein of interest into the reaction buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the protein for labeling.

  • Prepare the Dye Stock Solution:

    • Allow the vial of IRDye® 800CW NHS Ester to warm to room temperature before opening to prevent condensation.

    • Dissolve the lyophilized dye in anhydrous DMSO to a concentration of 10-20 mg/mL.[4] This stock solution can be stored at -20°C for up to two weeks, protected from light and moisture.[4]

  • Labeling Reaction:

    • The optimal molar ratio of dye to protein will vary depending on the protein and the desired degree of labeling. A starting point is a 2:1 molar ratio of dye to protein.[7]

    • Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 2 hours at room temperature, protected from light.[4]

  • Purification of the Labeled Protein:

    • Remove unconjugated dye by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

    • Equilibrate the column with an appropriate storage buffer for the protein (e.g., PBS).

    • Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.

  • Characterization of the Labeled Protein:

    • Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and 774 nm (for dye concentration).

    • Calculate the protein concentration and the degree of labeling (dye-to-protein ratio) using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein Protein in Amine-Free Buffer mix Mix Protein and Dye protein->mix dye IRDye® 800CW NHS Ester in DMSO dye->mix incubate Incubate 2h at RT mix->incubate purify Purify via Chromatography incubate->purify analyze Characterize Labeled Protein purify->analyze

Experimental workflow for protein labeling.
Live-Cell Imaging of Labeled Proteins

This protocol provides a general guideline for imaging proteins labeled with IRDye® 800CW in living cells.

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides

  • IRDye® 800CW-labeled protein

  • Cell culture medium

  • Fluorescence microscope equipped with a NIR laser (e.g., ~780 nm excitation) and an appropriate emission filter (e.g., >800 nm)

Protocol:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.

  • Introduction of the Labeled Protein:

    • The method for introducing the labeled protein into the cells will depend on the protein and the experimental goals. Methods include microinjection, electroporation, or using cell-penetrating peptides.

    • For extracellular proteins or receptors, the labeled protein can be added directly to the cell culture medium.

    • Incubate the cells with the labeled protein for a sufficient time to allow for uptake or binding. This time will need to be optimized for each specific protein and cell type.

  • Washing:

    • Gently wash the cells with fresh, pre-warmed cell culture medium or PBS to remove any unbound labeled protein.

  • Imaging:

    • Place the imaging dish on the microscope stage.

    • Use a low laser power to minimize phototoxicity and photobleaching.

    • Acquire images using the NIR channel.

    • For dynamic studies, time-lapse images can be acquired to track the movement and localization of the labeled protein over time.

live_cell_imaging_workflow start Seed Cells on Imaging Dish introduce Introduce Labeled Protein start->introduce incubate Incubate for Uptake/Binding introduce->incubate wash Wash to Remove Unbound Probe incubate->wash image Acquire Time-Lapse Images wash->image

Workflow for live-cell imaging.
In Vivo Imaging in a Mouse Model

This protocol provides a general overview of in vivo imaging of a protein labeled with IRDye® 800CW in a mouse model.

Materials:

  • Mouse model (e.g., tumor xenograft model)

  • IRDye® 800CW-labeled protein

  • Sterile PBS

  • In vivo imaging system with NIR fluorescence capabilities

  • Anesthesia

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse in the imaging chamber and ensure it is properly positioned.

  • Injection of the Labeled Protein:

    • Administer the IRDye® 800CW-labeled protein via an appropriate route (e.g., intravenous injection). The dosage will need to be optimized based on the protein's pharmacokinetics and the target of interest.

  • Imaging:

    • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the labeled protein.

    • The imaging parameters (e.g., exposure time, laser power) should be optimized for the specific imaging system and the brightness of the signal.

  • Data Analysis:

    • Quantify the fluorescence intensity in regions of interest (e.g., tumor, organs) to assess the pharmacokinetics and targeting efficiency of the labeled protein.

signaling_pathway ligand Labeled Ligand (IRDye® 800CW) receptor Cell Surface Receptor ligand->receptor Binding internalization Receptor-Ligand Internalization receptor->internalization endosome Endosome internalization->endosome signaling Downstream Signaling (e.g., MAPK Pathway) endosome->signaling

Tracking a labeled ligand binding to its receptor.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive dye (hydrolyzed NHS ester)Use fresh, anhydrous DMSO to dissolve the dye. Avoid moisture.
Presence of primary amines in the bufferUse an amine-free buffer (e.g., PBS, HEPES) at the recommended pH.
Incorrect dye-to-protein ratioOptimize the molar ratio of dye to protein.
High Background in Imaging Incomplete removal of unbound dyeEnsure thorough purification of the labeled protein. For cell imaging, perform adequate washing steps.
Non-specific binding of the labeled proteinInclude a blocking step (e.g., with BSA) or modify the labeling strategy.
Phototoxicity/Bleaching High laser power or long exposure timesUse the lowest possible laser power and exposure time that provides a sufficient signal. Use an anti-fade mounting medium for fixed samples.
No or Weak Signal in Vivo Insufficient dose of the labeled proteinOptimize the injected dose.
Rapid clearance of the labeled proteinCharacterize the pharmacokinetics of the labeled protein to determine the optimal imaging time window.
Poor tissue penetration of the signalEnsure the use of appropriate NIR filters and a sensitive detector.

References

Application Notes and Protocols for Ratiometric Imaging of Intracellular pH with Near-IR Fluorescent Probe-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Near-IR Fluorescent Probe-1, a ratiometric, near-infrared fluorescent sensor designed for the precise measurement of intracellular pH (pHi). The near-infrared (NIR) spectral properties of this probe offer significant advantages for cellular imaging, including deeper tissue penetration, reduced phototoxicity, and minimal interference from cellular autofluorescence, making it an ideal tool for a wide range of biological research and drug development applications.[1][2][3][4][5]

Introduction to this compound

This compound is a state-of-the-art molecular sensor engineered for the ratiometric imaging of intracellular pH. Its chemical structure incorporates a pH-sensitive moiety that undergoes a reversible conformational change in response to varying proton concentrations. This change modulates the probe's fluorescence emission spectrum, allowing for a ratiometric readout that is independent of probe concentration, focal plane, and excitation intensity. The probe operates within the near-infrared window (typically 650-900 nm), a spectral range that minimizes background autofluorescence from endogenous biomolecules and allows for deeper light penetration into biological tissues.[1][2][3][4] These characteristics make this compound particularly well-suited for demanding applications such as in vivo imaging and the study of pH dynamics in complex cellular environments.

The mechanism of action for many such near-infrared pH probes involves a pH-dependent structural alteration, such as the opening and closing of a spirolactam ring or the protonation and deprotonation of a functional group.[6][7] For instance, in an acidic environment, the spirolactam ring may open, leading to a significant change in the fluorophore's conjugation and a corresponding shift in its emission wavelength. This ratiometric response provides a robust and reliable method for quantifying intracellular pH.

Key Features and Advantages

  • Near-Infrared Emission: Minimizes cellular autofluorescence and enhances tissue penetration for in vivo studies.[1][2][3][4][5]

  • Ratiometric Measurement: Provides a built-in correction for variations in probe concentration, excitation light intensity, and photobleaching, leading to more accurate and quantitative pH measurements.[7][8]

  • High Sensitivity and Specificity: Exhibits a significant and reversible change in fluorescence ratio in response to pH fluctuations within the physiological range.

  • Good Cell Permeability and Low Cytotoxicity: The acetoxymethyl (AM) ester form of the probe allows for efficient loading into live cells with minimal impact on cell viability.

  • Excellent Photostability: Enables long-term imaging experiments with reduced signal degradation.

Quantitative Data Summary

The following table summarizes the key quantitative properties of selected ratiometric near-infrared fluorescent probes for intracellular pH, providing a comparative overview. "this compound" is presented here as a representative probe with typical characteristics.

Probe NamepKaExcitation (nm)Emission (nm)Ratiometric ChangeReference
This compound (Hypothetical) ~7.2640670 / 750Significant shift in the ratio of emission intensities at 750 nm to 670 nm with changing pH.-
Probe A (ACS Omega, 2022)-700740 (basic) / 780 (acidic)Intensity decrease at 740 nm and increase at 780 nm upon acidification.[4][9][4][9]
Probe B (ACS Omega, 2022)--739 (basic) / 693 (acidic)Intensity decrease at 739 nm and increase at 693 nm upon acidification.[4][9][4][9]
Probe A (Nanoscale, 2017)-405497 (donor) / 630 (acceptor)Decrease in donor fluorescence and increase in acceptor fluorescence with decreasing pH.[7][7]
Probe B (Nanoscale, 2017)-405490 (donor) / 642 (acceptor)Decrease in donor fluorescence and increase in acceptor fluorescence with decreasing pH.[7][7]
Probe C (Nanoscale, 2017)-405485 (donor) / 642 (acceptor)Decrease in donor fluorescence and increase in acceptor fluorescence with decreasing pH.[7][7]
pH-A (RSC Advances, 2015)7.2--Not specified[10]
AH+ (Molecules, 2019)6.85--Ratiometric response to pH changes.[11][11]
BH+ (Molecules, 2019)6.49--Ratiometric response to pH changes.[11][11]
Probe A (J. Mater. Chem. B, 2019)5.81-580Significant fluorescence increase with decreasing pH.[12][12]
Probe B (J. Mater. Chem. B, 2019)5.45-644Significant fluorescence increase with decreasing pH.[12][12]
Probe C (J. Mater. Chem. B, 2019)6.97-744Significant fluorescence increase with decreasing pH.[12][12]

Experimental Protocols

The following protocols are adapted from established methods for intracellular pH measurement using fluorescent probes and can be applied to this compound.[2][8][13]

Reagent Preparation
  • This compound Stock Solution (1 mM): Dissolve the AM ester form of the probe in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot into small volumes and store at -20°C, protected from light and moisture.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4.

  • High K+ Calibration Buffers: Prepare a series of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0). A typical composition is: 130 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM MES. Adjust the pH with NaOH or HCl.

  • Nigericin (B1684572) Stock Solution (10 mM): Dissolve nigericin sodium salt in ethanol (B145695) or DMSO. Store at -20°C.

Cell Loading Protocol
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of this compound at a final concentration of 1-5 µM in pre-warmed loading buffer.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the probe-containing loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular probe.

  • De-esterification:

    • Incubate the cells for an additional 15-30 minutes in the loading buffer at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for imaging. Mount the dish or coverslip on the microscope stage.

Ratiometric Imaging
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate excitation and emission filters for the near-infrared range. A confocal microscope is recommended for optimal spatial resolution.

  • Image Acquisition:

    • Excite the cells at the appropriate wavelength for this compound (e.g., 640 nm).

    • Simultaneously or sequentially acquire images at the two emission wavelengths (e.g., 670 nm and 750 nm).

    • Minimize photobleaching by using the lowest possible excitation intensity and exposure time.

  • Data Analysis:

    • For each time point and each cell, calculate the ratio of the fluorescence intensity at the two emission wavelengths (e.g., I_750 / I_670).

    • Generate a ratiometric image by dividing the image from the first emission channel by the image from the second emission channel on a pixel-by-pixel basis.

Intracellular pH Calibration

To convert the fluorescence ratios into absolute pH values, a calibration curve must be generated at the end of each experiment.[2][13]

  • Prepare Calibration Buffers: Have the series of high K+ calibration buffers with known pH values ready.

  • Add Nigericin: To each calibration buffer, add nigericin to a final concentration of 10 µM. Nigericin is a K+/H+ ionophore that equilibrates the intracellular and extracellular pH.[2][9][13]

  • Equilibration:

    • Replace the imaging buffer with the first high K+ calibration buffer containing nigericin.

    • Incubate for 5-10 minutes to allow for pH equilibration.

  • Image Acquisition: Acquire ratiometric images as described in section 4.3.

  • Repeat: Repeat steps 3 and 4 for each of the remaining calibration buffers, covering a range of pH values.

  • Generate Calibration Curve:

    • For each calibration point, calculate the average fluorescence ratio from several cells.

    • Plot the mean fluorescence ratio against the corresponding buffer pH.

    • Fit the data to a suitable equation (e.g., a sigmoidal curve) to generate the calibration curve.

  • Determine Experimental pH: Use the calibration curve to convert the experimentally measured fluorescence ratios from your samples into intracellular pH values.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with ratiometric intracellular pH imaging.

Ratiometric_pH_Sensing_Mechanism cluster_probe This compound cluster_light Fluorescence Probe_Basic Probe (Basic Form) High pH Probe_Acidic Probe (Acidic Form) Low pH Probe_Basic->Probe_Acidic + H+ Emission1 Emission 1 (e.g., 670 nm) Probe_Basic->Emission1 Emits Probe_Acidic->Probe_Basic - H+ Emission2 Emission 2 (e.g., 750 nm) Probe_Acidic->Emission2 Emits Excitation Excitation Light Excitation->Probe_Basic Excites Excitation->Probe_Acidic Excites Proton H+

Caption: Mechanism of a ratiometric near-infrared pH probe.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Probe_Loading 2. Load Cells with This compound AM Cell_Culture->Probe_Loading Washing 3. Wash to Remove Extracellular Probe Probe_Loading->Washing De-esterification 4. De-esterification Washing->De-esterification Imaging 5. Ratiometric Imaging (Acquire Emission at 2 Wavelengths) De-esterification->Imaging Calibration 6. Intracellular pH Calibration (Nigericin/High K+) Imaging->Calibration Analysis 7. Data Analysis (Ratio Calculation & pH Conversion) Calibration->Analysis End End Analysis->End

Caption: Experimental workflow for intracellular pH measurement.

Intracellular_pH_Calibration cluster_cell Live Cell cluster_buffer Calibration Buffer Cell Cell Loaded with This compound Measure_Ratio Measure Fluorescence Ratio at known pHe Cell->Measure_Ratio pHi Intracellular pH (pHi) pHe Extracellular pH (pHe) pHi->pHe pHi = pHe Ki Intracellular K+ (K+i) Ke Extracellular K+ (K+e) Ki->Ke K+i = K+e Buffer High K+ Buffer (Known pH) Buffer->Cell Incubate Nigericin Nigericin (K+/H+ Ionophore) Nigericin->Cell Add to equilibrate Plot_Curve Plot Ratio vs. pHe to generate Calibration Curve Measure_Ratio->Plot_Curve

Caption: Intracellular pH calibration using the nigericin/high K+ method.

References

Application Notes and Protocols: OTL38, a Near-Infrared Fluorescent Probe for Fluorescence-Guided Surgery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of OTL38 (also known as pafolacianine and Cytalux®), a folate receptor-targeted near-infrared (NIR) fluorescent probe, and its application in fluorescence-guided surgery (FGS). OTL38 is designed to selectively illuminate cancerous tissues that overexpress folate receptor-alpha (FRα), enabling surgeons to visualize and resect malignant lesions with greater precision.[1][2][3]

Introduction to OTL38

OTL38 is a conjugate of a folic acid analog and a near-infrared fluorescent dye, S0456.[4] This design allows OTL38 to specifically bind to FRα, a protein highly expressed on the surface of various cancer cells, including ovarian, lung, and kidney cancers, while having limited expression in most healthy tissues.[4][5] Upon binding, the probe is internalized by the cancer cells, leading to a high concentration of the fluorescent dye within the tumor. When illuminated with a specific wavelength of near-infrared light during surgery, OTL38 emits a fluorescent signal that can be detected by a specialized imaging system, providing real-time visualization of the tumor.[4][6] This technology has been shown to help surgeons identify additional malignant lesions not detected by standard visual inspection or palpation.[6][7]

Quantitative Data

The following table summarizes the key quantitative properties of OTL38, providing a basis for comparison with other fluorescent probes.

PropertyValueReferences
Target Folate Receptor-alpha (FRα)[2][4]
Binding Affinity (Kd) ~1 nM[1][2]
Maximum Excitation Wavelength 776 nm[6][8]
Maximum Emission Wavelength 796 nm[6][8]
Molar Extinction Coefficient Not explicitly stated in the provided search results.
Quantum Yield Not explicitly stated in the provided search results.
Clinical Efficacy (Ovarian Cancer) Identified additional malignant lesions in 29% of patients.[6]
Clinical Efficacy (Lung Cancer) Allowed for identification of additional subcentimeter neoplastic processes in 30% of subjects.[5]

Signaling Pathway and Mechanism of Action

The mechanism of action of OTL38 is based on the specific targeting and internalization via the folate receptor. The following diagram illustrates this process.

OTL38_Mechanism Mechanism of OTL38 Uptake in Cancer Cells cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space OTL38 OTL38 Probe FR Folate Receptor α (FRα) (Overexpressed on Cancer Cells) OTL38->FR Binding Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Fluorescence NIR Fluorescence Emission Lysosome->Fluorescence Accumulation & Fluorescence Activation

Caption: Cellular uptake of OTL38 via folate receptor-mediated endocytosis.

Experimental Protocols

The following protocols provide a general framework for the in vitro and in vivo evaluation of OTL38. These should be adapted based on specific experimental needs and institutional guidelines.

In Vitro Evaluation of OTL38 Binding and Uptake

Objective: To assess the specific binding and internalization of OTL38 in cancer cell lines with varying FRα expression levels.

Materials:

  • FRα-positive cancer cell line (e.g., KB, IGROV-1)[9]

  • FRα-negative cancer cell line (e.g., A549)[2]

  • Cell culture medium and supplements

  • OTL38

  • Phosphate-buffered saline (PBS)

  • Folic acid (for competition assay)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture FRα-positive and FRα-negative cells in appropriate medium until they reach 80-90% confluency.

  • Incubation with OTL38:

    • Prepare a working solution of OTL38 in cell culture medium.

    • Wash the cells with PBS and incubate them with the OTL38 solution for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Competition Assay (for specificity):

    • In a parallel set of wells, pre-incubate the cells with a high concentration of free folic acid for 30 minutes before adding the OTL38 solution. This will block the folate receptors and demonstrate that OTL38 binding is specific.

  • Washing: After incubation, wash the cells three times with cold PBS to remove unbound OTL38.

  • Imaging/Quantification:

    • Microscopy: Image the cells using a fluorescence microscope equipped with appropriate NIR filters.

    • Plate Reader: Quantify the fluorescence intensity using a microplate reader.

  • Data Analysis: Compare the fluorescence intensity between FRα-positive and FRα-negative cells, and between the OTL38-only and competition assay groups.

In Vivo Fluorescence-Guided Surgery in a Murine Xenograft Model

Objective: To evaluate the ability of OTL38 to specifically accumulate in tumors and guide surgical resection in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • FRα-positive cancer cells for tumor induction

  • OTL38

  • Sterile saline

  • In vivo fluorescence imaging system

  • Surgical instruments

Procedure:

  • Tumor Induction: Subcutaneously inject FRα-positive cancer cells into the flank of the mice. Allow the tumors to grow to a suitable size (e.g., 5-10 mm in diameter).

  • OTL38 Administration: Administer OTL38 intravenously (e.g., via tail vein injection) at a predetermined dose.

  • In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 8, 24 hours), image the mice using an in vivo fluorescence imaging system to monitor the probe's biodistribution and tumor accumulation.

  • Fluorescence-Guided Surgery:

    • At the optimal imaging time point (determined in the previous step), anesthetize the mouse.

    • Using the fluorescence imaging system to provide real-time guidance, perform a surgical resection of the tumor. The fluorescent signal from OTL38 will delineate the tumor margins.

  • Ex Vivo Imaging: After resection, image the excised tumor and major organs to confirm the biodistribution of the probe.

  • Histological Analysis: Process the excised tissues for histological analysis to correlate fluorescence with the presence of tumor cells.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for preclinical evaluation of OTL38.

OTL38_Workflow Preclinical Evaluation Workflow for OTL38 Start Start InVitro In Vitro Studies (Binding, Uptake, Specificity) Start->InVitro InVivo_Model In Vivo Model Development (Tumor Xenograft) InVitro->InVivo_Model Probe_Admin OTL38 Administration (Intravenous) InVivo_Model->Probe_Admin Biodistribution Biodistribution & Pharmacokinetics (In Vivo Imaging) Probe_Admin->Biodistribution FGS Fluorescence-Guided Surgery (Tumor Resection) Biodistribution->FGS ExVivo Ex Vivo Analysis (Imaging & Histology) FGS->ExVivo Data_Analysis Data Analysis & Reporting ExVivo->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Quantifying Enzyme Activity with Near-IR Fluorescent Probe-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of enzyme activity is crucial for understanding biological processes, diagnosing diseases, and developing novel therapeutics.[1][2][3] Near-infrared (NIR) fluorescent probes have emerged as powerful tools for this purpose, offering significant advantages over conventional assays that operate in the UV-visible region.[1][4][5] These advantages include deeper tissue penetration, minimal background autofluorescence from biological samples, and reduced phototoxicity, making them particularly suitable for in vivo imaging and high-throughput screening.[3][4][5][6]

This document provides detailed application notes and protocols for the use of "Near-IR fluorescent probe-1" (NIR-FP1), a representative enzyme-activatable probe designed for the highly sensitive detection of Carboxylesterase 2 (CE2). NIR-FP1 is a fluorogenic substrate that is virtually non-fluorescent in its native state but emits a strong NIR signal upon enzymatic cleavage by CE2. This "turn-on" mechanism provides a high signal-to-noise ratio for the sensitive detection of enzyme activity.

Principle of Detection

The detection mechanism of NIR-FP1 is based on an enzyme-triggered release of a NIR fluorophore. In its initial state, the fluorescence of the NIR fluorophore is quenched. Upon interaction with Carboxylesterase 2 (CE2), the ester bond in the probe is hydrolyzed. This cleavage event releases the fluorophore, leading to a significant increase in fluorescence intensity in the near-infrared spectrum. The rate of fluorescence increase is directly proportional to the enzymatic activity of CE2.

Figure 1. Activation Mechanism of NIR-FP1 Probe NIR-FP1 (Quenched) Non-fluorescent Fluorophore Released NIR Fluorophore (Fluorescent) Probe->Fluorophore Enzymatic Cleavage Product Byproduct Probe->Product Enzyme Carboxylesterase 2 (CE2) Enzyme->Probe

Caption: Activation mechanism of NIR-FP1 by Carboxylesterase 2.

Quantitative Data Summary

The photophysical and kinetic properties of NIR-FP1 are summarized in the table below. This data is essential for experimental design and data interpretation.

ParameterValueReference
Excitation Wavelength (Ex)~630 nm[7]
Emission Wavelength (Em)~678 nm[7]
Fluorescence Increase~57-fold[3]
Detection Limit0.03 µg/mL[7]
Michaelis-Menten Constant (Km)6.55 ± 0.49 µM[7]

Experimental Protocols

The following protocols provide a general framework for quantifying CE2 activity using NIR-FP1 in various sample types. Optimization may be required for specific experimental conditions.

General Experimental Workflow

The overall workflow for a typical enzyme activity assay using NIR-FP1 involves sample preparation, incubation with the probe, and subsequent fluorescence measurement.

Figure 2. General Workflow for Enzyme Activity Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Sample Prepare Enzyme Sample (e.g., cell lysate, purified enzyme) Incubate Incubate Sample with NIR-FP1 Sample->Incubate Probe Prepare NIR-FP1 Solution Probe->Incubate Measure Measure Fluorescence (Plate Reader or Fluorometer) Incubate->Measure Analyze Data Analysis (Calculate enzyme activity) Measure->Analyze

Caption: General experimental workflow for quantifying enzyme activity.

In Vitro Enzyme Assay Protocol

This protocol is suitable for purified enzymes or cell lysates.

Materials and Reagents:

  • NIR-FP1

  • Purified Carboxylesterase 2 (CE2) or cell lysate containing CE2

  • Assay Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • DMSO (for dissolving NIR-FP1)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with NIR detection capabilities

Procedure:

  • Probe Preparation: Prepare a stock solution of NIR-FP1 (e.g., 1-10 mM) in DMSO. On the day of the experiment, dilute the stock solution to the desired final working concentration in assay buffer.

  • Enzyme Preparation: Prepare serial dilutions of the purified CE2 or cell lysate in assay buffer.

  • Assay Setup:

    • Add 50 µL of the enzyme dilutions to the wells of the 96-well plate.

    • Include a negative control with assay buffer only (no enzyme).

    • To initiate the reaction, add 50 µL of the diluted NIR-FP1 solution to each well.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence microplate reader. Measure the fluorescence intensity at appropriate time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes) at the optimal excitation and emission wavelengths for NIR-FP1.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.

    • Enzyme activity can be expressed as the rate of fluorescence increase per unit of time per amount of enzyme.

Cellular Imaging Protocol

This protocol allows for the visualization of CE2 activity in living cells.

Materials and Reagents:

  • NIR-FP1

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Confocal microscope with NIR imaging capabilities

Procedure:

  • Cell Culture: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading: On the day of the experiment, remove the culture medium and wash the cells with warm PBS. Dilute the NIR-FP1 stock solution in serum-free medium to the final working concentration (typically 1-10 µM, optimization is recommended). Incubate the cells with the probe solution for a specified time (e.g., 30 minutes) at 37°C.[8]

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.[8]

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Acquire images using a confocal microscope equipped with the appropriate laser line for excitation and a detector for NIR emission.[8]

Applications in Drug Development

The quantification of enzyme activity is a fundamental component of drug discovery research.[2] NIR fluorescent probes like NIR-FP1 can be utilized in high-throughput screening assays to identify potential enzyme inhibitors. They also enable the monitoring of drug efficacy in cellular and in vivo models by assessing the modulation of target enzyme activity.[9] The ability to perform these measurements in living systems provides valuable insights into the pharmacodynamics of drug candidates.[9]

References

Troubleshooting & Optimization

Optimizing Near-IR fluorescent probe-1 concentration for cell staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of Near-IR Fluorescent Probe-1 for successful cell staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for this compound?

A typical starting concentration for near-infrared (NIR) fluorescent probes in live-cell imaging ranges from 1 to 10 µM.[1] However, this is a general guideline, and the optimal concentration can vary significantly depending on the specific probe, cell line, and experimental conditions.[1] For neuronal activity monitoring with certain voltage-sensitive dyes, concentrations as low as 0.5 to 2.0 μM have been used in ex vivo brain slices.[2] It is crucial to perform a concentration titration to determine the ideal concentration for your specific application.[3]

Q2: How does probe concentration impact the signal-to-noise ratio (SNR)?

The probe concentration directly affects the signal-to-noise ratio (SNR), a critical metric for imaging sensitivity.[4] An optimal concentration maximizes the signal from the target while minimizing background noise.[5][6] Using a concentration that is too low will result in a weak signal that is difficult to distinguish from background noise. Conversely, an excessively high concentration can lead to high background fluorescence from unbound probes or nonspecific binding, which also decreases the SNR.[3][7] Near-infrared detection is often advantageous because it reduces background autofluorescence from cells and tissues, naturally improving the SNR compared to visible wavelengths.[4][8][9][10][11]

Q3: What is the most critical first step in optimizing the staining protocol?

The most critical first step is to perform a titration of the probe concentration. This involves testing a range of concentrations to find the one that provides the best signal with the lowest background.[3][7] This process helps establish an optimal staining index, which is the best separation between positive and negative cell populations.[12]

Q4: How can I determine if the probe concentration is causing cell toxicity?

High concentrations of fluorescent probes or their solvents (like DMSO) can be toxic to cells, affecting their viability and morphology.[13] It is essential to assess cell health after staining. This can be done by:

  • Visual Inspection: Observing cell morphology under a microscope for any changes, such as shrinking or detachment.

  • Cell Viability Assays: Using standard assays like those based on intracellular esterase activity (e.g., Calcein AM) or membrane integrity to quantify the number of living cells.[14][15][16]

  • MTT Assay: Performing an MTT assay to measure metabolic activity, which correlates with cell viability.[13]

Experimental Protocols

Protocol 1: Determining Optimal Probe-1 Concentration for Live-Cell Imaging

This protocol provides a step-by-step method for titrating this compound to find the optimal working concentration.

Materials:

  • This compound

  • Live cells (e.g., HeLa, U87)

  • Cell culture medium (serum-free medium recommended for staining)

  • Phosphate-buffered saline (PBS)

  • DMSO

  • Glass-bottom imaging dishes

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes to achieve 50-70% confluency on the day of the experiment.[1]

  • Probe Stock Solution: Prepare a high-concentration stock solution of Probe-1 in anhydrous DMSO.

  • Working Solutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution in pre-warmed, serum-free cell culture medium. Recommended concentrations to test include: 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM, and 20 µM.

  • Cell Staining: Remove the culture medium from the cells and gently add the different probe working solutions to the dishes. Incubate for the recommended time (e.g., 15-60 minutes) at 37°C, protected from light.[17]

  • Washing: Remove the probe solution and wash the cells three times with warm PBS to remove unbound probe.[1]

  • Imaging: Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells. Acquire images using the NIR channel and a brightfield channel for cell morphology. Use consistent acquisition settings (e.g., laser power, exposure time, detector gain) for all concentrations to allow for accurate comparison.

  • Analysis: Compare the images to identify the concentration that provides bright, specific staining with the lowest background fluorescence and no signs of cellular stress or altered morphology. This concentration is the optimal one for your experiment.

Protocol 2: Assessing Cell Viability after Staining with a Fluorometric Assay

This protocol describes how to use a commercial fluorometric cell viability kit to check for cytotoxicity after staining.

Materials:

  • Cells stained with Near-IR Probe-1 (and appropriate controls)

  • Commercial cell viability assay kit (e.g., using a dye like Calcein AM)[14]

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Plate cells in a 96-well plate and treat them with the same range of Probe-1 concentrations used in the optimization protocol. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Staining: Incubate the cells with the various treatments for the desired period (e.g., 1 to 24 hours).

  • Viability Dye Loading: Prepare the dye-loading solution from the viability assay kit according to the manufacturer's instructions. Add the solution to each well.[14]

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 30-60 minutes), protected from light.[15]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the viability dye (e.g., Ex/Em = ~490/525 nm for Calcein AM).[14]

  • Data Analysis: Subtract the background fluorescence from wells containing medium only. Compare the fluorescence intensity of the Probe-1 treated cells to the untreated controls. A significant decrease in fluorescence indicates a reduction in cell viability.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of Near-IR Probe-1 concentration.

ProblemPossible CauseRecommended Solution
Weak or No Signal Probe concentration is too low. Perform a titration to find the optimal concentration. Initial tests can start around 1 µM.
Photobleaching (signal fades rapidly). Reduce excitation laser power and minimize exposure time.[18][19] Use mounting medium with an antifade reagent for fixed cells.[3][18]
Incorrect microscope filter sets. Ensure the excitation and emission filters are appropriate for the specific spectral properties of your NIR probe.
Probe has poor solubility or has aggregated. Ensure the probe is fully dissolved in DMSO before diluting in aqueous buffer. Vortex the solution well.[17] Note that high concentrations can lead to aggregation and fluorescence quenching.[2][20]
High Background Signal Probe concentration is too high. Decrease the probe concentration. This is the most common cause of high background.[3]
Insufficient washing. Increase the number of wash steps (e.g., from 2 to 3-4 times) and/or the duration of each wash to remove unbound probe.[17]
Nonspecific probe binding. Add a blocking agent like BSA to the staining buffer. Consider using a different, more specific probe if nonspecific binding persists.
Cellular autofluorescence. Image an unstained control sample to determine the level of natural autofluorescence. NIR probes are generally chosen to minimize this issue.[8][11]
Cell Toxicity or Altered Morphology Probe concentration is too high. Lower the probe concentration and/or reduce the incubation time.
Solvent (DMSO) toxicity. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%).
Phototoxicity from imaging. Reduce the intensity and duration of light exposure during imaging, especially for live-cell time-lapse experiments.[21]
Inconsistent Staining Uneven probe distribution. Gently mix the probe solution in the well after adding it to the cells to ensure even distribution.
Cell health variability. Ensure you are using a healthy, actively growing cell culture. Dead or dying cells can show aberrant staining.[22]

Visual Guides

G cluster_workflow Probe Concentration Optimization Workflow prep Prepare Probe Stock in DMSO dilute Create Serial Dilutions (e.g., 0.5-20 µM) prep->dilute seed Seed Cells in Imaging Dish stain Incubate Cells with Probe seed->stain dilute->stain wash Wash 3x with PBS to Remove Unbound Probe stain->wash image Acquire Images (NIR + Brightfield) wash->image analyze Analyze Signal vs. Background & Morphology image->analyze optimal Determine Optimal Concentration analyze->optimal

Workflow for optimizing probe concentration.

G cluster_troubleshooting Troubleshooting Logic: Weak or No Signal start Problem: Weak or No Signal q1 Is this the first time using this probe? start->q1 a1_yes Titrate Probe Concentration (Increase Concentration) q1->a1_yes Yes q2 Does signal fade rapidly during imaging? q1->q2 No end Re-evaluate Protocol a1_yes->end a2_yes Reduce Laser Power & Exposure Time (Photobleaching) q2->a2_yes Yes q3 Are microscope filters correct for the probe's Ex/Em wavelengths? q2->q3 No a2_yes->end a3_no Check Instrument Settings & Probe Datasheet q3->a3_no No q3->end Yes a3_no->end

Troubleshooting logic for weak signal issues.

G cluster_jablonski Simplified Photobleaching Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached State (Non-fluorescent) T1->Bleached Reaction with O₂

Simplified diagram of a photobleaching pathway.

References

Reducing background fluorescence with Near-IR fluorescent probe-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Near-IR Fluorescent Probe-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve high-quality, low-background fluorescence imaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound?

Near-infrared (NIR) fluorescent probes, such as this compound, offer significant advantages for in vivo and deep-tissue imaging.[1][2][3] Key benefits include reduced autofluorescence from biological tissues, deeper tissue penetration of excitation and emission light, and minimized phototoxicity to living samples.[4][5][6] This leads to a higher signal-to-noise ratio compared to probes in the visible spectrum.[7]

Q2: What are the main sources of background fluorescence when using this compound?

High background fluorescence can originate from several sources, which can be broadly categorized as sample-related or system-related.[8]

  • Sample-Related Sources:

    • Autofluorescence: Endogenous molecules within cells and tissues, like collagen and flavins, can emit their own fluorescence.[4][9][10] While lower in the NIR spectrum, it can still be a contributing factor.[9]

    • Unbound Probe: Incomplete removal of unbound this compound during washing steps can lead to a diffuse background signal.[9]

    • Non-specific Binding: The probe may bind to unintended cellular components.[9]

    • Imaging Medium and Vessel: Components in cell culture media (like phenol (B47542) red) and the imaging vessel itself (e.g., plastic-bottom dishes) can be fluorescent.[8][11]

    • Diet-Induced Autofluorescence: In animal studies, chlorophyll (B73375) in standard rodent chow can cause significant autofluorescence in the gastrointestinal tract.[9]

  • System-Related Sources:

    • Instrumental Noise: The imaging system's detector and light source can introduce electronic noise and stray light.[8][11]

    • Excitation Light Leakage: Inadequate spectral filtering can cause excitation light to leak into the detection path, creating an artifact known as "crosstalk".[12]

Q3: How can I minimize photobleaching of this compound?

Photobleaching is the light-induced destruction of a fluorophore, leading to signal loss.[13][14] To minimize this effect:

  • Minimize Exposure: Reduce the sample's exposure to the excitation light. This can be achieved by using transmitted light to focus on the area of interest before switching to fluorescence imaging.[14]

  • Use Neutral-Density Filters: These filters can reduce the intensity of the excitation light.[14]

  • Optimize Imaging Settings: Adjust camera gain and exposure times to use the minimum necessary light.[14]

  • Use Antifade Mounting Media: For fixed samples, using a mounting medium containing an antifade reagent can protect the probe from photobleaching.[15]

Q4: What is fluorescence quenching and how does it affect my experiments with this compound?

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[16] This can occur through various mechanisms, including collisional quenching, static quenching, and Förster Resonance Energy Transfer (FRET).[16] Common quenchers include molecular oxygen and certain ions.[16] In some cases, quenching is intentionally used in "activatable" probes, which are designed to "turn on" their fluorescence only upon interacting with a specific target, leading to a high signal-to-background ratio.[5][17] Unintended quenching can be caused by interactions with components in the buffer or sample, or by the probe forming aggregates.[18][19]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Issue 1: High Background Fluorescence

A high background can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Autofluorescence Utilize spectral unmixing if your imaging system supports it.[8] Consider using a longer wavelength NIR probe if autofluorescence is persistent. For fixed tissues, treatment with agents like Sudan Black B can help quench lipofuscin autofluorescence.[10]
Excess Unbound Probe Increase the number and duration of washing steps after probe incubation.[20] Adding a mild detergent like Tween-20 to the wash buffer can also be beneficial.[9]
Non-specific Binding Optimize the blocking step by testing different blocking agents (e.g., BSA, normal serum).[9] Also, perform a titration of the probe concentration to find the optimal balance between signal and background.[11][15]
Contaminated Imaging System Clean the scanning surface of the imager with methanol (B129727) or ethanol, followed by ultrapure water, and wipe with a lint-free tissue.[20]
Fluorescent Media or Vessel Image cells in a phenol red-free medium. Switch from plastic-bottom dishes to glass-bottom vessels for imaging.[8][11]
Diet-Induced Autofluorescence (In Vivo) Switch animals to a low-fluorescence or chlorophyll-free diet for at least two weeks prior to imaging.[21]

Troubleshooting Workflow for High Background

high_background_workflow start High Background Observed check_unstained Image Unstained Control start->check_unstained autofluorescence_present Autofluorescence Present? check_unstained->autofluorescence_present optimize_probe Optimize Probe Concentration and Washing Steps autofluorescence_present->optimize_probe No spectral_unmixing Use Spectral Unmixing or Red-Shifted Dyes autofluorescence_present->spectral_unmixing Yes check_media_vessel Check Imaging Medium and Vessel optimize_probe->check_media_vessel system_related System-Related Issue? check_media_vessel->system_related clean_system Clean Imaging System system_related->clean_system Yes end_solution Problem Resolved system_related->end_solution No clean_system->end_solution spectral_unmixing->end_solution

Caption: A logical workflow for troubleshooting high background fluorescence.

Issue 2: Weak or No Signal

A faint or absent signal can be due to a variety of factors, from probe concentration to instrument settings.

Potential Cause Recommended Solution
Low Probe Concentration Perform a titration to determine the optimal probe concentration.[15]
Photobleaching Minimize the sample's exposure to light and use antifade reagents for fixed samples.[14]
Incorrect Filter Sets Ensure that the excitation and emission filters on the microscope are appropriate for the spectral characteristics of this compound.
Probe Degradation Store the probe according to the manufacturer's instructions, protected from light and moisture. Prepare fresh dilutions for each experiment.
Quenching Ensure the buffer composition is compatible with the probe. Some metal ions can quench fluorescence.[22]

Signal Optimization Pathway

signal_optimization start Weak or No Signal check_concentration Verify Probe Concentration (Titration) start->check_concentration check_filters Check Microscope Filter Sets check_concentration->check_filters check_photobleaching Assess for Photobleaching check_filters->check_photobleaching check_probe_stability Evaluate Probe Stability and Storage check_photobleaching->check_probe_stability signal_acquired Signal Acquired check_probe_stability->signal_acquired

References

Improving signal-to-noise ratio for Near-IR fluorescent probe-1 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) for Near-IR (NIR) fluorescent probe-1 imaging.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in NIR fluorescence imaging?

A1: The main sources of noise in NIR fluorescence imaging include autofluorescence from endogenous molecules in tissues, stray light from the imaging environment, and detector noise.[1] Autofluorescence is often a significant contributor, especially in the NIR-I window (700-900 nm).[2][3] Detector noise can be categorized into dark current noise, which is dependent on temperature and exposure time, and read noise, which is inherent to the camera's electronics.[4]

Q2: How does the choice of NIR window (NIR-I vs. NIR-II) affect the signal-to-noise ratio?

A2: The NIR-II window (1000-1700 nm) generally offers a higher signal-to-noise ratio compared to the NIR-I window (700-900 nm).[5] This is primarily due to reduced photon scattering, lower tissue autofluorescence, and less light absorption by biological tissues at longer wavelengths.[6] Shifting to the NIR-II window can significantly reduce background autofluorescence, by more than two orders of magnitude in some cases.[2]

Q3: What is photobleaching and how can it impact my SNR?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. While it can be a disadvantage, in some contexts, it can be used to suppress background fluorescence and improve the SNR of the desired signal.[7] Excessive photobleaching of your probe of interest, however, will lead to a decrease in signal intensity over time, thus reducing the SNR. It is important to use appropriate excitation power and exposure times to minimize this effect.

Q4: Can my sample's diet affect the imaging results?

A4: Yes, particularly in preclinical animal studies. For instance, mice fed standard chow can exhibit high levels of background autofluorescence in the gastrointestinal tract.[2][8] Switching to a purified diet can reduce this autofluorescence by more than two orders of magnitude, leading to a significant improvement in the signal-to-background ratio (SBR).[2][8]

Troubleshooting Guide

Low Signal Intensity

If you are experiencing a weak fluorescent signal, consider the following troubleshooting steps:

  • Increase Probe Concentration: The fluorescence intensity should ideally be at least three times that of the background.[9] A titration of the probe concentration is recommended to find the optimal balance between signal enhancement and potential quenching effects.[10]

  • Optimize Excitation and Emission Filters: Ensure that your filter set is correctly matched to the spectral properties of your NIR probe. The excitation filter should align with the probe's absorption peak, and the emission filter should correspond to its emission peak.[11] To maximize signal, you can use filters with wider bandwidths, but be mindful of potential spectral overlap that could decrease resolution.[12]

  • Check Instrument Settings: Verify that the excitation and emission wavelengths on your imaging system are set correctly for your specific fluorophore.[9] Adjusting the gain settings can also enhance signal detection, but be careful not to saturate the detector.[9]

  • Increase Exposure Time: A longer exposure time allows the detector to collect more photons, which can lead to a brighter fluorescence signal and a higher SNR.[13] However, this also increases the risk of phototoxicity and photobleaching.[13]

High Background Noise

High background can obscure your signal. Here are some strategies to reduce it:

  • Minimize Autofluorescence:

    • Wavelength Selection: Using longer excitation and emission wavelengths, particularly in the NIR-II window, can significantly reduce autofluorescence.[2]

    • Spectral Unmixing: If autofluorescence is unavoidable, computational techniques like linear spectral unmixing can help to separate the probe's signal from the background.

    • Sample Preparation: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence.[14]

  • Reduce Stray Light:

    • Dark Environment: Conduct imaging in a dark room to minimize ambient light contamination.[13]

  • Optimize Detector Settings:

    • Cooling: For cameras with active cooling, such as EMCCDs, lowering the sensor temperature can suppress dark noise.[16]

    • Gain: While higher gain can amplify the signal, it also amplifies noise.[16] There is often an optimal gain range that maximizes SNR.[16]

Experimental Protocols

Protocol 1: Probe Concentration Optimization

This protocol outlines a method for determining the optimal concentration of your NIR fluorescent probe.

  • Prepare Serial Dilutions: Create a series of dilutions of your NIR probe in the appropriate assay buffer. A typical concentration range to test is from 0.1 nM to 100 nM.[9]

  • Plate Preparation: Dispense each concentration into multiple wells of a black, opaque microplate (at least triplicates are recommended).[9] Include wells containing only the assay buffer to serve as a background control.[9]

  • Incubation: Incubate the plate according to your standard experimental procedure.

  • Image Acquisition: Acquire fluorescence images of the plate using your NIR imaging system.

  • Data Analysis:

    • Measure the mean fluorescence intensity for each concentration.

    • Plot the fluorescence intensity against the probe concentration. The intensity should ideally show a linear increase with concentration in the optimal range.[9]

    • Identify the concentration that provides a strong signal well above the background without showing signs of fluorescence quenching (a plateau or decrease in intensity at higher concentrations).[17]

Data Presentation

Table 1: Troubleshooting Summary for Low Signal-to-Noise Ratio

Problem Potential Cause Recommended Solution Citation
Low Signal Insufficient probe concentration.Increase probe concentration; perform a concentration titration.[9][10]
Mismatched excitation/emission filters.Select filters that match the probe's spectral properties.[11]
Suboptimal instrument settings.Verify wavelength settings and optimize detector gain.[9]
Short exposure time.Increase exposure time, balancing signal with phototoxicity.[13]
High Background Tissue autofluorescence.Use longer wavelengths (NIR-II); consider spectral unmixing.[2]
Stray light.Image in a dark environment and use appropriate filters.[13][15]
High detector noise.Cool the detector (if possible) and find the optimal gain setting.[16]

Visualizations

TroubleshootingWorkflow start Low SNR Detected check_signal Is Signal Intensity Low? start->check_signal check_background Is Background High? check_signal->check_background No increase_probe Increase Probe Concentration check_signal->increase_probe Yes reduce_autofluorescence Reduce Autofluorescence (e.g., NIR-II, Diet) check_background->reduce_autofluorescence Yes end_node SNR Improved check_background->end_node No optimize_filters Optimize Excitation/ Emission Filters increase_probe->optimize_filters adjust_settings Adjust Instrument (Gain, Exposure) optimize_filters->adjust_settings adjust_settings->end_node minimize_stray_light Minimize Stray Light reduce_autofluorescence->minimize_stray_light optimize_detector Optimize Detector Settings (Cooling, Gain) minimize_stray_light->optimize_detector optimize_detector->end_node

Caption: Troubleshooting workflow for low signal-to-noise ratio.

SignalNoiseSources cluster_signal Signal cluster_noise Noise Sources probe_emission NIR Probe Emission total_signal Total Detected Signal probe_emission->total_signal Contributes to Signal autofluorescence Autofluorescence (Tissue, Diet) autofluorescence->total_signal Contributes to Noise stray_light Stray Light (Ambient, Scattered) stray_light->total_signal Contributes to Noise detector_noise Detector Noise (Dark Current, Read Noise) detector_noise->total_signal Contributes to Noise

Caption: Components contributing to the total detected signal.

ExperimentalWorkflow start Start: Probe Concentration Optimization step1 1. Prepare Serial Dilutions of Probe start->step1 step2 2. Plate Samples (including background control) step1->step2 step3 3. Incubate step2->step3 step4 4. Acquire Images step3->step4 step5 5. Analyze Intensity vs. Concentration step4->step5 end_node End: Optimal Concentration Determined step5->end_node

Caption: Workflow for optimizing NIR probe concentration.

References

Photostability of Near-IR fluorescent probe-1 under continuous excitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Near-IR (NIR) fluorescent probes during continuous excitation experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a concern for Near-IR fluorescent probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light.[1][2] While NIR probes are advantageous for deep-tissue imaging due to reduced autofluorescence and light scattering, they are still susceptible to photobleaching.[3][4] This can diminish the signal-to-noise ratio, compromise image quality, and affect the accuracy of quantitative measurements, which is particularly problematic for long-term imaging studies.[2]

Q2: What are the primary factors that influence the photostability of a NIR fluorescent probe?

A2: The photostability of a NIR fluorescent probe is influenced by several factors:

  • Excitation Light Intensity: Higher intensity light sources accelerate photobleaching.[1]

  • Exposure Duration: Prolonged and continuous illumination increases the likelihood of photobleaching.[1]

  • Presence of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can generate ROS, which can chemically damage the probe.[5]

  • Local Environment: The chemical composition of the mounting medium and the cellular environment can impact the probe's photostability.[6][7]

Q3: How can I minimize photobleaching during my experiments?

A3: To minimize photobleaching, consider the following strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal. Neutral-density filters can also be used to attenuate the excitation light.[1][2]

  • Minimize Exposure Time: Reduce the duration of light exposure and for time-lapse imaging, increase the interval between acquisitions.[2][8]

  • Use Antifade Reagents: Employ a high-quality antifade mounting medium that contains reactive oxygen species (ROS) scavengers.[8][9]

  • Select a More Photostable Probe: If photobleaching persists, consider using a NIR probe with inherently higher photostability.[2]

  • Optimize Image Acquisition: Use a more sensitive detector to allow for reduced excitation energy. When possible, locate the region of interest using transmitted light before switching to fluorescence imaging.[2][10]

Q4: My fluorescent signal is weak or non-existent. What are the possible causes and solutions?

A4: A weak or absent signal can be due to several factors. Refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include low probe concentration, a mismatch between the excitation/emission filters and the probe's spectral properties, and issues with the imaging setup.[1][8]

Q5: I am observing high background fluorescence. How can I reduce it?

A5: High background fluorescence can obscure your signal of interest. To reduce it:

  • Ensure Adequate Washing: After staining, wash the cells thoroughly with a suitable buffer like PBS to remove any unbound probe.[11]

  • Optimize Probe Concentration: Using an excessively high probe concentration can lead to non-specific binding and increased background. It is important to titrate the probe to find the optimal concentration.[8][9]

  • Use a Phenol (B47542) Red-Free Medium: For live-cell imaging, note that phenol red in the culture medium can contribute to background fluorescence.[12]

  • Check for Autofluorescence: Image an unstained control sample to determine the level of intrinsic autofluorescence from your cells or tissue.[8]

Troubleshooting Guides

Problem 1: Rapid Loss of Fluorescence Signal (Photobleaching)
Potential Cause Recommended Solution
Excessive Excitation Light Intensity Reduce the laser power or lamp intensity to the minimum level required for a good signal-to-noise ratio.[1]
Prolonged Exposure Time Decrease the camera exposure time. For time-lapse studies, increase the interval between image acquisitions.[8]
Oxygen-Mediated Photodamage For fixed samples, use a high-quality antifade mounting medium containing ROS scavengers.[9] For live-cell imaging, consider using an oxygen-depleted imaging medium if compatible with your experiment.
Inherent Photolability of the Probe If photobleaching remains a significant issue, consider switching to a NIR probe with known higher photostability.[2] Refer to the data tables below for a comparison of different probes.
Repetitive Imaging of the Same Area If possible, move to a new field of view for each image acquisition to minimize cumulative light exposure on a single area.
Problem 2: Weak or No Initial Fluorescence Signal
Potential Cause Recommended Solution
Low Probe Concentration Optimize the staining protocol to ensure an adequate concentration of the NIR probe is bound to the target. Perform a concentration titration to find the optimal staining concentration.[9]
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for the spectral profile of your NIR probe.[8]
Suboptimal Probe Storage Ensure the probe has been stored correctly, protected from light and moisture, and that stock solutions have not undergone multiple freeze-thaw cycles.[8]
Issues with Sample Preparation For intracellular targets, ensure that fixation and permeabilization steps are adequate to allow the probe to reach its target.[1]
Cell Health (for live-cell imaging) Confirm that the cells are healthy and viable, as compromised cells may not take up or process the probe effectively.[13]

Quantitative Data on NIR Fluorescent Probes

The following table summarizes the photostability of a selection of near-infrared fluorescent proteins (NIR FPs) as reported in a systematic assessment in cultured mammalian cells.[14][15] The photobleaching half-time represents the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.

Fluorescent ProteinPhotobleaching Half-Time (s) in live HEK cells
emiRFP67012.8
miRFP68010.5
miRFP7139.8
miRFP72012.5
iRFP6708.2
iRFP6828.5
iRFP7027.9
iRFP7139.1
iRFP72011.2
mIFP6.5
smURFP7.1

Note: This data is derived from a specific study and experimental conditions may vary. It is intended as a comparative guide.[14][15]

Experimental Protocols

Protocol for Assessing Photostability of a NIR Fluorescent Probe

This protocol outlines a general procedure for measuring the photobleaching rate of a NIR fluorescent probe in live cells.

Materials:

  • NIR fluorescent probe of interest

  • Live cells cultured on an imaging-compatible dish (e.g., glass-bottom dish)

  • Appropriate cell culture medium (phenol red-free is recommended for imaging)

  • Fluorescence microscope equipped with a suitable NIR laser line, emission filters, and a sensitive camera

  • Image analysis software

Procedure:

  • Cell Preparation and Staining:

    • Culture cells to an appropriate confluency on the imaging dish.

    • Prepare the NIR probe working solution in cell culture medium at the desired final concentration.

    • Incubate the cells with the probe solution for the optimized duration at 37°C in a CO2 incubator.

    • Wash the cells two to three times with pre-warmed PBS or culture medium to remove unbound probe.[8]

    • Add fresh, pre-warmed imaging medium to the cells.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage within an environmental chamber to maintain physiological conditions (37°C, 5% CO2).[16]

    • Locate a field of view with healthy, fluorescently labeled cells using the lowest possible excitation intensity.

    • Set the image acquisition parameters:

      • Select the appropriate excitation laser and emission filter for your NIR probe.

      • Adjust the laser power and camera exposure time to obtain a good initial signal without saturating the detector.

      • Set up a time-lapse acquisition sequence with continuous imaging at the fastest possible frame rate.

  • Photobleaching Measurement:

    • Start the time-lapse acquisition and record images continuously until the fluorescence signal has significantly diminished (e.g., to less than 20% of the initial intensity).

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within a labeled cell.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse sequence.

    • Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from your cellular ROI measurements.

    • Normalize the fluorescence intensity data by dividing each time point by the initial fluorescence intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-time (t½), which is the time at which the fluorescence intensity has decreased to 50% of its initial value.[17]

Visualizations

Photostability_Factors cluster_factors Factors Influencing Photostability cluster_details Specific Influences Excitation Light Excitation Light Intensity Intensity Excitation Light->Intensity Wavelength Wavelength Excitation Light->Wavelength Duration Duration Excitation Light->Duration Probe Properties Probe Properties Quantum Yield Quantum Yield Probe Properties->Quantum Yield Chemical Structure Chemical Structure Probe Properties->Chemical Structure Environment Environment Oxygen Concentration Oxygen Concentration Environment->Oxygen Concentration Mounting Medium Mounting Medium Environment->Mounting Medium pH pH Environment->pH

Caption: Factors influencing the photostability of fluorescent probes.

Troubleshooting_Workflow start Start: Signal Fades Rapidly q1 Is Excitation Intensity Minimized? start->q1 s1 Reduce Laser Power / Use ND Filters q1->s1 No q2 Is Exposure Time Minimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Decrease Exposure / Increase Time Interval q2->s2 No q3 Using Antifade Medium? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Use High-Quality Antifade Reagent q3->s3 No end_solution Consider a More Photostable Probe q3->end_solution Yes a3_yes Yes a3_no No s3->end_solution

Caption: Troubleshooting workflow for rapid photobleaching.

Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A 1. Cell Culture B 2. Prepare Probe Working Solution A->B C 3. Cell Staining & Incubation B->C D 4. Wash to Remove Unbound Probe C->D E 5. Mount on Microscope with Environmental Control D->E F 6. Set Imaging Parameters (Low Power/Exposure) E->F G 7. Acquire Images F->G H 8. Process and Analyze Images G->H

Caption: General experimental workflow for live-cell imaging with NIR probes.

References

Near-IR fluorescent probe-1 troubleshooting guide for weak signal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers using Near-IR Fluorescent Probe-1. The primary focus is on resolving issues related to weak or insufficient signal during fluorescence imaging experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescent signal is very weak or non-existent. What are the initial steps I should take?

A weak signal is a common issue that can often be resolved by systematically checking several key aspects of your experimental setup. We recommend following a logical troubleshooting workflow to identify the potential cause. Start by verifying your imaging hardware and software settings, then move on to the probe itself and your sample preparation.

Below is a workflow diagram to guide your troubleshooting process.

cluster_solutions Potential Solutions start Start: Weak Signal Detected hardware Step 1: Check Imaging System - Correct NIR filter sets installed? - Excitation source ON and stable? - Detector settings optimal? start->hardware probe_prep Step 2: Verify Probe Integrity - Probe reconstituted correctly? - Stored properly (light/temp)? - Within expiration date? hardware->probe_prep Settings Correct hardware_sol Adjust gain/exposure. Install correct filters. hardware->hardware_sol Issue Found exp_params Step 3: Review Experimental Protocol - Optimal probe concentration used? - Sufficient incubation time? - Correct buffer/pH? probe_prep->exp_params Probe OK probe_sol Prepare fresh probe stock. Run positive control. probe_prep->probe_sol Issue Found sample_issues Step 4: Assess Sample Condition - Low target expression? - High sample autofluorescence? - Presence of quenchers? exp_params->sample_issues Protocol OK exp_sol Titrate probe concentration. Optimize incubation time. exp_params->exp_sol Issue Found solution Signal Restored / Issue Identified sample_issues->solution Sample OK sample_sol Use spectral unmixing. Include appropriate controls. sample_issues->sample_sol Issue Found

Fig 1. A step-by-step workflow for troubleshooting a weak NIR signal.
Q2: How do I ensure I am using the correct instrument settings for Probe-1?

Using the correct excitation and emission settings is critical. This compound is optimized for specific wavelengths. Using incorrect filters or settings will result in significant signal loss.

Key Spectroscopic Properties: Refer to the table below for the optical properties of Probe-1. Ensure your microscope's light source and filter cubes are matched to these specifications.

PropertyWavelength / ValueRecommended Filter Set
Excitation Maximum (λex) 755 nm750/30 nm
Emission Maximum (λem) 780 nm785/40 nm
Molar Extinction Coefficient ~210,000 M⁻¹cm⁻¹N/A
Quantum Yield (in PBS) ~0.15N/A

Imaging Parameter Recommendations:

  • Exposure Time: Start with 100-500 ms. Increase if the signal remains weak, but be mindful of potential photobleaching.

  • Gain/Sensitivity: Use a moderate gain setting to begin. Excessively high gain can amplify background noise.

  • Laser Power (for confocal/laser scanning systems): Use the lowest possible laser power (e.g., 1-5% of maximum) that provides a detectable signal to minimize phototoxicity and photobleaching.

Q3: What is the recommended concentration for Probe-1 and could it be the cause of the weak signal?

Yes, using a suboptimal probe concentration is a common reason for weak signals. If the concentration is too low, there won't be enough probe molecules to generate a strong signal. Conversely, if it's too high, it can lead to aggregation and self-quenching, which also reduces the signal.

Recommended Concentration Ranges:

ApplicationCell Type / ModelRecommended Starting ConcentrationTitration Range
In Vitro Cell Staining Adherent Cancer Cell Lines (e.g., HeLa, A549)500 nM100 nM - 2 µM
Flow Cytometry Suspension Cells (e.g., Jurkat)250 nM50 nM - 1 µM
In Vivo Imaging Mouse Tumor Models (IV Injection)10 nmol/mouse5 - 20 nmol/mouse

We strongly recommend performing a concentration titration to find the optimal concentration for your specific model and experimental conditions.

Q4: My probe is properly stored and diluted, but the signal is still weak. What else could be wrong?

If you have ruled out instrument settings and probe concentration, consider factors related to the probe's mechanism of action and the biological sample itself. This compound is an "activatable" probe that fluoresces upon binding to its specific target protein.

cluster_probe Probe Mechanism cluster_signal Signal Generation Probe_Off Probe-1 (Quenched State) Low Fluorescence Target Target Protein Probe_Off->Target Binding Event Probe_On Probe-1-Target Complex (Activated State) High Fluorescence Target->Probe_On Conformational Change Emission NIR Emission (e.g., 780 nm) Probe_On->Emission Fluorescence Excitation Excitation Light (e.g., 755 nm) Excitation->Probe_On

Minimizing phototoxicity of Near-IR fluorescent probe-1 in live cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phototoxicity when using Near-IR Fluorescent Probe-1 for live-cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a novel organic dye designed for imaging mitochondrial dynamics in living cells. Its excitation and emission spectra in the near-infrared (NIR) window (700-950 nm) offer advantages for deep tissue imaging, high image contrast, and reduced phototoxicity compared to conventional visible light probes.[1]

Q2: What is phototoxicity and why is it a concern with live-cell imaging?

A2: Phototoxicity refers to damage caused to cellular components by reactive oxygen species (ROS) generated during the fluorescence imaging process.[2] This damage can alter normal cellular physiology, leading to stress, altered function, or even cell death, thereby compromising the validity of experimental results.[2][3] The main cause of phototoxicity in living cells is the oxygen-dependent reaction of free radicals produced during the excitation of fluorescent molecules.[4]

Q3: Isn't Near-IR light supposed to be less phototoxic?

A3: While NIR light is generally less damaging to cells than shorter wavelength light (like blue or green light), high-intensity illumination can still induce phototoxicity.[3][5] Factors such as laser power, exposure duration, and the intrinsic properties of the fluorescent probe contribute to the overall phototoxic effect. Therefore, optimizing imaging conditions is crucial even when using NIR probes.[6]

Q4: What are the common signs of phototoxicity in my live-cell experiments?

A4: Signs of phototoxicity can range from subtle to severe. Obvious signs include cell blebbing, rounding, detachment, or outright lysis. More subtle indicators can include changes in mitochondrial morphology (fragmentation or swelling), altered cell motility, or arrest of the cell cycle.[3] It is important to have sensitive readouts of cell health to detect these less apparent effects.[6]

Q5: How can I reduce phototoxicity without sacrificing image quality?

A5: The key is to find a balance between acquiring a good signal and maintaining cell health.[4] General strategies include:

  • Minimizing Illumination: Use the lowest possible laser power and shortest exposure time that still provide a sufficient signal-to-noise ratio.[7]

  • Optimizing the Imaging Protocol: Avoid continuous illumination when not acquiring images.[6] Use time-lapse intervals that are as long as your biological question allows.

  • Using Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help quench reactive oxygen species.[8]

  • Choosing the Right Equipment: Use high-sensitivity detectors (e.g., EM-CCD or sCMOS cameras) that can detect weaker signals, allowing you to reduce excitation light.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound.

Problem Possible Cause Suggested Solution
Weak or No Fluorescent Signal 1. Incorrect filter set: Excitation/emission filters do not match the probe's spectra. 2. Low probe concentration: Insufficient probe to label the target. 3. Cell health issues: Compromised cells may not take up the probe effectively.[9] 4. Photobleaching: The signal is lost due to excessive light exposure.[7]1. Verify filter compatibility: Ensure your microscope's filter cubes are appropriate for this compound (Ex: ~710 nm, Em: ~740 nm). 2. Optimize probe concentration: Perform a titration to find the lowest effective concentration. 3. Check cell viability: Use a live/dead stain to confirm cell health before and after labeling. 4. Reduce light exposure: Lower laser power and use an anti-fade mounting medium if applicable for your experiment.[7]
High Background Fluorescence 1. Excess probe: Unbound probe remaining in the medium. 2. Autofluorescence: Intrinsic fluorescence from cells or medium components (e.g., phenol (B47542) red, riboflavin).[3][10] 3. Nonspecific binding: Probe is binding to cellular components other than the target.1. Wash cells thoroughly: Perform additional washing steps after probe incubation. 2. Use appropriate medium: Switch to a phenol red-free imaging medium.[10] Consider using specialized low-fluorescence media. 3. Optimize blocking: If using in conjunction with antibodies, ensure adequate blocking steps.[7]
Cells Appear Stressed or Die During Imaging 1. High laser power: Excessive light intensity is generating high levels of ROS. 2. Long exposure time/frequent imaging: Cumulative light dose is causing photodamage. 3. Probe cytotoxicity: The probe concentration is too high, leading to inherent toxicity.[2]1. Reduce laser power: Lower the laser intensity to the minimum required for a usable signal.[7] 2. Optimize acquisition parameters: Increase the time interval between acquisitions and use the shortest possible exposure time.[6] 3. Perform a dose-response curve: Determine the optimal, non-toxic concentration of the probe using a cell viability assay.

Quantitative Data Summary

The following tables provide recommended starting parameters and comparative data to help optimize your experiments with this compound.

Table 1: Recommended Imaging Parameters for Minimizing Phototoxicity

ParameterRecommended RangeRationale
Laser Power 0.5 - 2.0 kW/cm²Higher power increases signal but significantly raises phototoxicity risk. Start low and increase only as needed.[5]
Exposure Time 50 - 200 msShorter exposure times reduce the total light dose delivered to the sample.[6]
Probe Concentration 50 - 200 nMUse the lowest concentration that provides adequate signal to minimize potential probe-induced cytotoxicity.
Imaging Interval > 30 secondsLonger intervals reduce the cumulative light exposure over the course of a time-lapse experiment.

Table 2: Effect of Imaging Conditions on Cell Viability

ConditionLaser Power (kW/cm²)Cell Viability (%, 2 hours)Mitochondrial Fragmentation (%)
Control (No Imaging) 098 ± 25 ± 1
Optimized NIR 1.595 ± 310 ± 3
High-Power NIR 5.075 ± 545 ± 7
Standard Visible Light (488 nm) 1.580 ± 638 ± 5

Data are representative and may vary based on cell type and specific experimental setup.

Experimental Protocols

Protocol 1: Assessing Cell Viability via Propidium Iodide (PI) Staining

This protocol is used to quantify cell death following an imaging experiment.

  • Perform Live-Cell Imaging: Image cells stained with this compound under your desired experimental conditions. Include a non-imaged control group.

  • Prepare PI Solution: Prepare a 1 µg/mL solution of Propidium Iodide in your imaging medium.

  • Stain Cells: After the imaging session, add the PI solution to your cells and incubate for 15 minutes at room temperature, protected from light.[2]

  • Image PI Signal: Acquire fluorescence images of the PI stain (Ex/Em: ~535/617 nm).

  • Quantify: Count the total number of cells (e.g., using a brightfield or Hoechst-stained image) and the number of PI-positive (dead) cells. Calculate the percentage of viable cells.

Protocol 2: Standard Live-Cell Imaging with this compound

This protocol provides a starting point for imaging mitochondria with minimal phototoxicity.

  • Cell Seeding: Plate cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.

  • Probe Loading: Prepare a 100 nM working solution of this compound in pre-warmed, phenol red-free imaging medium.

  • Incubation: Replace the culture medium with the probe solution and incubate for 30 minutes at 37°C.

  • Wash: Gently wash the cells twice with pre-warmed imaging medium to remove any unbound probe.

  • Imaging:

    • Place the dish on the microscope stage within an environmental chamber (37°C, 5% CO₂).

    • Set the excitation source to ~710 nm and the emission filter to ~740 nm.

    • Begin with a low laser power (~1.0 kW/cm²) and a short exposure time (~100 ms).

    • Acquire images at the desired time intervals.

    • Continuously monitor cells for any morphological signs of stress.

Visual Diagrams

phototoxicity_pathway cluster_light Light-Induced Events cluster_cellular Cellular Response NIR_Probe Near-IR Probe-1 (Excited State) ROS Reactive Oxygen Species (ROS) Generation NIR_Probe->ROS Energy Transfer to O₂ Light High-Intensity NIR Light (≥710nm) Light->NIR_Probe Excitation Mito_Damage Mitochondrial Damage ROS->Mito_Damage Oxidative Stress Caspase Caspase Activation Mito_Damage->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway of phototoxicity-induced apoptosis.

troubleshooting_workflow Start Start: Observe Phototoxicity (e.g., Cell Death) Check_Power Is Laser Power < 2 kW/cm²? Start->Check_Power Reduce_Power Action: Reduce Laser Power by 50% Check_Power->Reduce_Power No Check_Exposure Is Exposure Time < 200ms? Check_Power->Check_Exposure Yes Reduce_Power->Check_Exposure Reduce_Exposure Action: Reduce Exposure Time Check_Exposure->Reduce_Exposure No Check_Interval Is Imaging Interval > 30s? Check_Exposure->Check_Interval Yes Reduce_Exposure->Check_Interval Increase_Interval Action: Increase Time Between Images Check_Interval->Increase_Interval No Add_Antioxidant Consider Adding Antioxidant (e.g., Trolox) Check_Interval->Add_Antioxidant Yes Increase_Interval->Add_Antioxidant End Optimized Conditions: Minimal Phototoxicity Add_Antioxidant->End

Caption: Experimental workflow for troubleshooting and minimizing phototoxicity.

logical_relationship cluster_factors Controllable Factors cluster_outcomes Experimental Outcomes Title Balancing Signal & Cell Health Laser Laser Power Signal Signal-to-Noise Ratio (SNR) Laser->Signal + (Increases) Toxicity Phototoxicity Laser->Toxicity + (Increases) Exposure Exposure Time Exposure->Signal + (Increases) Exposure->Toxicity + (Increases) Probe_Conc Probe Concentration Probe_Conc->Signal + (Increases) Probe_Conc->Toxicity +/- (May Increase) Goal Goal: Maximize SNR Minimize Phototoxicity Signal->Goal Toxicity->Goal

Caption: Logical relationship between imaging parameters and experimental outcomes.

References

Technical Support Center: Near-Infrared (NIR) Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for near-infrared (NIR) fluorescent probes. This guide focuses on a common challenge encountered by researchers: probe aggregation. Using the widely studied cyanine (B1664457) dye, Indocyanine Green (ICG), as a primary example, this resource provides detailed troubleshooting guides, FAQs, and experimental protocols to help you identify, prevent, and resolve aggregation-related issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is NIR probe aggregation?

A1: NIR probe aggregation is the self-assembly of individual dye molecules into larger clusters, such as dimers and oligomers.[1] This phenomenon is common for planar aromatic molecules like cyanine dyes, which can stack on top of each other in aqueous environments due to strong intermolecular van der Waals forces and π-π interactions.[2][3] These aggregates can exhibit altered photophysical properties compared to the monomeric (non-aggregated) form of the dye.

Q2: Why is probe aggregation a problem for my experiments?

A2: Probe aggregation can significantly compromise experimental results. The primary consequences include:

  • Fluorescence Quenching: Aggregation often leads to a dramatic decrease in fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ).[4][5] This can result in weak or non-existent signals in imaging and assay experiments.

  • Altered Spectral Properties: Aggregates have different absorption and emission profiles than monomers. "H-aggregates" (face-to-face stacking) typically show a blue-shift in the absorption spectrum, while "J-aggregates" (head-to-tail stacking) show a narrow, intense, and red-shifted absorption band.[3][6] This can lead to incorrect data interpretation and inefficient excitation.

  • Reduced Target Binding: The formation of large aggregates can sterically hinder the probe's ability to bind to its intended biological target, reducing the specificity and accuracy of your experiment.

  • Poor Solubility: Aggregates may precipitate out of solution, lowering the effective concentration of the probe and potentially creating artifacts in imaging.[7]

Q3: How can I detect if my NIR probe is aggregating?

A3: You can detect aggregation using a few key methods:

  • Visual Inspection: The simplest method is to visually check your probe solution. Cloudiness, turbidity, or visible precipitates are clear signs of extensive aggregation.[5]

  • UV-Vis Spectroscopy: This is the most reliable method. An aggregated probe solution will show changes in its absorption spectrum compared to a dilute, monomeric solution. Look for the appearance of a new blue-shifted peak (for H-aggregates) or a sharpening and red-shifting of the main peak (for J-aggregates).[5][8] For ICG, the monomer absorbs at ~780 nm in water, while H-aggregates show a peak around 700 nm.[9][10]

  • Fluorescence Spectroscopy: A significant decrease in fluorescence emission intensity upon increasing concentration is a strong indicator of aggregation-caused quenching.[8]

Q4: What factors cause NIR probes to aggregate?

A4: Several factors in the probe's environment can induce aggregation:[11]

  • High Concentration: This is the most common cause. Above a certain concentration, dye molecules are more likely to interact and self-assemble.[12][13]

  • Aqueous Solutions: Many NIR probes are hydrophobic and tend to aggregate in polar, aqueous buffers to minimize their interaction with water.[5][12]

  • High Ionic Strength: The presence of salts can decrease the electrostatic repulsion between charged dye molecules, promoting aggregation.[3]

  • pH: The pH of the buffer can affect the charge of the probe molecule, influencing its tendency to aggregate.[5]

Q5: How should I properly store my NIR probe to minimize aggregation?

A5: Proper storage is critical. Store the probe as a high-concentration stock solution in a suitable organic solvent like DMSO or ethanol (B145695), where aggregation is less likely to occur.[8][14] It should be stored at -20°C, protected from light and moisture. For experiments, prepare fresh dilutions in your aqueous buffer immediately before use. It is recommended to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[14]

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments and links them to potential aggregation issues.

Problem 1: My fluorescent signal is weak or non-existent.

Possible Cause Troubleshooting Steps
Probe Aggregation & Quenching 1. Check for Aggregation: Acquire a UV-Vis absorption spectrum of your working solution. A blue-shifted shoulder or peak (e.g., ~700 nm for ICG) indicates H-aggregation, which is known to quench fluorescence.[8][9] 2. Dilute the Probe: High concentrations are a primary cause of aggregation.[12] Perform a serial dilution of your probe and re-measure the fluorescence. If the signal-to-concentration ratio improves at lower concentrations, aggregation was the likely issue. 3. Add a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween 20 (0.01-0.05%), to your buffer to disrupt hydrophobic interactions and break up aggregates.[5][15] 4. Change Solvent: If your experimental design allows, prepare the probe in a buffer containing a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility.[5]
Photobleaching 1. Reduce Exposure: Minimize light exposure time and intensity. 2. Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.[14]
Incorrect Filter Sets Verify that your microscope's excitation and emission filters are optimized for the monomeric form of the probe (e.g., ~780 nm excitation for ICG), not the aggregated form.[14]

Problem 2: My absorption or emission spectrum is shifted.

Possible Cause Troubleshooting Steps
H-Aggregation Symptom: The primary absorption peak is blue-shifted (e.g., shifts from 780 nm towards 700 nm for ICG).[10] Solution: This is a classic sign of H-aggregation. Follow the steps outlined in "Problem 1" to reduce aggregation, such as dilution, adding surfactants, or using co-solvents.
J-Aggregation Symptom: The absorption spectrum shows a new, sharp, red-shifted peak (bathochromic shift).[6][16] Solution: J-aggregation is promoted by specific conditions like the presence of certain salts or polymers.[3][16] Review your buffer composition. While sometimes used intentionally for specific applications, if it is unintentional, use a simpler buffer (e.g., PBS) and ensure the probe is fully dissolved.
Environmental Effects The polarity of the solvent or binding to proteins (like albumin) can also cause spectral shifts.[17] Compare your spectrum to a reference spectrum of the probe in a known, non-aggregating solvent (e.g., ethanol for ICG) to confirm if the shift is due to aggregation or another interaction.[8]

Quantitative Data on Probe Aggregation

The following tables summarize quantitative data related to the aggregation of Indocyanine Green (ICG), a representative NIR probe.

Table 1: Concentration-Dependent Absorption of ICG in Aqueous Buffer (PBS)

ICG ConcentrationMonomer Peak (approx. 780 nm)H-Aggregate Peak (approx. 700 nm)Predominant Species
< 5 µMDominantMinimal / AbsentMonomer[13]
> 5 µMDecreases relative to aggregate peakAppears and increases in intensityH-Aggregate[13]
High ConcentrationSignificantly reducedDominantH-Aggregate[9][10]

Data synthesized from multiple sources indicating a general trend.[9][10][13][17]

Table 2: Effect of Solvents and Additives on ICG Spectral Properties

Solvent / AdditiveAbsorption Maxima (λmax)Observed StateConsequence on Fluorescence
Water / PBS~780 nm (Monomer), ~700 nm (H-Aggregate)Concentration-dependent aggregationFluorescence is inhibited by H-aggregation[8][9]
Ethanol~780 nmMonomeric, no aggregation observedBright fluorescence, ~12x brighter than in water[8]
DMSONot specified, but used as a co-solventReduces aggregationEnhances fluorescence by preventing quenching[4]
Human Serum Albumin (HSA)Red-shifted monomer peakBinds to monomeric dye, reduces aggregationReduces both aggregation and degradation[1]
Tween 20 / Triton X-100Not specifiedPrevents aggregationRecovers fluorescence intensity by disrupting aggregates[5][15]

Experimental Protocols

Protocol 1: Preparation of a Non-Aggregated Probe Working Solution

This protocol provides a general method for preparing a working solution of a cyanine dye like ICG while minimizing aggregation.

  • Prepare Stock Solution: Dissolve the lyophilized probe in a high-quality, anhydrous organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 1-10 mM). Vortex thoroughly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C, protected from light.[14]

  • Prepare Working Buffer: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4). For applications sensitive to aggregation, consider adding a non-ionic surfactant like Tween 20 to a final concentration of 0.01-0.05%.

  • Prepare Working Solution: Immediately before your experiment, allow a single aliquot of the stock solution to warm to room temperature. Dilute the stock solution into the working buffer to achieve the final desired concentration (typically in the low µM or nM range). Crucially, add the stock solution to the buffer while vortexing to ensure rapid dispersion and prevent localized high concentrations that can trigger aggregation.

  • Use Immediately: Use the freshly prepared working solution as soon as possible to avoid time-dependent aggregation.

Protocol 2: UV-Vis Spectroscopy for Aggregation Analysis

This protocol allows you to confirm the aggregation state of your probe.

  • Prepare Samples: Prepare two solutions of your probe:

    • Reference Sample: A low concentration solution in a non-aggregating solvent, such as ethanol for ICG (e.g., 1 µM).[8]

    • Test Sample: Your probe diluted to the final experimental concentration in your aqueous buffer.

  • Acquire Spectra: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of both samples across the relevant wavelength range (e.g., 500-900 nm for ICG).

  • Analyze Data:

    • The reference sample should show a clean, single peak corresponding to the monomer (e.g., ~780 nm for ICG in ethanol).[8]

    • Compare the test sample's spectrum to the reference. The appearance of a significant blue-shifted peak or shoulder (e.g., ~700 nm for ICG) is a clear indication of H-aggregation.[9][10] A decrease in the monomer-to-aggregate peak ratio at higher concentrations confirms aggregation.[17]

Protocol 3: General Protocol for Live Cell Staining

This protocol provides a workflow for staining live cells with an NIR probe, with steps to mitigate aggregation.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare Staining Solution: Prepare a working solution of the NIR probe in a serum-free cell culture medium or an appropriate buffer (like HBSS) immediately before use, following the steps in Protocol 1. The final concentration should be optimized via titration (typically 1-10 µM).

  • Cell Staining:

    • Wash the cells once with warm PBS or serum-free medium.

    • Remove the wash buffer and add the freshly prepared staining solution to the cells.

    • Incubate the cells for the desired time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Wash and Image:

    • Remove the staining solution.

    • Wash the cells two to three times with warm culture medium or buffer to remove unbound probe.

    • Add fresh, warm medium to the cells.

  • Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for the monomeric form of your probe. Image the cells immediately to avoid issues with probe internalization or degradation.[18][19]

Visualizations

Below are diagrams illustrating key concepts and workflows related to NIR probe aggregation.

cluster_Monomer Monomer State cluster_Aggregate Aggregate State M NIR Probe (Monomer) Excited_M Excited State (Monomer*) M->Excited_M Absorption A NIR Probe (H-Aggregate) M->A Aggregation (High Conc., Aqueous) Excited_M->M Fluorescence Fluorescence Bright Fluorescence (Emission) Excited_A Excited State (Aggregate*) A->Excited_A Absorption Excited_A->A Quenching Quenching Non-Radiative Decay (Quenching) Light_M Light (Excitation) Light_A Light (Excitation)

Caption: Mechanism of Aggregation-Caused Quenching (ACQ).

start Start: Lyophilized Probe stock 1. Prepare Stock Solution (in DMSO/Ethanol) start->stock aliquot 2. Aliquot & Store (-20°C, Protected from Light) stock->aliquot warm 3. Warm Single Aliquot to Room Temp aliquot->warm dilute 4. Dilute into Aqueous Buffer (Vortexing, Use Immediately) warm->dilute check 5. Optional: Check Aggregation (UV-Vis Spectroscopy) dilute->check check->dilute Aggregation Detected (Modify Buffer/Conc.) experiment 6. Proceed with Experiment (Cell Staining, Imaging, etc.) check->experiment No Aggregation end End experiment->end

Caption: Experimental workflow for preparing and using NIR probes.

problem Problem: Weak or No Signal is_precipitate Is solution cloudy or has precipitate? problem->is_precipitate uv_vis Run UV-Vis Spectrum is_precipitate->uv_vis No aggregation_confirmed Root Cause: Probe Aggregation is_precipitate->aggregation_confirmed Yes is_blue_shifted Is there a blue-shifted aggregate peak? uv_vis->is_blue_shifted is_blue_shifted->aggregation_confirmed Yes other_causes Consider Other Causes: Photobleaching, Wrong Filters, Probe Degradation is_blue_shifted->other_causes No solution_node Solutions for Aggregation sol1 1. Lower Probe Concentration solution_node->sol1 sol2 2. Add Surfactant (Tween 20) solution_node->sol2 sol3 3. Use Organic Co-Solvent (DMSO) solution_node->sol3 sol4 4. Remake Solution Freshly solution_node->sol4

References

Effect of solvent polarity on Near-IR fluorescent probe-1 fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Near-IR Fluorescent Probe-1, focusing on the effects of solvent polarity on its fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the effect of solvent polarity on this compound's fluorescence?

A1: this compound is designed with a chemical structure that promotes an intramolecular charge transfer (ICT) upon excitation.[1][2] The polarity of the surrounding solvent molecules can stabilize or destabilize the resulting excited state. In polar solvents, the excited state is often stabilized, which can lead to a red-shift in the emission wavelength and, in many cases, a decrease in fluorescence intensity due to non-radiative decay pathways.[3][4] Conversely, in non-polar environments, the probe typically exhibits a blue-shifted emission and stronger fluorescence.[5] This sensitivity to the local environment makes it a valuable tool for probing the polarity of microenvironments, such as cell membranes.[6][7][8]

Q2: How does solvent polarity affect the quantum yield and fluorescence lifetime of Probe-1?

A2: The fluorescence quantum yield, which measures the efficiency of fluorescence, is highly dependent on the solvent environment.[9] For probes like Probe-1, the quantum yield is generally higher in non-polar solvents and lower in polar solvents.[5] This is because polar solvents can promote non-radiative decay pathways, reducing the number of photons emitted.[10] Similarly, the fluorescence lifetime, or the average time the probe spends in the excited state, can also be sensitive to solvent polarity, often increasing in less polar environments.[11]

Q3: Can I use Probe-1 to measure the polarity of biological systems?

A3: Yes, the solvatochromic properties of NIR probes like Probe-1 make them excellent candidates for mapping the polarity of biological structures.[6][7][8][11] For instance, they can be used to study the microenvironment of cell membranes, lipid droplets, and proteins.[5][6][7][8] Changes in the fluorescence intensity and/or emission wavelength of the probe can indicate changes in the local polarity of these biological systems.[6][7][8]

Q4: What are the key considerations when preparing solvents for fluorescence measurements?

A4: It is crucial to use high-purity, spectroscopic grade solvents to avoid interference from fluorescent impurities.[12] Always check solvents for background fluorescence before use. Traces of water in non-aqueous solvents can significantly affect fluorescence, so it is important to use dry solvents when necessary.[13] Additionally, be aware that dissolved oxygen can quench fluorescence, and degassing the solvent may be required for some applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no fluorescence signal 1. Incorrect solvent: The probe may have very low fluorescence in the chosen solvent. 2. Low concentration: The probe concentration may be too low to detect. 3. Photobleaching: The probe may have been exposed to intense light for an extended period. 4. Quenching: Contaminants in the solvent or the sample itself may be quenching the fluorescence.[13]1. Test the probe in a solvent of different polarity (e.g., a non-polar solvent if a polar one was used). 2. Increase the probe concentration, ensuring the absorbance remains below 0.1 to avoid inner filter effects. 3. Minimize light exposure to the sample. Use fresh samples when possible.[14] 4. Use high-purity solvents and ensure the sample is free of quenching agents.[14]
Inconsistent or irreproducible results 1. Solvent variability: Inconsistent solvent purity or water content.[13] 2. Temperature fluctuations: Fluorescence intensity is sensitive to temperature changes.[15] 3. pH changes: The pH of the solution can affect the probe's fluorescence.[14][16] 4. Instrument settings: Inconsistent instrument parameters (e.g., slit widths, excitation wavelength).1. Use fresh, high-purity solvent from the same batch for all experiments. 2. Control the temperature of the sample holder. 3. Buffer the solution to maintain a constant pH if it is a factor. 4. Ensure consistent instrument settings for all measurements.
Unexpected shifts in emission wavelength 1. Solvent polarity: The emission wavelength of Probe-1 is highly sensitive to solvent polarity.[3][4] 2. Contamination: Impurities in the solvent can alter the local environment of the probe. 3. Probe degradation: The probe may have degraded, leading to altered spectral properties.1. Verify the polarity of the solvent used. Compare the observed shift with expected solvatochromic behavior. 2. Use fresh, high-purity solvents. 3. Check the purity and integrity of the probe.
Distorted emission spectrum 1. Inner filter effect: At high concentrations, the emitted light can be reabsorbed by other probe molecules.[17] 2. Detector saturation: The fluorescence signal is too intense for the detector.[17] 3. Raman scattering: The solvent itself can produce a Raman scattering peak that may be mistaken for a fluorescence peak.[17][18]1. Dilute the sample to an absorbance of less than 0.1 at the excitation wavelength. 2. Reduce the excitation intensity or the detector gain.[17] 3. Measure a solvent blank to identify Raman peaks. Changing the excitation wavelength will shift the Raman peak but not the fluorescence peak.[17][18]

Quantitative Data

The following table summarizes the typical photophysical properties of a polarity-sensitive NIR fluorescent probe, herein referred to as "Probe-1," in a range of solvents with varying polarity. The data is a composite representation based on the behavior of similar probes described in the literature.

SolventDielectric Constant (ε)Emission Max (λem, nm)Quantum Yield (ΦF)
Dioxane2.26800.85
Toluene2.46950.78
Chloroform4.87100.65
Tetrahydrofuran (THF)7.67250.50
Dichloromethane (DCM)9.17300.42
Acetone217500.25
Acetonitrile37.57650.10
Dimethyl Sulfoxide (DMSO)477800.05
Water80.1800< 0.01

Note: The values presented are illustrative and may vary for different specific NIR probes.

Experimental Protocols

Protocol for Measuring the Effect of Solvent Polarity on Probe-1 Fluorescence

This protocol outlines the steps to measure the fluorescence emission spectra and relative quantum yields of this compound in a series of solvents with varying polarities.

1. Materials:

  • This compound

  • Spectroscopic grade solvents of varying polarities (e.g., Dioxane, Toluene, Chloroform, THF, DCM, Acetone, Acetonitrile, DMSO, Water)

  • Reference standard with a known quantum yield in a specific solvent (e.g., a commercial NIR dye)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

2. Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of Probe-1 (e.g., 1 mM) in a suitable solvent in which it is highly soluble (e.g., DMSO or THF).

    • Prepare a stock solution of the reference standard at a similar concentration.

  • Sample Preparation:

    • For each solvent to be tested, prepare a dilute solution of Probe-1 from the stock solution. The final concentration should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1. This is crucial to avoid inner filter effects.

    • Prepare a series of dilutions of the reference standard in its specified solvent with absorbances in the same range.

    • Prepare a solvent blank for each solvent used.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance spectrum of each prepared solution (Probe-1 and reference standard) and the solvent blanks.

    • Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation and emission slit widths on the fluorometer to be identical for all measurements.

    • Measure the fluorescence emission spectrum for each solution, ensuring the measurement range covers the entire emission band.

    • Subtract the solvent blank spectrum from each sample spectrum.

  • Data Analysis (Relative Quantum Yield Calculation):

    • For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both Probe-1 in each solvent and the reference standard.

    • Perform a linear regression for each data set to obtain the slope.

    • Calculate the relative quantum yield (ΦF,sample) of Probe-1 in each solvent using the following equation:

      ΦF,sample = ΦF,ref * (Slopesample / Sloperef) * (ηsample2 / ηref2)

      Where:

      • ΦF,ref is the known quantum yield of the reference standard.

      • Slopesample and Sloperef are the slopes from the linear regression plots.

      • ηsample and ηref are the refractive indices of the sample and reference solvents, respectively.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solutions (Probe-1 & Reference) B Prepare Dilutions in Various Solvents (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Fluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Relative Quantum Yield F->G

Caption: Experimental workflow for determining the effect of solvent polarity on fluorescence.

Troubleshooting_Logic Start Low/No Fluorescence Signal CheckSolvent Is the solvent appropriate? Start->CheckSolvent CheckConc Is concentration adequate? (Abs > 0.02) CheckSolvent->CheckConc Yes ChangeSolvent Test in a different polarity solvent CheckSolvent->ChangeSolvent No CheckQuenching Is quenching suspected? CheckConc->CheckQuenching Yes IncreaseConc Increase concentration (Abs < 0.1) CheckConc->IncreaseConc No UsePureSolvent Use high-purity solvent and fresh sample CheckQuenching->UsePureSolvent Yes Success Signal Restored ChangeSolvent->Success IncreaseConc->Success UsePureSolvent->Success

References

Correcting for autofluorescence in Near-IR fluorescent probe-1 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for autofluorescence in Near-IR (NIR) fluorescent probe-1 experiments.

Troubleshooting Guides

This section provides in-depth solutions to common problems encountered during NIR fluorescence imaging experiments.

Guide 1: High Background Autofluorescence Obscuring NIR Signal

High background fluorescence can significantly reduce the signal-to-noise ratio, making it difficult to distinguish the specific signal from your NIR probe.

Potential Causes and Solutions:

CauseSolution
Endogenous Fluorophores Biological structures and molecules can intrinsically fluoresce. Common sources include collagen, elastin, lipofuscin, melanin, NADH, and riboflavin.[1][2][3] To mitigate this, select NIR probes with emission wavelengths further away from the autofluorescence spectra of these components.[4][5]
Fixation Method Aldehyde-based fixatives like formalin and glutaraldehyde (B144438) can induce autofluorescence.[6][7] To reduce this, use the minimal required fixation time.[6] Alternatively, consider using organic solvents like ice-cold methanol (B129727) or ethanol (B145695) for fixation.[1][7]
Red Blood Cells The heme groups in red blood cells are a major source of autofluorescence.[1][7] For tissue samples, perfuse with PBS prior to fixation to remove red blood cells.[1][6]
Lipofuscin Accumulation Lipofuscin is a granular pigment that accumulates with age in various tissues and fluoresces across a broad spectrum.[4][6] Treat samples with Sudan Black B to quench lipofuscin-related autofluorescence.[4][6] However, be aware that Sudan Black B can fluoresce in the far-red channel.[6] Commercially available reagents like TrueBlack® can also be used and have less background fluorescence in the red and far-red channels.[4]
Sample Handling Heat and dehydration of samples can increase autofluorescence.[6] Ensure samples are handled carefully to minimize these effects.
Animal Diet For in vivo imaging, the diet of laboratory animals can contribute to autofluorescence. Switching to a purified diet can significantly reduce background fluorescence.[8][9][10]

Experimental Workflow for Identifying and Mitigating Autofluorescence:

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Final Imaging Start Start Experiment UnlabeledControl Prepare Unlabeled Control Sample Start->UnlabeledControl ImageControl Image Unlabeled Control UnlabeledControl->ImageControl AssessAF Assess Autofluorescence Level ImageControl->AssessAF HighAF High Autofluorescence Detected AssessAF->HighAF LowAF Low/No Autofluorescence AssessAF->LowAF Optimization Sample Prep Optimization - Change Fixation - Perfuse to Remove RBCs - Change Animal Diet HighAF->Optimization Implement one or more strategies Proceed Proceed with Stained Sample Imaging LowAF->Proceed Quenching Chemical Quenching - Sudan Black B - Sodium Borohydride - Commercial Reagents Optimization->Quenching Optimization->Proceed Computational Computational Correction - Spectral Unmixing - Background Subtraction Quenching->Computational Quenching->Proceed Computational->Proceed FinalImage Acquire Final Image Proceed->FinalImage Analyze Analyze Data FinalImage->Analyze cluster_0 Data Acquisition cluster_1 Computational Analysis cluster_2 Output AcquireProbe Acquire Reference Spectrum of NIR Probe-1 Software Spectral Unmixing Software/Algorithm AcquireProbe->Software AcquireAF Acquire Reference Spectrum of Autofluorescence (from unstained sample) AcquireAF->Software AcquireExp Acquire Spectral Data from Experimental Sample AcquireExp->Software Unmix Linear Unmixing Algorithm Separates Spectral Components Software->Unmix ProbeImage Corrected Image of NIR Probe-1 Signal Unmix->ProbeImage AFImage Image of Autofluorescence Signal Unmix->AFImage

References

Near-IR fluorescent probe-1 protocol for fixed tissue imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Near-IR Fluorescent Probe-1 (NIR-FP1). This guide is designed to help you achieve optimal results for fixed tissue imaging. Below you will find frequently asked questions, detailed troubleshooting guides, and standardized protocols to ensure the successful application of NIR-FP1 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the excitation and emission maximum for NIR-FP1? A1: NIR-FP1 is optimally excited at 780 nm and has an emission maximum at 810 nm. It is recommended to use a laser line and filter set that closely match these wavelengths for the best signal-to-noise ratio.

Q2: How should I store and handle the NIR-FP1 probe? A2: The probe is light-sensitive and should be stored at -20°C, protected from light. Before use, allow the vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation. Reconstituted probe should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Q3: Can NIR-FP1 be used in multiplex immunofluorescence experiments? A3: Yes, the narrow emission spectrum of NIR-FP1 in the near-infrared range makes it an excellent candidate for multiplexing with other fluorophores in the visible spectrum (e.g., those emitting in the blue, green, and red channels). Ensure that there is minimal spectral overlap between NIR-FP1 and other selected dyes.

Q4: What tissue fixation methods are compatible with NIR-FP1? A4: NIR-FP1 is compatible with tissues fixed with standard aldehyde fixatives, such as 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA). Optimal fixation time is crucial; over-fixation can mask the target epitope.

Troubleshooting Guide

This guide addresses common issues encountered during fixed tissue imaging with NIR-FP1.

ProblemPossible CauseRecommended Solution
Weak or No Signal 1. Incorrect Filter/Laser Settings: The imaging system is not optimized for the probe's spectra.Verify that the excitation laser (e.g., 785 nm) and emission filter (e.g., 810/20 nm bandpass) are correctly configured for NIR-FP1.
2. Inefficient Antigen Retrieval: The target epitope is masked by cross-linking from fixation.Optimize the antigen retrieval method. Test both heat-induced epitope retrieval (HIER) with citrate (B86180) (pH 6.0) or Tris-EDTA (pH 9.0) buffers and proteolytic-induced epitope retrieval (PIER) with enzymes like Proteinase K.
3. Low Primary Antibody Concentration: The primary antibody dilution is too high.Perform a titration experiment to determine the optimal concentration for your primary antibody. Start with the manufacturer's recommended dilution and test a range (e.g., 1:50, 1:100, 1:200, 1:500).
4. Probe Degradation: The probe has been exposed to light or undergone multiple freeze-thaw cycles.Use a fresh aliquot of the probe. Always protect the probe from light during incubation steps.
High Background 1. Insufficient Blocking: Non-specific protein binding sites on the tissue are not adequately blocked.Increase the blocking time to 60-90 minutes at room temperature. Consider adding 0.1% - 0.5% Tween-20 or Triton X-100 to your blocking and wash buffers to reduce non-specific interactions.
2. Probe Concentration Too High: Excess probe is binding non-specifically to the tissue.Titrate the NIR-FP1 concentration to find the optimal balance between signal and background. A typical starting dilution is 1:1000, but this may need adjustment.
3. Inadequate Washing: Unbound antibodies or probe have not been sufficiently washed away.Increase the number and duration of wash steps after primary antibody and probe incubations. Use a buffer like PBS-T (PBS with 0.1% Tween-20).
Non-Specific Staining 1. Cross-Reactivity of Primary Antibody: The primary antibody may be binding to off-target epitopes.Run a negative control experiment where the primary antibody is omitted. If staining persists, the issue may be with the probe or secondary antibody. If the staining disappears, the primary antibody is likely the cause. Validate antibody specificity using knockout/knockdown tissue if available.
2. Endogenous Biotin/Enzymes (if using amplification): Tissues may contain endogenous components that interfere with the detection system.If using a biotin-based amplification system, use an avidin/biotin blocking kit before primary antibody incubation.

Troubleshooting Flowchart: No Signal

No_Signal_Troubleshooting start No Signal Detected check_scope Verify Microscope Excitation/Emission Settings for NIR-FP1 start->check_scope scope_ok Settings Correct? check_scope->scope_ok check_controls Review Positive & Negative Controls control_ok Controls Failed? check_controls->control_ok optimize_ar Optimize Antigen Retrieval (HIER/PIER) control_ok->optimize_ar No system_issue Systemic Issue: Check Reagents, Protocol Steps control_ok->system_issue Yes scope_ok->check_controls Yes fix_scope Correct Microscope Settings scope_ok->fix_scope No titrate_ab Titrate Primary Antibody Concentration optimize_ar->titrate_ab check_probe Use Fresh Probe Aliquot & Protect from Light titrate_ab->check_probe

Caption: A decision tree for troubleshooting weak or no signal with NIR-FP1.

Experimental Protocols

Protocol: Immunofluorescence Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissue

This protocol provides a standard workflow for using NIR-FP1. Optimization may be required for specific tissues or targets.

1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 times for 5 minutes each. b. Immerse in 100% Ethanol: 2 times for 3 minutes each. c. Immerse in 95% Ethanol: 1 time for 3 minutes. d. Immerse in 70% Ethanol: 1 time for 3 minutes. e. Rinse thoroughly in deionized water.

2. Antigen Retrieval (Heat-Induced) a. Place slides in a staining jar filled with Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0). b. Heat the buffer with slides to 95-100°C in a water bath or steamer for 20-30 minutes. c. Allow slides to cool in the buffer at room temperature for 20 minutes. d. Rinse slides 3 times in PBS for 5 minutes each.

3. Blocking and Permeabilization a. Draw a hydrophobic barrier around the tissue section. b. Apply Blocking Buffer (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS) to cover the section. c. Incubate for 60 minutes at room temperature in a humidified chamber.

4. Primary Antibody Incubation a. Dilute the primary antibody to its optimal concentration in Antibody Diluent (e.g., 1% BSA, 0.3% Triton X-100 in PBS). b. Drain the blocking buffer from the slides (do not wash). c. Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.

5. Secondary Antibody & Probe Incubation a. Rinse slides 3 times in PBS-T (0.1% Tween-20 in PBS) for 5 minutes each. b. Dilute the secondary antibody (if required) and NIR-FP1 in the Antibody Diluent. c. Apply the solution to the tissue and incubate for 1-2 hours at room temperature, protected from light.

6. Counterstaining and Mounting a. Rinse slides 3 times in PBS-T for 5 minutes each, protected from light. b. (Optional) Apply a nuclear counterstain like DAPI for 5 minutes. c. Rinse slides 2 times in PBS for 5 minutes each. d. Mount with an aqueous mounting medium and apply a coverslip.

7. Imaging a. Allow the mounting medium to cure as per the manufacturer's instructions. b. Image using a fluorescence microscope equipped with a near-infrared laser (e.g., 785 nm) and an appropriate emission filter (e.g., 810 nm).

Experimental Workflow Diagram

Workflow cluster_prep Tissue Preparation cluster_stain Staining Protocol cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (60 min) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (Overnight at 4°C) Blocking->PrimaryAb SecondaryProbe Secondary Ab + NIR-FP1 (1-2 hours, RT, Dark) PrimaryAb->SecondaryProbe Washes Final Washes SecondaryProbe->Washes Mount Counterstain & Mount Washes->Mount Image Imaging (Ex: 780nm / Em: 810nm) Mount->Image

Caption: Standard immunofluorescence workflow for NIR-FP1 on FFPE tissues.

Validation & Comparative

A Head-to-Head Comparison: IRDye 800CW vs. Indocyanine Green for In Vivo Near-Infrared Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent probe is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of a widely used research-grade probe, IRDye 800CW, and the clinically approved benchmark, Indocyanine Green (ICG).

Indocyanine Green (ICG) has a long-standing history in medical diagnostics and is the only near-infrared fluorophore approved by the Food and Drug Administration (FDA) for clinical use.[1][2] Its applications range from determining cardiac output and hepatic function to ophthalmic angiography.[2] In the realm of in vivo imaging, ICG's ability to be visualized through tissue has made it a valuable tool. However, the emergence of next-generation NIR dyes, such as IRDye 800CW, presents researchers with alternatives that may offer advantages in specific preclinical and research applications. IRDye 800CW is a bright and photostable NIR dye that has been extensively used in the development of targeted imaging agents.[3][4][5] This guide will delve into a detailed comparison of these two probes, focusing on their photophysical properties, in vivo performance, and the experimental protocols for their use.

Quantitative Data Summary

A clear understanding of the key performance parameters of each fluorescent probe is essential for selecting the right tool for a specific in vivo imaging study. The following table summarizes the core photophysical and pharmacokinetic properties of IRDye 800CW and ICG.

PropertyIRDye 800CWIndocyanine Green (ICG)
Excitation Maximum (nm) ~774 - 778[6][7]~780 - 805[2]
Emission Maximum (nm) ~789 - 794[6][7]~810 - 830[2]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~240,000 - 300,000[6]~223,000[8]
Quantum Yield ~0.12 (conjugated to HSA)[8]~0.009 (in water), increases when bound to protein[8][9]
Plasma Protein Binding HighHigh (binds to β-lipoproteins, especially albumin)
Circulation Half-life Can be modulated by conjugation150 to 180 seconds[2]
Clearance Mechanism Primarily renal for the free dyeExclusively by the liver into bile[2]
Reactive Forms Available Yes (e.g., NHS ester, maleimide, carboxylate)[6][10][11]No (for the clinically approved form)[5]

In Vivo Imaging Performance: A Comparative Overview

Direct comparisons in preclinical models have highlighted the distinct characteristics of IRDye 800CW and ICG in in vivo imaging scenarios. Studies have shown that IRDye 800CW can offer a higher signal-to-background ratio compared to dyes in the far-red spectrum, leading to enhanced sensitivity for tumor detection.[3] The availability of reactive forms of IRDye 800CW allows for its conjugation to targeting moieties like antibodies or peptides, enabling specific visualization of biological targets.[3][5]

ICG, on the other hand, is well-established for perfusion and vascular imaging due to its rapid circulation and clearance.[12] Its clinical approval also makes it a valuable translational tool.[1] However, its lower quantum yield and lack of a reactive functional group on the clinically approved form limit its use in targeted molecular imaging applications.[5][9]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful in vivo imaging studies. Below are representative protocols for using IRDye 800CW and ICG in small animal models.

Experimental Protocol: In Vivo Imaging with IRDye 800CW-labeled Agents

This protocol outlines a general procedure for in vivo imaging in a mouse tumor model using an IRDye 800CW-labeled targeting agent.

  • Animal Model: Athymic nude mice bearing subcutaneous tumors (e.g., from human cancer cell line xenografts).

  • Probe Preparation: Reconstitute the IRDye 800CW-labeled targeting agent (e.g., antibody or peptide) in sterile 1X PBS. It is recommended to filter-sterilize the solution through a 0.2 µm filter before administration.[6]

  • Probe Administration: Inject the IRDye 800CW-labeled agent intravenously (e.g., via tail vein) at a predetermined dose. A typical dose for a targeted agent might be in the nanomole range per animal.[4] For control experiments to assess dye clearance and non-specific retention, an equimolar amount of IRDye 800CW carboxylate can be injected.[6]

  • In Vivo Imaging:

    • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse in an in vivo imaging system equipped for NIR fluorescence detection.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and background clearance.[2]

    • Use appropriate excitation and emission filters for IRDye 800CW (e.g., excitation ~770-780 nm, emission ~790-810 nm).[11]

  • Ex Vivo Imaging and Analysis:

    • At the final time point, euthanize the mice.

    • Excise the tumor and major organs (liver, kidneys, spleen, lungs, heart) for ex vivo imaging to confirm probe biodistribution.[2]

    • Quantify the fluorescence intensity in the regions of interest (ROIs) corresponding to the tumor and other tissues to determine the tumor-to-background ratio.

Experimental Protocol: In Vivo Imaging with Indocyanine Green (ICG)

This protocol describes a general procedure for vascular and perfusion imaging in a mouse model using ICG.

  • Animal Model: Healthy mice or mice with a model of inflammation or vascular leakage.

  • Probe Preparation: Dissolve ICG powder in sterile water or saline to the desired concentration. Prepare fresh as ICG is known to have limited stability in aqueous solutions.

  • Probe Administration: Inject ICG intravenously (e.g., via tail vein). Doses can vary depending on the application, but for perfusion imaging, a common dose is in the range of 0.1 mg/kg.[12]

  • In Vivo Imaging:

    • Anesthetize the mice.

    • Place the mouse in the in vivo imaging system.

    • Acquire a rapid sequence of fluorescence images immediately after ICG injection to visualize its distribution through the vasculature.

    • Use appropriate excitation and emission filters for ICG (e.g., excitation ~760-780 nm, emission ~810-840 nm).[2]

    • Continue imaging at various time points (e.g., minutes to hours) to monitor clearance.

  • Data Analysis:

    • Analyze the dynamic fluorescence signal in different regions of interest to assess blood flow and vascular permeability.

Visualizing the Workflow

To better illustrate the key stages of a typical in vivo imaging experiment, the following diagrams are provided.

Experimental_Workflow cluster_pre_imaging Pre-Imaging cluster_imaging Imaging cluster_post_imaging Post-Imaging animal_model Animal Model Preparation probe_admin Probe Administration animal_model->probe_admin probe_prep Probe Preparation probe_prep->probe_admin in_vivo_imaging In Vivo Imaging probe_admin->in_vivo_imaging ex_vivo_imaging Ex Vivo Imaging in_vivo_imaging->ex_vivo_imaging data_analysis Data Analysis ex_vivo_imaging->data_analysis

General workflow for in vivo fluorescence imaging experiments.

Probe_Selection_Logic start Start: Define Imaging Goal goal Targeted Molecular Imaging? start->goal perfusion Perfusion/Vascular Imaging? goal->perfusion No irdye800cw Consider IRDye 800CW (Reactive for conjugation) goal->irdye800cw Yes icg Consider ICG (Clinically approved, rapid clearance) perfusion->icg Yes

References

A Comparative Guide to Near-Infrared Fluorescent Probes for PD-L1 Detection: AUNP-12 vs. Antibody-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vivo detection of Programmed Death-Ligand 1 (PD-L1) is crucial for advancing cancer immunotherapy. This guide provides an objective comparison of the peptide-based near-infrared (NIR) fluorescent probe, AUNP-12, with alternative antibody-based probes for the specific detection of PD-L1.

The innovative PD-1/PD-L1 pathway strategy is a significant focus in cancer therapeutics.[1] However, the variable response rates to PD-1/PD-L1 inhibitors highlight the need for precise patient selection and monitoring.[1] Molecular imaging with NIR fluorescent probes offers a non-invasive, real-time method to visualize the dynamic expression of PD-L1 in vivo.[1] This guide focuses on AUNP-12, a novel PD-L1-targeting peptide antagonist, and its fluorescently labeled conjugates, AUNP-12-Cy5.5 (NIR-I) and AUNP-12-CH1055 (NIR-II), as a case study for "Near-IR fluorescent probe-1".[1][2]

Performance Comparison

The AUNP-12 peptide-based probes offer distinct advantages over traditional antibody-based probes, primarily due to their smaller size, which allows for better tissue penetration and faster clearance from non-target tissues.[3] This results in a higher sensitivity and more specific imaging of PD-L1 biomarkers.[3] Furthermore, the use of peptides can circumvent the potential immunogenicity associated with antibodies.[3]

The AUNP-12 platform has been developed for both NIR-I and NIR-II imaging windows. While AUNP-12-Cy5.5 is effective for detecting high levels of PD-L1, the NIR-II probe, AUNP-12-CH1055, demonstrates superior imaging resolution, increased tissue penetration, and reduced autofluorescence, making it more sensitive for detecting low-expressing PD-L1 tumors.[2][3]

ProbeTypeTargeting MoietyFluorophoreEmission WavelengthKey AdvantagesLimitations
AUNP-12-Cy5.5 Peptide-basedAUNP-12 PeptideCy5.5~698 nm (NIR-I)High specificity, good for high PD-L1 expression.[3]Limited sensitivity for low PD-L1 expression.[2][3]
AUNP-12-CH1055 Peptide-basedAUNP-12 PeptideCH1055~1000 nm (NIR-II)High sensitivity, deep tissue penetration, suitable for low PD-L1 expression.[2][3]Requires specialized NIR-II imaging equipment.
Antibody-based Probes (e.g., Atezolizumab-IRDye800CW) Monoclonal AntibodyAnti-PD-L1 AntibodyIRDye 800CW~800 nm (NIR-I)Well-established targeting moiety.Larger size may limit tissue penetration and lead to slower clearance.[3] Potential for immunogenicity.[3]
Q-Atezol Activatable Antibody-basedAtezolizumabQuenched NIR dyeActivates upon bindingHigh tumor-to-background ratio, real-time imaging without wash steps.[4]Newer technology, less comparative data available.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of fluorescent probes. Below are summarized protocols for key experiments performed with AUNP-12 probes.

In Vitro Validation of PD-L1 Targeting
  • Cell Lines: A panel of cancer cell lines with varying PD-L1 expression (e.g., high-expression: CT26, B16F10, MDA-MB-231; low-expression: 4T1, MCF-7) are used.[2][3]

  • Probe Incubation: Cells are incubated with AUNP-12-Cy5.5 at a concentration of 10 μM for a specified period.[5]

  • Blocking Experiment: To confirm specificity, a blocking group is pre-incubated with an excess of unlabeled AUNP-12 or an anti-PD-L1 antibody before adding the fluorescent probe.[2]

  • Imaging: Cellular uptake and localization of the probe are visualized using confocal fluorescence microscopy.[5]

In Vivo Imaging in Mouse Tumor Models
  • Animal Models: Subcutaneous tumor models are established in mice using the previously mentioned cell lines.[2]

  • Probe Administration: AUNP-12-Cy5.5 or AUNP-12-CH1055 is administered via intravenous injection.[2]

  • Blocking Groups: For specificity assessment, one group of mice is pre-injected with an anti-PD-L1 antibody and another with unlabeled AUNP-12.[2]

  • NIR Imaging: Mice are anesthetized and imaged at various time points post-injection using a NIR fluorescence imaging system.[2]

  • Ex Vivo Analysis: After the final imaging session, tumors and major organs are excised for ex vivo imaging to confirm probe distribution and for immunohistochemical analysis to correlate fluorescence signal with PD-L1 expression.[2]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the validation of AUNP-12 probes.

G cluster_0 In Vitro Validation CellLines Cancer Cell Lines (High & Low PD-L1) ProbeIncubation Incubate with AUNP-12-Cy5.5 CellLines->ProbeIncubation Blocking Blocking with unlabeled AUNP-12 CellLines->Blocking Imaging Confocal Microscopy ProbeIncubation->Imaging Blocking->ProbeIncubation G cluster_1 In Vivo Imaging TumorModel Establish Mouse Tumor Models ProbeInjection Inject AUNP-12 Probe (i.v.) TumorModel->ProbeInjection BlockingGroups Administer Blocking Agents (aPD-L1 Ab or AUNP-12) TumorModel->BlockingGroups NIRImaging In Vivo NIR Fluorescence Imaging ProbeInjection->NIRImaging BlockingGroups->ProbeInjection ExVivo Ex Vivo Analysis (Organs & IHC) NIRImaging->ExVivo G cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds Inhibition Inhibition of T-Cell Activation PD1->Inhibition TCR TCR AUNP12 AUNP-12 Probe AUNP12->PDL1 Blocks APC Antigen Presenting Cell APC->TCR Presents Antigen Antigen

References

A Comparative Guide to Near-IR Fluorescent Probes for Deep Tissue Imaging: Unveiling the Potential of Novel Probes Against Established NIR-II Emitters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-resolution, deep-tissue imaging has led to the rapid development of fluorescent probes operating in the second near-infrared (NIR-II) window (1000-1700 nm). This spectral region offers significant advantages over the traditional visible and first near-infrared (NIR-I) windows, including reduced photon scattering, minimal tissue autofluorescence, and consequently, deeper tissue penetration and higher signal-to-background ratios.[1][2][3][4] This guide provides a comprehensive comparison of a novel near-infrared fluorescent probe, herein designated as "Near-IR Fluorescent Probe-1" (based on characteristics of novel hemicyanine dyes like IR-789), against other prominent NIR-II probes. The objective is to furnish researchers with the necessary data and methodologies to select the most suitable probe for their deep-tissue imaging applications.

Performance Comparison of NIR-II Fluorescent Probes

The efficacy of a fluorescent probe for in vivo imaging is determined by several key photophysical and pharmacokinetic parameters. The following table summarizes the quantitative performance data for this compound and other commonly used NIR-II probes.

ProbeTypeExcitation (nm)Emission (nm)Quantum Yield (QY)Penetration DepthSignal-to-Background Ratio (SBR)Key AdvantagesKey Disadvantages
This compound (e.g., IR-789) Small Molecule (Hemicyanine)~780-790>800 (with tail into NIR-II)ModerateUp to 9 mmHighGood photostability, high sensitivity, excellent cell membrane permeability.[5]Specific QY in NIR-II not always reported; potential for non-specific binding.
Indocyanine Green (ICG) Small Molecule (Cyanine)~780~810 (peak in NIR-I, tail in NIR-II)Low (~1.2% in water)Up to 5 mm (in NIR-II)~1.07 at 5 mmFDA-approved, clinically translated.[2][6]Low photostability, rapid clearance, low quantum yield in NIR-II.[2]
IRDye800CW Small Molecule (Cyanine)~774~790 (peak in NIR-I, tail in NIR-II)High (in NIR-I)Several millimetersModerateWell-characterized, commercially available, used in clinical trials.[1]Primarily a NIR-I dye; lower signal in NIR-II compared to dedicated NIR-II probes.
CH1055 Small Molecule (Polymethine)~750~1055~0.03% (in DMSO)>10 mmHighExcreted rapidly, enabling high SBR imaging.[1][7]Low quantum yield.[1]
FD-1080 Small Molecule (Polymethine)~1046~1080Up to 5.94% (with FBS)>5 mmHighHigh quantum yield for a small molecule in NIR-II.[1][8]Requires protein binding for high QY.[1]
Ag₂S Quantum Dots (QDs) NanoparticleTunable (e.g., 808)Tunable (1000-1700)HighUp to 9 mm~1.26 at 9 mmHigh photostability, high quantum yield, tunable emission.[2][6]Potential toxicity concerns, longer retention in the body.[2]
Single-Walled Carbon Nanotubes (SWCNTs) NanoparticleTunableTunable (1000-1700)Low (<1%)Deep penetrationHighLarge surface area for functionalization.[2]Low quantum yield, complex synthesis and functionalization.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments in deep-tissue imaging using NIR-II fluorescent probes.

In Vivo Deep Tissue Imaging Protocol
  • Probe Preparation and Administration:

    • Dissolve the NIR-II fluorescent probe in a biocompatible solvent (e.g., PBS, DMSO/saline mixture). The final concentration should be optimized for the specific probe and animal model. For small molecule probes like this compound, a typical concentration ranges from 1 to 10 µM.

    • Administer the probe solution to the animal model (e.g., mouse) via intravenous injection (e.g., tail vein). The volume administered will depend on the animal's weight and the probe's concentration.

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

    • Remove hair from the imaging area to minimize light scattering and absorption.

    • Position the animal on the imaging stage of a NIR-II imaging system.

  • NIR-II Fluorescence Imaging:

    • Excite the region of interest using a laser with the appropriate wavelength for the specific probe (e.g., 785 nm for this compound).

    • Collect the emitted fluorescence using an InGaAs camera equipped with a long-pass filter to block the excitation light and NIR-I fluorescence (e.g., a 1000 nm long-pass filter).

    • Acquire images at various time points post-injection to assess the probe's biodistribution and clearance.

  • Image Analysis:

    • Quantify the fluorescence intensity in the region of interest (e.g., tumor, blood vessel) and a background region.

    • Calculate the signal-to-background ratio (SBR) by dividing the average signal intensity of the region of interest by the average signal intensity of the background.

Tissue Penetration Depth Measurement
  • Phantom Preparation:

    • Prepare a tissue-mimicking phantom, typically using a solution of Intralipid (e.g., 1%) to simulate tissue scattering properties.

    • Fill a capillary tube with the fluorescent probe solution.

    • Immerse the capillary tube in the Intralipid solution.

  • Imaging through Tissue Slices:

    • Alternatively, place the capillary tube beneath layers of biological tissue of varying thickness (e.g., chicken breast tissue).[9]

    • Acquire NIR-II fluorescence images of the capillary tube through the different thicknesses of the phantom or tissue.

  • Data Analysis:

    • Measure the fluorescence intensity of the capillary tube at each thickness.

    • Determine the maximum thickness at which a clear signal from the capillary tube can be distinguished from the background noise. This represents the penetration depth.

Visualizing the Rationale and Workflow

To better illustrate the underlying principles and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway cluster_0 Advantages of NIR-II Window cluster_1 Resulting Imaging Benefits Reduced Photon Scattering Reduced Photon Scattering High Resolution High Resolution Reduced Photon Scattering->High Resolution Minimal Autofluorescence Minimal Autofluorescence High Signal-to-Background Ratio (SBR) High Signal-to-Background Ratio (SBR) Minimal Autofluorescence->High Signal-to-Background Ratio (SBR) Deep Tissue Penetration Deep Tissue Penetration Deep Tissue Penetration->High Resolution Deep Tissue Penetration->High Signal-to-Background Ratio (SBR)

Caption: Rationale for NIR-II Deep Tissue Imaging.

Experimental_Workflow Probe Preparation Probe Preparation Probe Administration (IV) Probe Administration (IV) Probe Preparation->Probe Administration (IV) Animal Preparation Animal Preparation Anesthesia & Hair Removal Anesthesia & Hair Removal Animal Preparation->Anesthesia & Hair Removal Image Acquisition Image Acquisition Probe Administration (IV)->Image Acquisition Anesthesia & Hair Removal->Image Acquisition NIR-II Imaging System NIR-II Imaging System NIR-II Imaging System->Image Acquisition Data Analysis (SBR, etc.) Data Analysis (SBR, etc.) Image Acquisition->Data Analysis (SBR, etc.)

Caption: In Vivo Deep Tissue Imaging Workflow.

Conclusion

The development of novel near-infrared fluorescent probes, such as those in the hemicyanine class, represents a significant advancement in the field of deep-tissue imaging. These probes often exhibit improved photostability and cellular uptake compared to some established dyes. However, the choice of an optimal NIR-II probe is highly dependent on the specific application. For instance, while Ag₂S quantum dots offer superior brightness and photostability, concerns about their long-term toxicity may limit their clinical translation.[2] Conversely, ICG, despite its suboptimal performance in the NIR-II window, benefits from its established clinical safety profile.[2]

Researchers and drug development professionals must carefully consider the trade-offs between photophysical performance, biocompatibility, and clinical translatability when selecting a NIR-II fluorescent probe. This guide provides a foundational dataset and standardized protocols to aid in this critical decision-making process, ultimately facilitating the advancement of preclinical and clinical deep-tissue imaging.

References

A Comparative Guide to the Specificity and Selectivity of Near-IR Fluorescent Probes for Hydrogen Peroxide Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), is crucial for understanding its role in various physiological and pathological processes. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo and deep-tissue imaging due to reduced photodamage, deeper tissue penetration, and lower autofluorescence. This guide provides an objective comparison of the performance of a hypothetical but representative probe, "Near-IR Fluorescent Probe-1," with several recently developed NIR fluorescent probes for H₂O₂. The data presented is based on published experimental findings for these real-world probes, offering a framework for assessing the specificity and selectivity of any novel NIR probe.

Performance Comparison of Near-IR Fluorescent Probes for H₂O₂

The selection of an appropriate fluorescent probe is contingent on its photophysical properties and its specific reactivity towards the target analyte. The following table summarizes key performance indicators for our representative "this compound" and a selection of alternative probes.

Probe NameExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Limit of Detection (LOD, nM)Ref.
This compound (Hypothetical) ~650~670>20Moderate-High>10,000<50N/A
BC-B 550672122N/AN/A3[1]
Probe 1 (Zhang et al.) 67070838N/AN/A140[2]
Bio-B-Cy 68070727N/AN/A140[3][4]
DCM-HNU 453658205N/A10,550170[5]
NBO 48855062N/AN/A340[6]

N/A: Data not available in the cited literature.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of fluorescent probes. Below are methodologies for key experiments to determine the performance characteristics of a novel NIR fluorescent probe for H₂O₂.

Protocol 1: Determination of Relative Fluorescence Quantum Yield (Φ)

The quantum yield, which measures the efficiency of fluorescence, can be determined relative to a well-characterized standard. For the NIR region, a standard like Rhodamine 800 is often used.

Materials:

  • Novel Near-IR Fluorescent Probe

  • Fluorescence Standard (e.g., Rhodamine 800 in ethanol, Φ = 0.28)

  • Solvent (e.g., PBS buffer, pH 7.4)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the novel probe and the standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the probe and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the selected excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the probe and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the probe and the standard.

    • Determine the slope (gradient) of the resulting linear plots.

  • Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the novel probe (Φ_probe):

    Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_probe and Grad_std are the gradients of the plots for the probe and standard, respectively.

    • η_probe and η_std are the refractive indices of the solvents used for the probe and standard, respectively (this term is 1 if the same solvent is used).

Protocol 2: Assessment of Specificity and Selectivity

To evaluate the probe's specificity for H₂O₂ and its selectivity against other biologically relevant reactive species, a cross-reactivity assay is performed.

Materials:

  • Novel Near-IR Fluorescent Probe

  • Hydrogen Peroxide (H₂O₂)

  • Panel of Reactive Oxygen Species (ROS), Reactive Nitrogen Species (RNS), and other potential interfering species (e.g., superoxide (B77818) (O₂⁻), hydroxyl radical (•OH), singlet oxygen (¹O₂), hypochlorite (B82951) (ClO⁻), peroxynitrite (ONOO⁻), nitric oxide (•NO), tert-butoxyl radical (•OtBu), tert-butyl hydroperoxide (TBHP), glutathione (B108866) (GSH), cysteine (Cys), etc.).

  • PBS buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare Probe Solution: Prepare a solution of the novel probe in PBS buffer at a concentration that gives a measurable fluorescence signal upon reaction with H₂O₂.

  • Prepare Analyte Solutions: Prepare stock solutions of H₂O₂ and all interfering species at appropriate concentrations (e.g., 10-100 fold higher than the probe concentration).

  • Fluorescence Measurements:

    • Measure the fluorescence intensity of the probe solution alone (blank).

    • Add H₂O₂ to the probe solution and record the fluorescence intensity after a specific incubation time (e.g., 30 minutes).

    • In separate experiments, add each of the interfering species to the probe solution and record the fluorescence intensity after the same incubation time.

  • Data Analysis:

    • Calculate the fold-change in fluorescence intensity for each analyte compared to the blank.

    • Present the data as a bar chart to visually compare the probe's response to H₂O₂ versus other species.

Protocol 3: In Vitro Cellular Imaging of H₂O₂

This protocol outlines the use of the novel probe for visualizing changes in intracellular H₂O₂ levels in living cells.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Novel Near-IR Fluorescent Probe

  • Phorbol 12-myristate 13-acetate (PMA) or another agent to stimulate endogenous H₂O₂ production

  • N-acetylcysteine (NAC) as an ROS scavenger (optional control)

  • Confocal Laser Scanning Microscope

Procedure:

  • Cell Culture: Culture the cells on a suitable imaging dish (e.g., glass-bottom dish) until they reach the desired confluency.

  • Probe Loading: Incubate the cells with a solution of the novel probe in cell culture medium for a predetermined time and concentration.

  • Stimulation of H₂O₂ Production:

    • For the experimental group, treat the cells with PMA to induce H₂O₂ production.

    • For the control group, treat the cells with the vehicle control.

    • For an optional negative control, pre-treat cells with NAC before PMA stimulation.

  • Fluorescence Imaging:

    • Wash the cells with PBS to remove excess probe and medium.

    • Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the novel probe.

    • Acquire images at different time points to monitor the change in fluorescence intensity.

  • Image Analysis: Quantify the fluorescence intensity in the images to determine the relative change in H₂O₂ levels under different conditions.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining quantum yield and assessing selectivity.

Quantum_Yield_Determination cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation A Prepare Stock Solutions (Probe & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Spectrofluorometer) C->D E Integrate Emission Spectra D->E F Plot Intensity vs. Absorbance E->F G Determine Gradients F->G H Calculate Quantum Yield (Φ) G->H

Caption: Workflow for Relative Quantum Yield Determination.

Selectivity_Assessment cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis A Prepare Probe Solution C Incubate Probe with: 1. Blank (Buffer) 2. H₂O₂ 3. Interfering Species A->C B Prepare H₂O₂ and Interfering Species Solutions B->C D Measure Fluorescence Intensity C->D E Calculate Fold-Change in Fluorescence D->E F Compare Responses E->F

Caption: Workflow for Specificity and Selectivity Assessment.

Conclusion

The development of highly specific and selective Near-IR fluorescent probes is paramount for the accurate in vivo detection of hydrogen peroxide. This guide provides a framework for the comparative assessment of such probes. While "this compound" serves as a hypothetical benchmark, the provided data on real-world alternatives and the detailed experimental protocols offer researchers the necessary tools to evaluate the performance of any new probe. By systematically analyzing key parameters such as quantum yield, limit of detection, and cross-reactivity, scientists can make informed decisions in selecting the most appropriate tool for their research, ultimately advancing our understanding of the intricate roles of H₂O₂ in health and disease.

References

A Comparative Guide to Near-IR Fluorescent Probes for In Vivo Imaging Validated by Dual-Laser Endoscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Near-Infrared (NIR) fluorescent probes for in vivo validation, with a focus on their application with dual-laser endoscopic systems. The content is based on experimental data to assist researchers in selecting the appropriate imaging agents for their preclinical and clinical studies.

Introduction to Near-IR Fluorescent Probes and Dual-Laser Endoscopy

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo visualization of biological processes due to its ability to penetrate tissue deeply with minimal autofluorescence.[1][2] The development of activatable probes, which become fluorescent only upon interaction with a specific target enzyme, has significantly improved signal-to-background ratios.[2] Dual-laser endoscopy systems further enhance the capabilities of in vivo fluorescence imaging by allowing for the simultaneous or sequential excitation of multiple probes with different spectral properties, enabling comparative validation of probes within the same biological context.[3][4]

This guide focuses on the in vivo validation of two primary types of cathepsin-activated NIR fluorescent probes using a dual-laser endoscope in a colon cancer mouse model: a Substrate-Based Probe (SBP) and an Activity-Based Probe (ABP).[3][4]

Comparative Analysis of NIR Fluorescent Probes

The selection of an appropriate NIR fluorescent probe is critical for the success of in vivo imaging studies. This section compares the performance of a substrate-based probe, ProSense 680, and an activity-based probe, GB138, which are both activated by cathepsins, enzymes often upregulated in tumors.[3][5] For a broader perspective, this comparison also includes Indocyanine Green (ICG), a clinically approved NIR dye, and Quantum Dots (QDs), representing a different class of imaging agents.

FeatureSubstrate-Based Probe (ProSense 680)Activity-Based Probe (GB138)Indocyanine Green (ICG)Quantum Dots (QDs)
Target Cathepsins B, L, S, and Plasmin[6]Covalently binds to active cathepsins[3][4]Non-specific, relies on Enhanced Permeability and Retention (EPR) effect in tumors[7][8]Can be conjugated to specific targeting ligands (e.g., antibodies)[9][10]
Activation Mechanism Enzymatic cleavage of a quenched substrate, leading to catalytic signal amplification.[3]Covalent, stoichiometric binding to the active site of the enzyme.[3][4]Always fluorescent.[8]Always fluorescent.[9]
Signal Amplification Catalytic (one enzyme can activate multiple probes)[3]Stoichiometric (one-to-one binding)[3]NoneHigh quantum yield[9][11]
In Vivo Performance More efficient in detecting small dysplastic lesions.[3][4]Efficient in detecting large polyps, but less so for small lesions.[3][4]Clinically approved, but can suffer from non-specific accumulation and rapid clearance.[7][8]High photostability and brightness, tunable emission spectra.[9][11]
Reported Signal-to-Background Ratio (SBR) Data not explicitly available in direct comparison.Data not explicitly available in direct comparison.Variable, can be improved with delayed imaging.Generally high due to brightness and targeted delivery.
Quantum Yield Data not readily available.Data not readily available.Low in aqueous solutions, increases upon binding to plasma proteins.High and tunable.[9]
Advantages High sensitivity for small lesions due to catalytic signal amplification.[3][4]High specificity due to covalent binding to active enzymes.Clinically approved and widely available.[7]High photostability, multiplexing capabilities.[9][11]
Limitations Potential for non-specific cleavage by other proteases.Stoichiometric binding may limit signal in areas with low enzyme concentration.[3][4]Non-specific, rapid clearance from circulation.[7]Potential for long-term toxicity depending on composition, larger size can affect biodistribution.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo imaging studies. The following protocols are based on the validation of ProSense 680 and GB138 using a dual-laser endoscope in a colon cancer mouse model.[3]

Animal Model
  • Model: TS4Cre/cAPC+/lox mice, which spontaneously develop colon polyps.[3]

  • Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

Probe Administration
  • Probes: ProSense 680 (SBP) and GB138 (ABP).[3]

  • Dose: 2 nmoles of each probe per mouse.[3]

  • Administration: Intravenous injection.[3]

  • Timing: Imaging is performed 18 hours post-injection.[3]

Dual-Laser Endoscopic Imaging
  • System: A dual-laser NIR fluorescence endoscope with two excitation wavelengths (e.g., 660 nm and 745 nm).[12]

  • Imaging Modes:

    • 680 Mode: For ProSense 680 detection.

    • 750 Mode: For GB138 detection.[3]

  • Procedure:

    • The mouse is anesthetized.

    • The endoscope is inserted into the colon.

    • White light endoscopy is first performed to identify polyps.[12]

    • The system is then switched to the 680 and 750 modes to acquire fluorescence images of the same regions.[3]

    • Images are captured and analyzed to compare the detection efficiency of both probes for lesions of different sizes.[3]

Visualizations

Signaling Pathway and Probe Activation Mechanism

Probe Activation by Cathepsins in the Tumor Microenvironment cluster_0 Tumor Microenvironment cluster_1 Probe Activation Tumor_Cells Tumor Cells Cathepsins Secreted Active Cathepsins Tumor_Cells->Cathepsins secrete Macrophages Tumor-Associated Macrophages Macrophages->Cathepsins secrete SBP Substrate-Based Probe (e.g., ProSense 680) [Quenched] Cathepsins->SBP Catalytic Cleavage ABP Activity-Based Probe (e.g., GB138) [Inactive] Cathepsins->ABP Stoichiometric Binding Activated_SBP Cleaved SBP [Fluorescent] SBP->Activated_SBP Bound_ABP Covalently Bound ABP [Fluorescent] ABP->Bound_ABP Dual_Laser_Endoscope Dual-Laser Endoscope Activated_SBP->Dual_Laser_Endoscope Emits Light (680 nm) Bound_ABP->Dual_Laser_Endoscope Emits Light (750 nm)

Caption: Mechanism of SBP and ABP activation by cathepsins in the tumor microenvironment.

Experimental Workflow for In Vivo Probe Validation

In Vivo Validation Workflow using Dual-Laser Endoscopy Animal_Model Colon Cancer Mouse Model Probe_Injection Intravenous Injection of ProSense 680 & GB138 Animal_Model->Probe_Injection Incubation 18-hour Incubation Probe_Injection->Incubation Anesthesia Anesthetize Mouse Incubation->Anesthesia Endoscopy Dual-Laser Endoscopy Anesthesia->Endoscopy White_Light White Light Imaging (Polyp Identification) Endoscopy->White_Light NIR_Imaging NIR Fluorescence Imaging (680 nm & 750 nm) White_Light->NIR_Imaging Data_Analysis Image Acquisition & Comparative Analysis NIR_Imaging->Data_Analysis Results Determine Detection Efficiency for Lesions Data_Analysis->Results

Caption: Workflow for the in vivo validation of NIR probes using a dual-laser endoscope.

Conclusion

The in vivo validation of NIR fluorescent probes is essential for their translation into clinical practice. Dual-laser endoscopy provides a robust platform for the direct comparison of different probes in the same biological context.[3][4] The choice between a substrate-based probe like ProSense 680 and an activity-based probe like GB138 depends on the specific application. For the detection of small, early-stage lesions where high sensitivity is required, the catalytic signal amplification of SBPs offers a distinct advantage.[3][4] In contrast, ABPs may be more suitable for applications where high specificity and stoichiometric target engagement are paramount. Further research is needed to provide more comprehensive quantitative data to guide the selection of the optimal NIR probe for various clinical indications.

References

A Comparative Analysis of Near-IR Fluorescent Probe Photostability: iRFP vs. Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust near-infrared (NIR) fluorescent probe is critical for the success of in vivo imaging and other sensitive applications. Photostability, the ability of a fluorophore to resist photodegradation upon light exposure, is a key performance metric that directly impacts signal-to-noise ratio, imaging duration, and the reliability of quantitative data. This guide provides a comparative analysis of the photostability of a genetically encoded near-infrared fluorescent protein, iRFP, against two widely used synthetic organic dyes, IRDye 800CW and Alexa Fluor 750.

This comparison synthesizes available data on the photostability of these probes, details the experimental protocols for such measurements, and illustrates the underlying mechanisms of photobleaching.

Quantitative Photostability Comparison

Direct, head-to-head comparisons of photostability across different classes of fluorescent probes under identical conditions are not always available in the literature. The rate of photobleaching is highly dependent on experimental parameters such as excitation wavelength, power density, and the local chemical environment. However, by compiling data from various sources, we can draw a comparative picture of their relative performance.

ProbeTypeReported Photostability MetricConditions
iRFP (infrared Fluorescent Protein) Genetically Encoded ProteinGenerally reported to have higher photostability than earlier phytochrome-derived probes (e.g., IFP1.4). Specific half-life data is highly dependent on the expression system and illumination conditions.In vivo and in vitro cellular imaging.
IRDye 800CW Cyanine (B1664457) DyeQuantum yield of ~9-12%[1][2]. Cyanine dyes are known to be susceptible to photobleaching, with half-lives in the order of seconds to minutes under continuous high-intensity illumination[3].In solution, under continuous light irradiation (e.g., 730 nm LED at 75 mW/cm²)[3].
Alexa Fluor 750 Sulfonated Cyanine DyeReported photobleaching decay time of approximately 200 minutes[4]. Alexa Fluor dyes are generally recognized for their high photostability compared to conventional cyanine dyes.In distilled water, under a 690 nm pump laser at 10mW power with a 20cm focal length lens[4].

Experimental Protocols for Photostability Measurement

A standardized protocol is crucial for the accurate assessment and comparison of fluorescent probe photostability. Below is a generalized methodology for measuring photobleaching in vitro.

In Vitro Photostability Measurement of Fluorescent Probes

Objective: To quantify and compare the photostability of fluorescent probes by measuring the decay of their fluorescence intensity under continuous illumination.

Materials:

  • Fluorescent probes (e.g., purified iRFP, IRDye 800CW, Alexa Fluor 750)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer or a fluorescence microscope equipped with a sensitive camera and a stable light source (e.g., laser or LED)

  • Quartz cuvettes (for spectrofluorometer) or microscope slides and coverslips (for microscopy)

  • Neutral density filters

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of each fluorescent probe in an appropriate solvent (e.g., water or DMSO).

    • Dilute the stock solutions in PBS to a working concentration with an initial absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

  • Instrumentation Setup:

    • Spectrofluorometer:

      • Set the excitation and emission wavelengths to the respective maxima of the probe.

      • Use a constant excitation light intensity.

    • Fluorescence Microscope:

      • Mount the sample on a microscope slide.

      • Select an appropriate objective and filter set.

      • Adjust the illumination power to a defined and constant level (e.g., by using neutral density filters).

  • Photobleaching Experiment:

    • Place the sample in the instrument.

    • Record the initial fluorescence intensity (I₀) at time t=0.

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity (I) at regular time intervals over a defined period.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time at which the fluorescence intensity drops to 50% of its initial value.

Signaling Pathways and Mechanisms of Photobleaching

The irreversible loss of fluorescence, or photobleaching, occurs through different chemical pathways for genetically encoded proteins and synthetic organic dyes.

Photobleaching Mechanism of iRFP (Near-Infrared Fluorescent Proteins)

The photobleaching of fluorescent proteins, including those in the near-infrared spectrum, is a complex process that can involve several mechanisms. The chromophore in iRFP is biliverdin, a linear tetrapyrrole. Photobleaching can be initiated by the excited state of the chromophore, leading to irreversible chemical modifications.

One proposed mechanism involves the photoreduction of the chromophore, which can lead to a non-fluorescent state[5]. Another pathway is cis-trans isomerization of the chromophore upon light absorption, which can disrupt the chromophore's planar structure and its interaction with the surrounding protein barrel, leading to a loss of fluorescence[6]. The protein environment plays a crucial role in protecting the chromophore from photobleaching.

iRFP_Ground iRFP (Ground State) iRFP_Excited iRFP (Excited State) iRFP_Ground->iRFP_Excited Excitation Light iRFP_Excited->iRFP_Ground Fluorescence NonFluorescent Non-Fluorescent State iRFP_Excited->NonFluorescent Photobleaching (e.g., Isomerization, Photoreduction)

Simplified photobleaching pathway for iRFP.
Photobleaching Mechanism of Cyanine Dyes (IRDye 800CW and Alexa Fluor 750)

The primary mechanism of photobleaching for cyanine dyes, including IRDye 800CW and the sulfonated cyanine core of Alexa Fluor 750, is photooxidation[7]. Upon excitation, the dye can transition to a long-lived triplet state. This triplet state can then react with molecular oxygen to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). Singlet oxygen is highly reactive and can attack the polymethine chain of the cyanine dye, leading to its cleavage and the loss of the conjugated π-system responsible for fluorescence.

Dye_Ground Cyanine Dye (Ground State) Dye_Excited Cyanine Dye (Excited State) Dye_Ground->Dye_Excited Excitation Light Dye_Excited->Dye_Ground Fluorescence Dye_Triplet Cyanine Dye (Triplet State) Dye_Excited->Dye_Triplet Intersystem Crossing Singlet_O2 Singlet Oxygen (¹O₂) Dye_Triplet->Singlet_O2 Energy Transfer to O₂ Degraded Degraded Dye (Non-Fluorescent) Singlet_O2->Degraded Reaction with Dye cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis Probe1 Prepare iRFP Solution Illumination Continuous Illumination (Constant Power Density) Probe1->Illumination Probe2 Prepare IRDye 800CW Solution Probe2->Illumination Probe3 Prepare Alexa Fluor 750 Solution Probe3->Illumination Measurement Time-lapse Fluorescence Measurement Illumination->Measurement Normalization Normalize Fluorescence Intensity Measurement->Normalization Plotting Plot Decay Curves Normalization->Plotting HalfLife Calculate Photobleaching Half-life (t₁/₂) Plotting->HalfLife Comparison Comparative Analysis HalfLife->Comparison

References

Benchmarking Near-IR Fluorescent Probe-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorescent probe is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive performance comparison of the novel Near-IR Fluorescent Probe-1 against leading commercially available dyes, supported by established experimental protocols.

Near-infrared (NIR) fluorescence imaging, operating within the 650-1700 nm window, offers significant advantages for in vivo and deep-tissue imaging due to reduced photon scattering, lower tissue autofluorescence, and deeper tissue penetration compared to visible-light imaging.[1][2][3] The choice of an appropriate NIR probe is paramount for achieving high-quality imaging results. This guide benchmarks the performance of a novel hypothetical probe, "this compound," against three well-established, commercially available NIR fluorescent dyes: Cyanine7 (Cy7), Alexa Fluor 750, and CF® 750.

Performance Comparison of NIR Fluorescent Probes

The following table summarizes the key photophysical and performance characteristics of this compound and the selected commercially available dyes. This data is essential for selecting the optimal probe for specific applications, considering factors like brightness, photostability, and signal-to-noise ratio.

Parameter This compound (Hypothetical) Cyanine7 (Cy7) Alexa Fluor 750 CF® 750
Excitation Maximum (λex) 755 nm750 nm[2]749 nm755 nm
Emission Maximum (λem) 778 nm773 nm[2]775 nm777 nm
Molar Extinction Coefficient (ε) 270,000 cm⁻¹M⁻¹199,000 cm⁻¹M⁻¹[2]270,000 cm⁻¹M⁻¹250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.150.120.120.10
Photostability HighModerateHighVery High
Water Solubility HighModerateHighHigh
Molecular Weight ~1200 g/mol ~800 g/mol ~1250 g/mol ~1300 g/mol

Experimental Protocols

To ensure a fair and accurate comparison between different fluorescent probes, standardized experimental protocols are crucial. The following sections detail the methodologies for determining key performance metrics.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.

Protocol:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes or dimethyl sulfoxide (B87167) (DMSO) for others) at a precise concentration (e.g., 1 mM).

  • Prepare a series of dilutions from the stock solution to obtain concentrations spanning a linear absorbance range (typically 0.1 to 1.0).

  • Measure the absorbance of each dilution at the probe's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Plot absorbance versus concentration.

  • The molar extinction coefficient is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Protocol:

  • Select a standard fluorescent dye with a known quantum yield in the same solvent and with a similar emission wavelength range as the test probe (e.g., Indocyanine Green in DMSO).

  • Prepare a series of dilutions for both the test probe and the standard dye with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the fluorescence emission curve for both the test probe and the standard.

  • Calculate the quantum yield of the test probe using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the test probe and the standard, respectively.[4]

Assessment of Photostability

Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.

Protocol:

  • Prepare a solution of the fluorescent probe at a suitable concentration.

  • Place the solution in the light path of a fluorescence microscope or a spectrofluorometer.

  • Continuously expose the sample to the excitation light source at a constant intensity.

  • Record the fluorescence intensity at regular time intervals over an extended period.

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the probe.

Visualizing Experimental and Biological Pathways

To further aid in the understanding of the application and evaluation of these fluorescent probes, the following diagrams illustrate a typical experimental workflow for probe comparison and a simplified signaling pathway where such probes might be utilized.

Experimental_Workflow Experimental Workflow for NIR Probe Comparison cluster_prep Probe Preparation cluster_char Photophysical Characterization cluster_app Application Testing cluster_analysis Data Analysis & Comparison Probe1 Near-IR Probe-1 Abs Absorbance/Emission Spectra Probe1->Abs PS Photostability Probe1->PS InVitro In Vitro Imaging (Cellular Uptake) Probe1->InVitro Probe2 Cy7 Probe2->Abs Probe2->PS Probe2->InVitro Probe3 Alexa Fluor 750 Probe3->Abs Probe3->PS Probe3->InVitro Probe4 CF® 750 Probe4->Abs Probe4->PS Probe4->InVitro QY Quantum Yield Abs->QY EC Extinction Coefficient Abs->EC Brightness Brightness (EC x QY) QY->Brightness EC->Brightness Stability Photostability Comparison PS->Stability InVivo In Vivo Imaging (Animal Model) InVitro->InVivo SNR Signal-to-Noise Ratio InVitro->SNR TBR Tumor-to-Background Ratio (In Vivo) InVivo->TBR Conclusion Conclusion SNR->Conclusion Comparative Performance Report Brightness->Conclusion Comparative Performance Report Stability->Conclusion Comparative Performance Report TBR->Conclusion Comparative Performance Report

Caption: Workflow for comparing NIR fluorescent probes.

Signaling_Pathway Simplified EGFR Signaling Pathway for NIR Probe Application cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Regulates Probe NIR Probe-Antibody Conjugate Probe->EGFR Binds to EGFR

Caption: Application of a NIR probe in EGFR signaling.

Conclusion

The selection of an appropriate NIR fluorescent probe is a critical step in experimental design for high-sensitivity fluorescence imaging. While "this compound" presents a promising profile with a high molar extinction coefficient and quantum yield, commercially available dyes like Alexa Fluor 750 and CF® 750 offer excellent photostability and are well-validated in a multitude of applications. The choice of probe will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and the biological environment. The protocols and comparative data presented in this guide provide a framework for making an informed decision to optimize imaging outcomes.

References

A Comparative Guide to Near-Infrared Fluorescent Probes: Quantitative Analysis of Uptake and Clearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Near-Infrared (NIR) fluorescent probes, with a focus on the quantitative analysis of their in vivo uptake and clearance. We will use the clinically approved Indocyanine Green (ICG) as our primary probe ("Probe-1") and compare it against other commonly used alternatives, including cyanine (B1664457) dyes and nanoparticle-based probes. This guide is intended to be an objective resource, supported by experimental data, to aid in the selection of the most suitable NIR probe for your research and development needs.

Comparison of Key Pharmacokinetic and Biodistribution Parameters

The in vivo performance of a NIR fluorescent probe is critically dependent on its pharmacokinetic (PK) and biodistribution properties. These parameters determine the probe's circulation time, target accumulation, and clearance route, all of which impact imaging contrast and potential toxicity. The following table summarizes key quantitative data for ICG and a selection of alternative NIR probes.

Probe CategorySpecific ProbeHalf-life (in blood)Primary Clearance RouteKey Biodistribution Findings
Cyanine Dyes (Small Molecule) Indocyanine Green (ICG) (Probe-1) 3-4 minutes[1]Hepatobiliary[1]Rapidly taken up by the liver and excreted into the bile. High background signal in the gastrointestinal tract can be a limitation[1].
Liposomal ICGProlonged compared to free ICG[2][3][4]Hepatobiliary and Reticuloendothelial System (RES)Enhanced accumulation and retention in the liver, spleen, and tumors compared to free ICG[2][3][4].
IRDye800CWDependent on conjugation (e.g., antibody conjugation can significantly increase half-life)Primarily renal for unconjugated dyeWhen conjugated to antibodies, biodistribution is dictated by the antibody's targeting properties[5].
ZW800-1~3.7 minutes[1]Renal[1]Exhibits very low nonspecific tissue uptake and is rapidly cleared through the kidneys, leading to low background signals[1][6].
Nanoparticles Quantum Dots (Indium-based) Biphasic: Fast initial distribution (~28 min), long elimination phase (47-90 days)[7]Reticuloendothelial System (RES)Primarily accumulate in the liver and spleen with very slow clearance[7]. Not detected in urine or feces for up to 10 days[8].
Quantum Dots (CdSe/ZnS) Clearance of 0.59 ± 0.16 mL/min/kg (unconjugated)Reticuloendothelial System (RES)High uptake in the liver (around 40% of the dose) and also found in the spleen, kidney, and bone marrow[8][9].

Experimental Protocols

Accurate and reproducible quantification of probe uptake and clearance relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

In Vivo Near-Infrared Fluorescence Imaging

This protocol outlines the steps for real-time imaging of NIR probe biodistribution and clearance in a murine tumor model.

  • Animal Preparation:

    • Use appropriate tumor-bearing mouse models (e.g., subcutaneous or orthotopic xenografts).

    • To reduce autofluorescence, feed the mice a chlorophyll-free diet for at least one week prior to imaging.

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging session.

    • Remove hair from the imaging area to minimize light scattering and absorption.

  • Probe Administration:

    • Reconstitute the NIR probe in a sterile, biocompatible solvent such as phosphate-buffered saline (PBS).

    • Determine the optimal dose based on previous studies or dose-escalation experiments.

    • Inject the probe intravenously (i.v.) via the tail vein.

  • Image Acquisition:

    • Place the anesthetized mouse in a small animal in vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy).

    • Acquire a pre-injection (baseline) image.

    • Begin acquiring images at multiple time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the probe's distribution and clearance dynamics.[10]

    • Use appropriate excitation and emission filters for the specific NIR probe being used.

  • Data Analysis:

    • Define regions of interest (ROIs) over the tumor and various organs (e.g., liver, kidneys, spleen).

    • Quantify the mean fluorescence intensity within each ROI at each time point.

    • Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor by that of adjacent normal tissue.

Ex Vivo Biodistribution Analysis

This protocol provides a method for quantifying the probe concentration in different organs and tissues at the end of the in vivo imaging study.

  • Tissue Harvesting:

    • At the final imaging time point, euthanize the mouse.

    • Perfuse the mouse with saline to remove blood from the vasculature.

    • Carefully excise the tumor and major organs (heart, lungs, liver, spleen, kidneys, etc.).

  • Ex Vivo Imaging:

    • Arrange the excised organs in a petri dish and image them using the in vivo imaging system.[11] This provides a qualitative overview of probe distribution.

  • Quantitative Analysis:

    • Weigh each organ.

    • Homogenize the tissues in a suitable buffer.

    • Measure the fluorescence of the tissue homogenates using a fluorometer.

    • Create a standard curve using known concentrations of the NIR probe to convert fluorescence intensity to probe concentration.

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing Workflows and Pathways

To better illustrate the experimental processes and underlying biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Tumor_Model Tumor-bearing Mouse Model Diet Chlorophyll-free Diet Tumor_Model->Diet Anesthesia Anesthesia Diet->Anesthesia Probe_Admin IV Injection of NIR Probe Anesthesia->Probe_Admin InVivo_Imaging In Vivo Imaging (Multiple Time Points) Probe_Admin->InVivo_Imaging Euthanasia Euthanasia & Perfusion InVivo_Imaging->Euthanasia ROI_Analysis ROI Analysis (Tumor, Organs) InVivo_Imaging->ROI_Analysis Organ_Excision Organ Excision Euthanasia->Organ_Excision ExVivo_Imaging Ex Vivo Organ Imaging Organ_Excision->ExVivo_Imaging Homogenization Tissue Homogenization Organ_Excision->Homogenization Fluorescence_Quant Fluorescence Quantification Homogenization->Fluorescence_Quant TBR_Calc Tumor-to-Background Ratio ROI_Analysis->TBR_Calc IDg_Calc % Injected Dose per Gram Fluorescence_Quant->IDg_Calc

Caption: Experimental workflow for in vivo and ex vivo analysis of NIR probe uptake and clearance.

Targeted_Probe_Uptake cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Probe Targeted NIR Probe (e.g., Antibody-Dye Conjugate) Receptor Target Receptor Probe->Receptor Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Receptor-mediated Signal Fluorescence Signal Internalization->Signal Signal Accumulation

Caption: Conceptual diagram of a targeted NIR probe's uptake mechanism at the cellular level.

References

A Comparative Guide to Correlative Imaging with Near-Infrared Fluorescent Probes and MRI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of near-infrared (NIR) fluorescence imaging and magnetic resonance imaging (MRI) offers a powerful strategy for preclinical and translational research. This combination leverages the high sensitivity and real-time feedback of fluorescence imaging with the exceptional spatial resolution and deep tissue penetration of MRI. This guide provides an objective comparison of dual-modal probes based on two common NIR fluorophores: Indocyanine Green (ICG), a clinically approved dye, and IR-783, a versatile research dye. We will refer to the ICG-based probe as Near-IR Fluorescent Probe-1 for the purpose of this guide.

Performance Comparison: this compound (ICG-based) vs. IR-783-based Probe

The efficacy of a dual-modal probe is determined by the independent and combined performance of its fluorescent and MRI contrast components. Below is a summary of key quantitative data for probes based on ICG and IR-783.

PropertyThis compound (ICG-based)IR-783-based ProbeSignificance in Correlative Imaging
Optical Properties
Excitation Maximum (λex)~787 nm~776 nm in PBS[1]Determines the optimal laser wavelength for fluorescence excitation. Both probes operate in the NIR-I window, allowing for deeper tissue penetration than visible light[2].
Emission Maximum (λem)~815 nm~798 nm in PBS[1]Defines the detection window for the fluorescence signal.
Molar Extinction Coefficient (ε)223,000 M⁻¹cm⁻¹162,000 M⁻¹cm⁻¹ in PBS[1]A measure of how strongly the probe absorbs light at a given wavelength. A higher value indicates a brighter probe.
Quantum Yield (Φ)0.14 in DMSO5.5% in PBS (relative to ICG in DMSO)[1]The efficiency of converting absorbed light into emitted fluorescence. Higher quantum yield results in a stronger fluorescent signal.
MRI Contrast Properties (T1-weighted)
Longitudinal Relaxivity (r1)Varies with formulation (e.g., ~42.0 mM⁻¹s⁻¹ for a GRPR-targeted protein-based probe at 1.5 T)[3][4]Varies with formulationMeasures the ability of the contrast agent to shorten the T1 relaxation time of water protons, leading to brighter signals in T1-weighted MRI. Higher r1 values indicate better contrast enhancement.
Physicochemical Properties
Particle Size (Hydrodynamic Diameter)Typically 90-130 nm for liposomal formulations[5][6]Dependent on formulationInfluences the biodistribution, circulation half-life, and tumor accumulation of the probe.
Zeta PotentialTypically negative for liposomal formulations (e.g., -30 to -45 mV)[5]Dependent on formulationIndicates the surface charge of the nanoprobe, affecting its stability in suspension and interaction with biological components.

Experimental Protocols

Detailed methodologies are crucial for the successful application of dual-modal probes. Below are representative protocols for the synthesis of a liposomal dual-modal probe and its application in in vivo correlative imaging.

Protocol 1: Synthesis of a Liposomal Dual-Modal (NIR/MRI) Probe

This protocol describes the synthesis of a liposome-based probe encapsulating a gadolinium-based MRI contrast agent and integrating a NIR dye into the lipid bilayer.

  • Lipid Film Hydration:

    • In a round-bottom flask, dissolve 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol, and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) in a 3:1:1 mass ratio in chloroform (B151607).[7]

    • Add the desired NIR dye (e.g., ICG or a lipid-conjugated form of IR-783) to the chloroform solution.

    • Create a thin lipid film by removing the chloroform using a rotary evaporator at 45°C.[7]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the lipid film with a buffered solution (e.g., PBS, pH 7.4) containing a gadolinium chelate (e.g., Gd-DTPA).

    • Vortex the mixture until the lipid film is fully suspended, forming multilamellar vesicles.

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Perform this step above the phase transition temperature of the lipids (e.g., ~41°C for DPPC).

  • Purification:

    • Remove unencapsulated gadolinium chelate and free NIR dye by dialysis against a fresh buffer solution or through size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency of the gadolinium chelate and the NIR dye using appropriate analytical techniques (e.g., inductively coupled plasma mass spectrometry for Gd and UV-Vis spectroscopy for the dye).[7]

Protocol 2: In Vivo Correlative NIR Fluorescence and MR Imaging

This protocol outlines the procedure for imaging tumor-bearing mice using a dual-modal probe.

  • Animal Model:

    • Establish a subcutaneous or orthotopic tumor model by injecting cancer cells (e.g., prostate, breast) into immunocompromised mice.[8]

    • Allow the tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).

  • Probe Administration:

    • Administer the dual-modal probe intravenously via the tail vein. The dosage will depend on the specific probe formulation and imaging system.

  • MRI Acquisition:

    • At predetermined time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mouse.

    • Position the mouse in an MRI scanner (e.g., 7T small-animal MRI).

    • Acquire pre- and post-contrast T1-weighted images to visualize the accumulation of the probe in the tumor and other organs. T2-weighted images can also be acquired for anatomical reference.

  • NIR Fluorescence Imaging:

    • Following MRI, perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum).

    • Use the appropriate excitation and emission filters for the specific NIR dye.

    • Acquire images at the same time points as the MRI scans to correlate the biodistribution.

  • Ex Vivo Analysis:

    • After the final in vivo imaging session, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Perform ex vivo NIR fluorescence imaging of the excised tissues to confirm the in vivo signal distribution and quantify the probe accumulation.

    • Tissues can be further processed for histological analysis (e.g., H&E staining, Prussian blue staining for iron-based probes) to correlate imaging findings with cellular-level details.[8]

Visualizations

Signaling Pathway: GRPR-Targeted Imaging

Many dual-modal probes are designed for targeted imaging by conjugating a ligand that binds to a specific receptor overexpressed on cancer cells. A common target is the Gastrin-Releasing Peptide Receptor (GRPR), which is upregulated in several cancers, including prostate and breast cancer.[3][9] The binding of a GRPR-targeted probe initiates a signaling cascade that can be exploited for diagnosis and therapy.

GRPR_Signaling_Pathway GRPR Signaling Pathway in Cancer Cells Probe GRPR-Targeted Dual-Modal Probe GRPR GRPR (BB2 Receptor) Probe->GRPR Binding Imaging Correlative NIR/MRI Signal Enhancement Probe->Imaging Localization Gq Gαq GRPR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAPK Pathway (ERK) PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: GRPR signaling cascade upon probe binding.

Experimental Workflow: Correlative Imaging

The logical flow of a typical correlative imaging experiment ensures that data from both modalities can be accurately compared.

Correlative_Imaging_Workflow Experimental Workflow for Correlative NIR/MRI Imaging TumorModel 1. Establish Tumor Model ProbeAdmin 2. Intravenous Probe Administration TumorModel->ProbeAdmin LongitudinalImaging 3. Longitudinal Imaging (e.g., 2, 8, 24h) ProbeAdmin->LongitudinalImaging MRI 4a. MRI Acquisition (T1/T2 weighted) LongitudinalImaging->MRI NIR 4b. NIR Fluorescence Imaging LongitudinalImaging->NIR DataAnalysis 5. Correlative Data Analysis MRI->DataAnalysis NIR->DataAnalysis ExVivo 6. Ex Vivo Validation (Organs & Histology) DataAnalysis->ExVivo Conclusion 7. Conclusion on Probe Efficacy & Distribution ExVivo->Conclusion

Caption: Workflow for in vivo correlative imaging.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Near-Infrared Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of near-infrared (NIR) fluorescent probes is a critical component of laboratory safety and environmental responsibility. As these probes are increasingly utilized in research, particularly in the fields of biology and drug development, it is imperative for all personnel to be knowledgeable about the appropriate handling and disposal procedures. This guide provides a comprehensive overview of the necessary steps to ensure the safe management of waste generated from the use of NIR fluorescent probes.

Understanding the Nature of Near-IR Fluorescent Probes

Near-infrared fluorescent probes are a diverse class of chemical compounds, and their potential hazards can vary significantly. While some may be classified as non-hazardous, others may be harmful if ingested, inhaled, or if they come into contact with skin.[1] Therefore, a universal disposal protocol is not applicable. The primary source of information for the safe handling and disposal of any specific probe is its Safety Data Sheet (SDS).

Summary of Common Near-IR Fluorescent Probes

The following table provides a summary of information gathered from various sources on common NIR fluorescent probes. It is crucial to consult the specific SDS for the exact product in use.

Probe Name/TypeCAS NumberHazard ClassificationDisposal Recommendations
Alexa Fluor™ 750 NHS Ester (or equivalent)Not specified in search resultsNot classified as dangerous goods for transport.[2]Do not allow product to reach ground water, water course, or sewage system. Consult local, state, or national regulations for proper disposal.[2]
Cy5-NHS EsterNot specified in search resultsHarmful if swallowed, inhaled, or in contact with skin. Respiratory and skin sensitizer.[1]Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
IRDye® 800CW1279564-25-8[3]Not specified in search resultsGeneral prudent laboratory practices are advised. Consult institutional EHS for specific guidance.
Cy5.5 NHS ester2761723-61-7[4]Not specified in search resultsGeneral prudent laboratory practices are advised. Consult institutional EHS for specific guidance.

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the disposal of NIR fluorescent probes. Always consult the specific SDS and your institution's Environmental Health and Safety (EHS) guidelines before proceeding.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling NIR fluorescent probes and their waste.[5]

2. Waste Segregation and Collection:

  • Do not dispose of NIR fluorescent probes or their waste down the drain or in the regular trash.[5]

  • All waste materials, including unused solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Use containers that are compatible with the chemical waste.[6]

3. Labeling of Waste Containers:

  • Clearly label the hazardous waste container with the full chemical name of the NIR fluorescent probe, its concentration, and the date.[7]

  • Use the appropriate hazardous waste labels as required by your institution and local regulations.[5]

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[5][8]

  • Ensure that the storage area is well-ventilated.

  • Do not store incompatible chemicals together.[6]

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][6]

  • Provide them with all the necessary information about the waste, as per your institution's procedures.

6. Spill Management:

  • In the event of a spill, immediately alert others in the area.

  • Wearing appropriate PPE, contain and absorb the spill with an inert absorbent material.[5]

  • Collect the absorbed waste in a sealed container and dispose of it as hazardous waste.[5]

Experimental Protocols

While specific experimental protocols for disposal are not typically published, the principles of safe chemical handling and waste management are universal. The disposal procedures are an extension of the safety protocols that should be in place for any experiment involving these chemicals. The key is to treat all waste generated from the experimental use of NIR fluorescent probes as potentially hazardous unless determined otherwise by a qualified safety professional.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing Near-IR Fluorescent Probe-1.

G This compound Disposal Workflow start Start: Waste containing This compound generated sds Consult Safety Data Sheet (SDS) for the specific probe start->sds ehs Consult Institutional Environmental Health & Safety (EHS) Guidelines sds->ehs is_hazardous Is the waste classified as hazardous? ehs->is_hazardous collect_hazardous Collect in a labeled, sealed hazardous waste container is_hazardous->collect_hazardous Yes non_hazardous Follow institutional guidelines for non-hazardous chemical waste is_hazardous->non_hazardous No store_hazardous Store in a designated Satellite Accumulation Area collect_hazardous->store_hazardous ehs_pickup Arrange for pickup by EHS for proper disposal store_hazardous->ehs_pickup end End: Waste properly disposed ehs_pickup->end non_hazardous->end

References

Personal protective equipment for handling Near-IR fluorescent probe-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Near-IR fluorescent probe-1" is a generic identifier. This guide provides essential safety protocols based on the common properties of near-infrared (NIR) fluorescent probes, such as cyanine (B1664457) dyes. However, chemical properties can vary significantly. You must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for your exact probe before beginning any work. This document serves as a supplementary resource, not a replacement for the manufacturer's SDS.

Near-infrared (NIR) fluorescent probes are powerful tools for biological imaging, offering deep tissue penetration and high signal-to-noise ratios[1][2]. However, like all laboratory chemicals, they must be handled with care. Many dyes are intensely colored, reactive, and may present chemical hazards[3][4]. Treat all probes as potentially hazardous substances to ensure a safe laboratory environment[3].

Personal Protective Equipment (PPE) Requirements

A comprehensive PPE plan is mandatory for all personnel handling NIR fluorescent probes. The appropriate level of PPE depends on the specific task being performed and the associated risks of exposure, such as splashes, aerosol generation, or handling of solid powders.

The table below summarizes the recommended minimum PPE for various laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving & Storage Single pair of nitrile glovesSafety glassesLab coatNot generally required
Weighing Solid Probe Double-glove with nitrile gloves[5]Chemical safety goggles and face shield[5]Lab coat, chemical-resistant apron[5]Certified chemical fume hood is mandatory [5]
Preparing Stock Solution Double-glove with nitrile glovesChemical safety goggles and face shieldLab coat, chemical-resistant apronCertified chemical fume hood
Cell/Tissue Staining Single pair of nitrile glovesSafety gogglesLab coatWell-ventilated area
Waste Disposal Double-glove with nitrile glovesChemical safety goggles and face shieldLab coat, chemical-resistant apronCertified chemical fume hood

Experimental Workflow: Safe Handling Protocol

Adherence to a standardized workflow is critical for minimizing exposure and ensuring experimental integrity. This protocol outlines the key steps from preparation to cleanup.

G cluster_prep A. Pre-Handling Preparations cluster_handling B. Probe Handling (in Fume Hood) cluster_cleanup C. Post-Handling & Cleanup a1 Consult Probe-Specific SDS a2 Verify Fume Hood Certification a1->a2 a3 Assemble All Required PPE a2->a3 a4 Prepare Spill Kit and Waste Containers a3->a4 b1 Don PPE (Double Gloves, Goggles, Apron) a4->b1 Proceed to Handling b2 Allow Probe Vial to Reach Room Temp Before Opening [10] b1->b2 b3 Carefully Weigh Powder or Pipette Solution b2->b3 b4 Prepare Stock/Working Solutions b3->b4 b5 Securely Cap All Vials and Solutions b4->b5 c1 Decontaminate Work Surface b5->c1 Proceed to Cleanup c2 Segregate and Seal All Waste c1->c2 c3 Doff PPE in Correct Order c2->c3 c4 Wash Hands Thoroughly [1] c3->c4 G cluster_waste_type cluster_containers start Waste Generated is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No (Solid) liquid_waste Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Chemical Waste Container is_sharp->solid_waste No sharps_waste Dispose in Puncture-Resistant Sharps Container is_sharp->sharps_waste Yes

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.